Dihydro cuminyl alcohol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(4-propan-2-ylcyclohexa-2,4-dien-1-yl)methanol |
InChI |
InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,5-6,8-9,11H,4,7H2,1-2H3 |
InChI Key |
PGXNVJUNGMMOAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CCC(C=C1)CO |
Origin of Product |
United States |
Foundational & Exploratory
Dihydro Cuminyl Alcohol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydro cuminyl alcohol, more commonly known as perillyl alcohol (POH), is a naturally occurring monoterpene found in the essential oils of various plants, including lavender, peppermint, and cherries.[1][2] Its CAS number is 536-59-4 .[1][2][3][4][5] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and biological activities of this compound, with a particular focus on its potential as an anti-cancer agent. Detailed experimental protocols and a summary of its mechanism of action, including relevant signaling pathways, are presented to support further research and drug development efforts.
Physicochemical Properties
This compound is a clear, colorless to light yellow liquid with a characteristic odor similar to linalool and terpineol.[2][3][5] It is very slightly soluble in water but soluble in alcohol and oils.[3] A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 536-59-4 | [1][2][3][4][5] |
| Molecular Formula | C10H16O | [2][3][5][6] |
| Molecular Weight | 152.23 g/mol | [3][5][6] |
| Appearance | Clear colorless to light yellow liquid | [2][5] |
| Boiling Point | 119-121 °C at 11 mm Hg | [3][4][5] |
| Melting Point | 271-272 °C | [3][5] |
| Density | 0.96 g/mL at 25 °C | [3][4][5] |
| Refractive Index | n20/D 1.501 | [3][4][5] |
| Flash Point | >230 °F (>110 °C) | [3][5] |
| pKa | 14.85 ± 0.10 (Predicted) | [3][5] |
| LogP | 3.170 | [3] |
Synthesis and Occurrence
Natural Occurrence
This compound is a constituent of various essential oils. The d- and l-forms are found in gingergrass essential oil, while the l-form is present in lavandin and bergamot. The d-form has been identified in caraway.[7][8] It is also found in citrus peel oils, peppermint oil, and cardamom, among others.[7][8]
Chemical Synthesis
Several methods for the chemical synthesis of perillyl alcohol have been reported. One common approach involves the oxidation of limonene.[9] Another method starts from β-pinene, which is converted to β-pinene oxide and subsequently to perillyl acetate. Hydrolysis of the acetate yields perillyl alcohol.[10]
Biosynthesis
Engineered microorganisms, such as Escherichia coli and Pseudomonas putida, have been developed for the biocatalytic production of perillyl alcohol from limonene.[11][12][13] These whole-cell biocatalyst systems offer a more sustainable and environmentally friendly alternative to chemical synthesis.
Biological Activity and Mechanism of Action
This compound has demonstrated significant anti-cancer properties in numerous preclinical and clinical studies.[1][3][7] Its primary mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest in tumor cells, while largely sparing normal cells.[2][3]
Key Signaling Pathways
The anti-tumor activity of perillyl alcohol is attributed to its modulation of several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. A diagram illustrating the major pathways affected by perillyl alcohol is provided below.
Caption: Signaling pathways modulated by Perillyl Alcohol.
Perillyl alcohol has been shown to:
-
Inhibit the Ras/Raf/MEK/ERK signaling cascade : By inhibiting the post-translational isoprenylation of small G proteins like Ras, POH blocks downstream signaling pathways that are crucial for cell proliferation.[3][8][14][15]
-
Modulate the PI3K/AKT/mTOR pathway : POH can indirectly inhibit this key survival pathway, further contributing to its anti-proliferative and pro-apoptotic effects.[16]
-
Induce Apoptosis : POH promotes apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][16]
-
Cause Cell Cycle Arrest : It can arrest the cell cycle, primarily in the G0/G1 phase, by affecting the levels of cyclins and cyclin-dependent kinases.[3]
Clinical Development
Perillyl alcohol has been evaluated in numerous clinical trials for various cancers, with a particular focus on malignant gliomas.[4][17][18] While oral administration was associated with gastrointestinal side effects, intranasal delivery has shown promise in bypassing the blood-brain barrier and achieving therapeutic concentrations in the central nervous system with a more favorable safety profile.[4][7][17][19][20][21] Clinical trials are ongoing to further evaluate the efficacy of intranasally delivered perillyl alcohol (as NEO100) for high-grade gliomas.[4][6][17][18]
Experimental Protocols
In Vitro Anti-Proliferative Assay
Objective: To determine the cytotoxic effects of perillyl alcohol on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., glioblastoma, breast cancer, prostate cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Perillyl alcohol (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of perillyl alcohol in a complete culture medium. Concentrations can range from 100 µM to 2 mM.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of perillyl alcohol. Include a vehicle control (medium with the solvent).
-
Incubate the plates for 24, 48, or 72 hours.
-
Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of POH that inhibits 50% of cell growth).
Western Blot Analysis for Signaling Pathway Modulation
Objective: To assess the effect of perillyl alcohol on the expression and phosphorylation of key proteins in signaling pathways.
Materials:
-
Cancer cells treated with perillyl alcohol as described above
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT, cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the changes in protein expression or phosphorylation.
Safety and Toxicology
This compound is moderately toxic by ingestion and is a severe skin irritant.[3][7][8] When heated to decomposition, it emits acrid smoke and irritating fumes.[3][7][8] In clinical trials, the primary dose-limiting toxicities of oral perillyl alcohol were gastrointestinal, including nausea, vomiting, and eructation.[14][19][22] The intranasal route of administration has been shown to be well-tolerated with minimal side effects.[4][7][17]
Conclusion
This compound (perillyl alcohol) is a promising natural compound with well-documented anti-cancer properties. Its ability to modulate multiple key signaling pathways involved in tumorigenesis makes it an attractive candidate for further drug development, particularly for the treatment of challenging cancers like glioblastoma. The development of novel delivery methods, such as intranasal administration, is overcoming previous limitations and paving the way for its potential clinical application. The information provided in this guide serves as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this versatile monoterpene.
References
- 1. mskcc.org [mskcc.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. Perillyl Alcohol for Glioblastoma · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. researchgate.net [researchgate.net]
- 6. curetoday.com [curetoday.com]
- 7. Preclinical development and clinical use of perillyl alcohol for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. US5994598A - Method of preparing perillyl alcohol and perillyl acetate - Google Patents [patents.google.com]
- 11. Frontiers | Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst [frontiersin.org]
- 12. Biosynthesis of (R)‐(+)‐perillyl alcohol by Escherichia coli expressing neryl pyrophosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biocatalytic Production of Perillyl Alcohol from Limonene by Using a Novel Mycobacterium sp. Cytochrome P450 Alkane Hydroxylase Expressed in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A phase I trial of perillyl alcohol in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Incorporation of Perillyl Alcohol into Lipid-Based Nanocarriers Enhances the Antiproliferative Activity in Malignant Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Phase I trial of intranasal NEO100, highly purified perillyl alcohol, in adult patients with recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NeOnc initiates Phase 2 trial of NEO100 intranasal perillyl alcohol in patients with high-grade meningiomas [oindpnews.com]
- 19. Intranasal Perillyl Alcohol for Glioma Therapy: Molecular Mechanisms and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Glioblastoma - Wikipedia [en.wikipedia.org]
- 21. The Monoterpenoid Perillyl Alcohol: Anticancer Agent and Medium to Overcome Biological Barriers [mdpi.com]
- 22. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Natural Sources of Dihydro Cuminyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro cuminyl alcohol, scientifically known as p-Mentha-1,8-dien-7-ol or perillyl alcohol (CAS 536-59-4), is a naturally occurring monoterpene alcohol.[1][2][3][4][5] It is a constituent of numerous essential oils and has garnered significant interest in the scientific community for its potential therapeutic properties, particularly its anti-cancer activities.[6][7] This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and a summary of its known biological signaling pathways.
It is crucial to distinguish this compound from a similarly named compound, cuminyl alcohol (also known as cuminic alcohol or 4-isopropylbenzyl alcohol, CAS 536-60-7). The latter is an aromatic monoterpenoid and possesses a different chemical structure.[8][9][10][11][12][13] This guide focuses exclusively on this compound (p-Mentha-1,8-dien-7-ol).
Natural Occurrence and Quantitative Data
This compound is found in a wide variety of plants, typically as a component of their essential oils.[14] However, its concentration in these natural sources is often low, which can make extraction for commercial purposes challenging and costly.[15] The d- and l-forms of this compound occur naturally.[14] For instance, the l-form is found in lavandin and bergamot, while both forms are present in gingergrass essential oil.[14]
Below is a table summarizing the natural sources of this compound and available quantitative data.
| Natural Source | Plant Part | Quantitative Data | Reference(s) |
| Korean Orange | Peel | 2.8 x 10⁻³ wt% in extract (yield of 2.5% from dry powder) | [16] |
| Ginger | Rhizome | Present, but quantitative data not specified | [15] |
| Green Lemon | Peel | Present, but quantitative data not specified | [15] |
| Lavender | Flowers | Present, but quantitative data not specified | [2][15] |
| Lavandin | Flowers | l-form present, but quantitative data not specified | [14] |
| Bergamot | Peel | l-form present, but quantitative data not specified | [14] |
| Gingergrass | Aerial parts | d- and l-forms present, but quantitative data not specified | [14] |
| Caraway | Seeds | d-form present, but quantitative data not specified | [14] |
| Juniperus sabina L. | Not specified | Present, but quantitative data not specified | [14] |
| East Indian Geranium | Not specified | Present, but quantitative data not specified | [14] |
| Peppermint | Leaves | Present, but quantitative data not specified | [2] |
| Scotch Peppermint Oil | Not specified | Present, but quantitative data not specified | [14] |
| Hop | Cones | Present, but quantitative data not specified | [14] |
| Cardamom | Seeds | Present, but quantitative data not specified | [14] |
| Laurel | Leaves | Present, but quantitative data not specified | [14] |
| Lemon Balm | Leaves | Present, but quantitative data not specified | [14] |
| Mastic Gum | Resin | Present, but quantitative data not specified | [14] |
| Bullock's Head (Annona reticulata) | Fruit | Present, but quantitative data not specified | [14] |
| Cherry | Fruit | Present, but quantitative data not specified | [6][15] |
| Mint | Leaves | Present, but quantitative data not specified | [6][15] |
Experimental Protocols
Extraction of this compound using Supercritical CO₂
Supercritical fluid extraction (SFE) with carbon dioxide is a green and efficient method for extracting essential oils.[17][18][19][20][21]
Methodology:
-
Sample Preparation: The plant material (e.g., orange peels) is dried to a constant weight and then ground into a fine powder to increase the surface area for extraction.
-
Supercritical Fluid Extraction:
-
The powdered plant material is packed into the extraction vessel.
-
Liquid CO₂ is pumped into the vessel and brought to a supercritical state by adjusting the temperature and pressure. For Korean orange peel, typical conditions are 50°C and 200 bar.[16]
-
The supercritical CO₂ is passed through the sample at a constant flow rate (e.g., 6 kg/h per kg of sample) for a specified duration (e.g., 14 hours).[16]
-
The supercritical CO₂, now containing the dissolved essential oil, is transferred to a separator.
-
-
Separation and Collection:
-
In the separator, the pressure is reduced, causing the CO₂ to return to its gaseous state and leaving the essential oil extract behind.
-
The gaseous CO₂ can be recycled back into the system.
-
The collected essential oil extract is then stored in a sealed container, protected from light, at a low temperature.
-
Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for separating, identifying, and quantifying the individual components of a complex mixture like an essential oil.[22][23][24][25]
Methodology:
-
Sample Preparation:
-
A sample of the essential oil extract is diluted in a suitable solvent, such as ethyl acetate or methanol.
-
For quantitative analysis, an internal standard can be added to the sample.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Injector: The sample is injected in split or splitless mode at an elevated temperature (e.g., 250°C).
-
Oven Temperature Program: A temperature gradient is used to separate the components. For example, the oven temperature can be held at 60°C for a few minutes and then increased at a constant rate (e.g., 3°C/min) to a final temperature of 240°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Mass Range: A scan range of m/z 40-500 is typical for monoterpenoids.
-
Ion Source and Transfer Line Temperatures: These are maintained at high temperatures (e.g., 230°C and 280°C, respectively) to prevent condensation of the analytes.
-
-
-
Data Analysis:
-
Identification: The components are identified by comparing their mass spectra with reference spectra in a database (e.g., NIST, Wiley) and by comparing their retention indices with literature values.
-
Quantification: The concentration of this compound is determined by integrating the peak area of its corresponding chromatographic peak and comparing it to a calibration curve generated from standards of known concentrations.
-
Signaling Pathways and Biological Activity
This compound (Perillyl alcohol) has been extensively studied for its anti-cancer properties, which are attributed to its ability to induce apoptosis (programmed cell death) in cancer cells.[26][27][28][29] The induction of apoptosis by perillyl alcohol is a multi-faceted process involving several key signaling pathways.[15]
Caption: Apoptotic signaling pathways induced by Perillyl Alcohol.
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of this compound from a natural source.
Caption: Workflow for extraction and analysis of this compound.
References
- 1. haihangchem.com [haihangchem.com]
- 2. (-)-Perillyl alcohol | 536-59-4 | FP70326 | Biosynth [biosynth.com]
- 3. Cas 536-59-4,this compound | lookchem [lookchem.com]
- 4. This compound | 536-59-4 [amp.chemicalbook.com]
- 5. p-Mentha-1,8-dien-7-ol [webbook.nist.gov]
- 6. (-)-Perillyl alcohol, 50 g, CAS No. 536-59-4 | Terpenes | Natural Products | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 7. foreverest.net [foreverest.net]
- 8. foodb.ca [foodb.ca]
- 9. Human Metabolome Database: Showing metabocard for Cuminyl alcohol (HMDB0031817) [hmdb.ca]
- 10. Cumyl alcohol - Wikipedia [en.wikipedia.org]
- 11. p-Cymen-7-ol [webbook.nist.gov]
- 12. 4-ISOPROPYLBENZYL ALCOHOL | 536-60-7 [chemicalbook.com]
- 13. Cuminol | C10H14O | CID 325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. researchgate.net [researchgate.net]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. vriaroma.com [vriaroma.com]
- 18. Steps Involved in a Supercritical CO2 Extraction Process [buffaloextracts.com]
- 19. gctlc.org [gctlc.org]
- 20. Supercritical CO2 extraction of essential oils and its advantages and disadvantages_Industry News_China International Aromatic Industry Exhibition [ciaie.com.cn]
- 21. The optimization of essential oils supercritical CO2 extraction from Lavandula hybrida through static-dynamic steps procedure and semi-continuous technique using response surface method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scitepress.org [scitepress.org]
- 24. researchgate.net [researchgate.net]
- 25. scielo.br [scielo.br]
- 26. Perillyl alcohol, an inhibitor of geranylgeranyl transferase, induces apoptosis of immortalized human vascular smooth muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Induction of apoptosis in liver tumors by the monoterpene perillyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Perillyl alcohol induces apoptosis in human glioblastoma multiforme cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Dihydro cuminyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro cuminyl alcohol, also known as p-Mentha-1,8-dien-7-ol or perillyl alcohol, is a monoterpene alcohol found in various essential oils.[1][2][3] It is a colorless to light yellow liquid with a characteristic odor similar to linalool and terpineol.[1][4][5] This guide provides a comprehensive overview of the solubility and stability of this compound, crucial parameters for its application in research, fragrance formulation, and potential therapeutic development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C10H16O |
| Molecular Weight | 152.23 g/mol |
| Density | 0.96 g/mL at 25 °C[1][2][4][5] |
| Boiling Point | 119-121 °C at 11 mm Hg[1][2][4][5] |
| Flash Point | >230 °F |
| logP (Octanol/Water Partition Coefficient) | 2.5 (Predicted) |
| pKa | 14.85 ± 0.10 (Predicted)[1][4][5] |
Solubility Profile
The solubility of a compound is a critical factor in its formulation and delivery. This compound exhibits the following solubility characteristics:
Qualitative Solubility:
-
Dimethyl Sulfoxide (DMSO): Soluble[4]
Quantitative Solubility Data:
| Solvent | Temperature | Solubility |
| Water | Not Specified | 1.9 g/L (Predicted)[7] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 250 mg/mL (Requires sonication)[4] |
Stability Profile
Understanding the stability of this compound is essential for ensuring its integrity in various formulations and under different storage conditions.
General Stability:
-
Thermal Stability: this compound is reported to be heat resistant.[4]
-
Acid Stability: It is also described as being resistant to acidic conditions.[4]
-
Volatility: The compound is not easily volatilized.[4]
-
Air Sensitivity: Like many unsaturated alcohols, this compound can be susceptible to oxidation upon prolonged exposure to air. Cinnamyl alcohol, a structurally related compound, has been shown to oxidize rapidly upon air exposure, forming aldehydes and other degradation products.[8] Therefore, it is recommended to handle this compound under an inert atmosphere.
Storage Recommendations:
For long-term storage and to maintain its purity, this compound should be stored under an inert gas (e.g., nitrogen or argon) at a temperature of 2-8°C.[1][5]
Experimental Protocols
Detailed below are standardized experimental protocols for determining the solubility and stability of a compound like this compound.
Protocol 1: Determination of Aqueous and Organic Solubility using the Shake-Flask Method
This method is considered the gold standard for determining the equilibrium solubility of a compound.
1. Materials:
- This compound
- Selected solvents (e.g., water, ethanol, isopropanol, propylene glycol, mineral oil)
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker or wrist-action shaker in a temperature-controlled environment
- Centrifuge
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
2. Procedure:
- Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid should be visible.
- Seal the vials to prevent solvent evaporation.
- Place the vials on a shaker and agitate at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
- After agitation, allow the samples to stand to let the undissolved material settle.
- Centrifuge the samples at a high speed to separate the supernatant from the excess solid.
- Carefully withdraw an aliquot of the clear supernatant.
- Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.
- Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or GC method.
- The solubility is expressed as g/100mL or mol/L.
Protocol 2: Stability Indicating Method Development and Forced Degradation Studies
This protocol outlines the steps to assess the stability of this compound and identify potential degradation products.
1. Materials:
- This compound
- Forced degradation reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), a source of UV and visible light (photostability chamber), and a temperature-controlled oven.
- HPLC or GC system with a suitable detector (e.g., UV-Vis, Mass Spectrometry)
- pH meter
2. Procedure:
- Method Development: Develop a stability-indicating analytical method, typically an HPLC method, that can separate this compound from its potential degradation products and any formulation excipients. The method should be validated for specificity, linearity, accuracy, precision, and robustness.
- Forced Degradation Studies:
- Acid Hydrolysis: Dissolve this compound in a solution of HCl (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60°C) for a specified time.
- Base Hydrolysis: Dissolve this compound in a solution of NaOH (e.g., 0.1 N NaOH) and heat at a controlled temperature (e.g., 60°C) for a specified time.
- Oxidation: Dissolve this compound in a solution of H₂O₂ (e.g., 3%) and keep at room temperature for a specified time.
- Thermal Degradation: Store a solid or liquid sample of this compound in an oven at an elevated temperature (e.g., 60°C).
- Photostability: Expose a solution of this compound to UV and visible light in a photostability chamber.
- Sample Analysis: At various time points during the forced degradation studies, withdraw samples, neutralize if necessary, and analyze them using the developed stability-indicating method.
- Data Analysis:
- Determine the percentage of this compound remaining at each time point to establish the degradation kinetics.
- Identify and characterize any significant degradation products using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
- Assess the peak purity of the this compound peak to ensure no co-eluting degradation products are present.
Visualizations
Experimental Workflow for Solubility and Stability Assessment
The following diagram illustrates the logical workflow for a comprehensive assessment of the solubility and stability of this compound.
This comprehensive guide provides a foundational understanding of the solubility and stability of this compound for professionals in research and development. The provided experimental protocols offer a starting point for generating the detailed data required for specific applications.
References
- 1. This compound | 536-59-4 [chemicalbook.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound CAS#: 536-59-4 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Cas 536-59-4,this compound | lookchem [lookchem.com]
- 6. This compound | 536-59-4 [amp.chemicalbook.com]
- 7. foodb.ca [foodb.ca]
- 8. bohrium.com [bohrium.com]
Dihydro Cuminyl Alcohol: A Comprehensive Safety and Handling Guide for Research Professionals
An In-depth Technical Guide
This document provides a comprehensive overview of the safety data, handling precautions, and toxicological profile of Dihydro cuminyl alcohol, also commonly known as Perillyl alcohol (CAS No. 536-59-4). This guide is intended for researchers, scientists, and professionals in the drug development field who may be working with this compound. Information is presented in a structured format, including detailed tables of quantitative data, experimental protocols for safety assessments, and visualizations of its biological signaling pathways.
Chemical and Physical Properties
This compound is a monoterpene alcohol found in various essential oils. It is a colorless to light yellow liquid with a characteristic odor.[1][2][3] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆O | [1][4] |
| Molecular Weight | 152.23 g/mol | [1][4] |
| Appearance | Clear colorless to light yellow liquid | [1][2][3] |
| Boiling Point | 119-121 °C at 11 mm Hg | [1][2][3][4][5] |
| Melting Point | 271-272 °C | [1][3][5] |
| Flash Point | >230 °F (>110 °C) | [1][2][5] |
| Density | 0.96 g/mL at 25 °C | [1][2][3][4][5] |
| Refractive Index | n20/D 1.501 | [1][2][3][4][5] |
| Vapor Pressure | 0.00628 mmHg at 25°C | [1] |
| Solubility | Very slightly soluble in water; soluble in alcohol, oils, DMSO, and DMF. | [3] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1][5] |
Safety and Hazard Information
This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions.
GHS Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation. |
Hazard and Precautionary Statements
-
Hazard Codes: Xi (Irritant)[1]
-
Risk Statements: R36/37/38 - Irritating to eyes, respiratory system and skin.[5]
-
Safety Statements: S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/39 - Wear suitable protective clothing and eye/face protection.[1][5]
Handling and Storage
Proper handling and storage procedures are essential to ensure safety when working with this compound.
-
Handling: Avoid contact with skin and eyes.[6] Do not breathe vapors or mists.[6] Use only in a well-ventilated area.[6] Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep away from heat and ignition sources.[6] Recommended storage temperature is between 2-8°C.[1][5]
Exposure Controls and Personal Protective Equipment
Engineering controls and personal protective equipment (PPE) are necessary to minimize exposure.
| Control Parameter | Recommendation |
| Engineering Controls | Work in a well-ventilated area. Use of a fume hood is recommended. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[6] |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as needed to prevent skin contact.[6] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |
First-Aid Measures
In case of exposure, follow these first-aid procedures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Toxicological Information
This compound is moderately toxic by ingestion and is a severe skin irritant.[2][3][7]
| Toxicity Data | Value | Species | Reference(s) |
| Acute Oral LD50 | 2100 mg/kg | Rat | [3] |
Experimental Protocols
The following are detailed methodologies for key toxicological assessments based on internationally recognized guidelines.
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)
Objective: To determine the acute oral median lethal dose (LD50) of this compound.
Methodology:
-
Animal Model: Healthy, young adult female rats are used, as they are generally considered to be the more sensitive sex.
-
Housing and Fasting: Animals are housed in standard laboratory conditions and fasted overnight prior to dosing.
-
Dose Administration: The substance is administered orally via gavage. A starting dose is selected based on available data, and subsequent doses are adjusted up or down by a constant factor depending on the outcome for the previous animal.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Endpoints: The primary endpoint is mortality. Clinical signs, body weight changes, and gross pathological findings are also recorded. The LD50 is calculated using a maximum likelihood method.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Guideline 439)
Objective: To assess the potential of this compound to cause skin irritation.
Methodology:
-
Test System: A reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin, is used.
-
Procedure: A small amount of the test substance is applied topically to the tissue surface.
-
Exposure and Incubation: The tissues are exposed to the substance for a defined period, after which it is removed, and the tissues are incubated to allow for the expression of cytotoxic effects.
-
Viability Assessment: Cell viability is measured by the enzymatic conversion of MTT into a blue formazan salt, which is quantified spectrophotometrically.
-
Classification: A substance is classified as an irritant if the mean tissue viability is reduced below a defined threshold (typically 50%) compared to negative controls.
Biological Signaling Pathways
Recent research has focused on the anti-cancer properties of this compound (Perillyl alcohol). It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines through the modulation of several key signaling pathways.
Overview of Apoptosis Induction
The diagram below illustrates the general workflow for assessing the induction of apoptosis in cancer cells treated with this compound.
Key Signaling Pathways Affected by this compound
This compound exerts its anti-cancer effects by modulating multiple signaling cascades within tumor cells. The following diagram provides a simplified overview of some of the key pathways involved.
Conclusion
This compound is a valuable compound for research, particularly in the field of oncology. However, it is essential to be aware of its hazardous properties and to implement appropriate safety measures. This guide provides a comprehensive summary of the available safety data and handling precautions to ensure its safe use in a laboratory setting. Researchers should always consult the most up-to-date Safety Data Sheet from their supplier before working with this chemical.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Perillyl alcohol inhibits TCR-mediated [Ca(2+)](i) signaling, alters cell shape and motility, and induces apoptosis in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mskcc.org [mskcc.org]
- 5. Perillyl alcohol: applications in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Monoterpenoid Perillyl Alcohol: Anticancer Agent and Medium to Overcome Biological Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glioblastoma - Wikipedia [en.wikipedia.org]
Dihydro Cuminyl Alcohol: A Technical Overview of its Anticancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydro cuminyl alcohol, a monoterpenoid alcohol, has garnered significant interest within the oncology research community for its potential as a broad-spectrum anticancer agent. This technical guide synthesizes the current understanding of its mechanism of action in cancer cells. Emerging evidence suggests that this compound exerts its cytotoxic effects through a multi-pronged approach, including the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways. This document provides a detailed exploration of these mechanisms, supported by available data and experimental methodologies, to serve as a comprehensive resource for researchers and professionals in drug development. It is important to note that much of the available research has been conducted under the more common chemical name, perillyl alcohol.
Introduction
This compound, also known as p-mentha-1,8-dien-7-ol or more commonly as perillyl alcohol (POH), is a naturally occurring monoterpene found in the essential oils of various plants, including lavender, peppermint, and cherries.[1] Its potential as a therapeutic agent in oncology has been the subject of numerous preclinical and clinical investigations.[2] This document aims to provide an in-depth technical guide on the core mechanisms by which this compound exerts its anticancer effects at the cellular and molecular level.
Cytotoxicity and Quantitative Data
The cytotoxic effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. While specific IC50 values for "this compound" are not widely published under this name, data for the synonymous compound, perillyl alcohol, are available in the scientific literature.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | ~40-50 | (Wang et al., 2019, as cited in[3]) |
| MCF-7 | Breast Cancer | 25.6 (48h) | (Eskiler et al., 2019, as cited in[3]) |
| MDA-MB-231 | Breast Cancer | 8.05 (48h) | (Eskiler et al., 2019, as cited in[3]) |
| HT-29 | Colon Cancer | Not explicitly stated, but apoptosis induced at 10-80 µmol/L | [4] |
| HepG2 | Hepatocellular Carcinoma | Not explicitly stated, but apoptosis induced | [5] |
Core Mechanisms of Action
This compound's anticancer activity is not attributed to a single mechanism but rather to its ability to interfere with multiple cellular processes critical for cancer cell survival and proliferation.
Induction of Apoptosis
A primary mechanism of this compound is the induction of programmed cell death, or apoptosis, in cancer cells.[1][2] This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: this compound modulates the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It has been shown to increase the expression of pro-apoptotic proteins like Bak and Bax, while decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[6] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.[4]
-
Extrinsic Pathway: The compound can also enhance the FasL-induced apoptosis pathway, leading to the activation of FADD and procaspases, which in turn activate executioner caspases.[6]
Cell Cycle Arrest
This compound has been observed to induce cell cycle arrest, primarily at the G0/G1 and G2/M phases, in various cancer cell lines.[5][7] This arrest prevents cancer cells from proceeding through the cell cycle and undergoing division. The mechanism involves the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).
Modulation of Signaling Pathways
This compound impacts several critical signaling pathways that are often dysregulated in cancer.
-
Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. This compound can inhibit the post-translational isoprenylation of Ras proteins, a critical step for their localization to the cell membrane and subsequent activation.[2] By inhibiting Ras prenylation, the downstream signaling cascade is disrupted, leading to reduced cancer cell proliferation.[6]
-
PI3K/Akt/mTOR Pathway: This is a key survival pathway that is often hyperactivated in cancer. This compound has been shown to indirectly inhibit this pathway, leading to decreased cell proliferation and increased apoptosis.[6]
-
TGF-β Signaling: this compound can modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which can have both tumor-suppressive and tumor-promoting roles depending on the cellular context. In some contexts, it enhances TGF-β receptor signaling, leading to the activation of SMAD proteins and the expression of cytostatic genes that contribute to cell cycle arrest.[6]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for assessing the anticancer effects of compounds like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (or the compound of interest) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with this compound as described above.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis for Protein Expression
-
Protein Extraction: Following treatment with this compound, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Signaling pathways modulated by this compound in cancer cells.
Caption: A generalized experimental workflow for investigating the anticancer effects.
Conclusion and Future Directions
This compound (perillyl alcohol) demonstrates significant potential as an anticancer agent by inducing apoptosis, causing cell cycle arrest, and modulating key oncogenic signaling pathways. The multifaceted nature of its mechanism of action makes it an attractive candidate for further investigation, both as a standalone therapy and in combination with existing chemotherapeutic agents. Future research should focus on elucidating the precise molecular targets of this compound, conducting more extensive preclinical studies in various cancer models, and optimizing its delivery for improved bioavailability and therapeutic efficacy in clinical settings. The development of derivatives with enhanced potency and reduced toxicity also represents a promising avenue for future drug development efforts.
References
- 1. chembk.com [chembk.com]
- 2. Perillyl alcohol: applications in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. greenpharmacy.info [greenpharmacy.info]
- 4. researchgate.net [researchgate.net]
- 5. Curcumin induces apoptosis in human hepatocellular carcinoma cells by decreasing the expression of STAT3/VEGF/HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comprehensive Technical Guide on the Antitumorigenic Effects of Dihydro Cuminyl Alcohol (Perillyl Alcohol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro cuminyl alcohol, more commonly known as Perillyl Alcohol (POH), is a naturally occurring monoterpene found in the essential oils of various plants, including lavender, peppermint, and cherries.[1] It is a colorless to light yellow liquid with the chemical formula C10H16O and CAS number 536-59-4.[2][3] Extensive research has identified POH as a potent antitumorigenic agent with broad-spectrum, high-efficiency, and low-toxicity anticancer effects.[1][4] This technical guide provides an in-depth overview of the antitumorigenic properties of this compound, focusing on its mechanisms of action, experimental data, and relevant protocols to support further research and drug development.
Quantitative Data on Antitumorigenic Efficacy
The antitumorigenic activity of this compound has been evaluated across various cancer cell lines. The following table summarizes key quantitative data from these studies.
| Cancer Type | Cell Line | Parameter | Value | Reference |
| Breast Cancer | MCF-7 | IC50 | 30.78 nM (72h) | [2] |
| Breast Cancer | MDA-MB-231 | IC50 | 2.79 ± 0.10 mM (in combination with paclitaxel) | [2] |
| Lung Cancer | A549 | Apoptosis Induction | 3 to 6-fold increase in caspase 3 activity | [5] |
| Pancreatic Cancer | Hamster Model | Tumor Growth Inhibition | Significant reduction in tumor growth (in vivo) | [5] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative experimental protocols for assessing the antitumorigenic effects of this compound.
1. Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Cell Lines: MCF-7 (human breast adenocarcinoma), MDA-MB-231 (human breast cancer).
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability percentage relative to untreated control cells.
-
2. Apoptosis Assay (Caspase Activity)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Cell Line: A549 (human lung carcinoma).
-
Methodology:
-
Treat cells with this compound at a predetermined IC50 concentration for 24 hours.
-
Lyse the cells and collect the protein supernatant.
-
Use a colorimetric caspase-3 assay kit according to the manufacturer's instructions.
-
Incubate the cell lysate with a caspase-3 substrate conjugated to a chromophore.
-
Measure the absorbance at a specific wavelength to determine the level of caspase-3 activity.
-
Express the results as a fold change compared to untreated control cells.
-
3. In Vivo Tumor Growth Inhibition Study
-
Objective: To evaluate the in vivo antitumor efficacy of this compound.
-
Animal Model: Hamsters with induced pancreatic tumors.
-
Methodology:
-
Induce pancreatic tumors in a cohort of hamsters.
-
Once tumors are established, orally administer this compound at a specified dose (e.g., mg/kg body weight) daily.
-
Monitor tumor size and animal body weight regularly.
-
At the end of the study period, sacrifice the animals and excise the tumors.
-
Measure the final tumor volume and weight.
-
Compare the tumor growth in the treated group to a vehicle-treated control group.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its antitumorigenic effects through the modulation of several key signaling pathways. It is known to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle.[5][6]
Apoptosis Induction: POH can induce programmed cell death in tumor cells without affecting normal cells.[1] This is achieved by upregulating the expression of pro-apoptotic proteins like Bax and Bid, and increasing the activity of executioner caspases, such as caspase-3.[5]
Cell Cycle Arrest: this compound can halt the progression of the cell cycle, primarily at the G0/G1 phase.[5] This is mediated by the downregulation of cyclin D and cyclin-dependent kinase 2 (cdk2) expression, and the upregulation of the cell cycle inhibitor p21waf1.[5]
Inhibition of Protein Prenylation: One of the key mechanisms of POH is the inhibition of the post-translational isoprenylation of small G-proteins like Ras.[6] This modification is crucial for their membrane localization and function in signal transduction pathways that drive cell proliferation.
Below are diagrams illustrating these key processes.
Caption: this compound-induced apoptosis pathway.
Caption: Mechanism of cell cycle arrest by this compound.
Caption: Workflow for assessing cytotoxicity using an MTT assay.
This compound (Perillyl Alcohol) has demonstrated significant promise as an antitumorigenic agent. Its multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and inhibition of crucial signaling pathways, makes it a compelling candidate for further investigation in cancer therapy. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in the quest for novel and effective cancer treatments.
References
- 1. This compound | C10H16O | CID 56924101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 536-59-4,this compound | lookchem [lookchem.com]
- 3. haihangchem.com [haihangchem.com]
- 4. foreverest.net [foreverest.net]
- 5. Perillaalkohol – Wikipedia [de.wikipedia.org]
- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Dihydro Cuminyl Alcohol: A Versatile Intermediate in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Dihydro cuminyl alcohol, also known as perillyl alcohol or p-mentha-1,8-dien-7-ol, is a naturally occurring monoterpene alcohol found in the essential oils of various plants, including lavender, peppermint, and cherries.[1][2][3] Beyond its use as a fragrance and flavoring agent, this compound has emerged as a critical intermediate in organic synthesis, particularly in the development of novel therapeutics and complex natural products.[1][4][5] This guide provides a comprehensive overview of the chemical properties, synthesis, and synthetic applications of this compound, with a focus on detailed experimental protocols and mechanistic insights.
Physicochemical and Spectroscopic Properties
This compound is a clear, colorless to light yellow liquid with a characteristic odor similar to linalool and terpineol.[6][7] Its key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 536-59-4 | [1] |
| Molecular Formula | C₁₀H₁₆O | [1] |
| Molecular Weight | 152.23 g/mol | [1] |
| Density | 0.96 g/mL at 25 °C | [1] |
| Boiling Point | 119-121 °C at 11 mmHg | [1] |
| Refractive Index (n²⁰/D) | 1.501 | [1] |
| Appearance | Clear colorless to light yellow liquid | [6][8] |
The structural elucidation of this compound is confirmed by various spectroscopic techniques. The detailed ¹H and ¹³C NMR data are presented in Table 2, with spectral assignments based on data from the Biological Magnetic Resonance Bank (BMRB). The FTIR spectrum provides characteristic absorption bands for the hydroxyl and alkene functional groups.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for (S)-(-)-Perillyl Alcohol in CDCl₃
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | 139.846 |
| 2 | 5.679 | 125.128 |
| 3 | 2.096 | 30.093 |
| 4 | 1.836 | 43.757 |
| 5 | 2.096 | 28.733 |
| 6 | 1.956, 2.096 | 33.027 |
| 7 (CH₂OH) | 3.981 | 69.892 |
| 8 (C=C(CH₃)₂) | - | 152.444 |
| 9 (C=C(CH₃)₂) | 4.696 | 111.296 |
| 10 (CH₃) | 1.717 | 23.432 |
Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse000559.[8]
Table 3: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3300-3400 | O-H | Strong, broad absorption due to hydroxyl group stretching |
| ~3080 | =C-H | Alkene C-H stretch |
| ~2920 | C-H | Alkane C-H stretch |
| ~1645 | C=C | Alkene C=C stretch |
| ~1030 | C-O | C-O stretch of the primary alcohol |
Data interpreted from typical alcohol FTIR spectra.[9][10]
Synthesis of this compound
Several synthetic routes to this compound have been established, primarily starting from readily available natural products like β-pinene and perillaldehyde.
Reduction of Perillaldehyde
A common and straightforward method for the synthesis of this compound is the reduction of its corresponding aldehyde, perillaldehyde. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.
Experimental Protocol: Synthesis of (S)-Dihydro Cuminyl Alcohol from (S)-Perillaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-perillaldehyde (1.0 eq) in ethanol at 0 °C (ice bath).
-
Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until all the starting aldehyde has been consumed.
-
Work-up: Quench the reaction by the slow addition of water. Remove the ethanol under reduced pressure.
-
Extraction: Extract the aqueous residue with diethyl ether (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (S)-dihydro cuminyl alcohol. Further purification can be achieved by column chromatography on silica gel.
References
- 1. Synthesis and Antiproliferative Effects of Amino-Modified Perillyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Perillyl alcohol (HMDB0003634) [hmdb.ca]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sharpless Epoxidation [organic-chemistry.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. bmse000559 (s)-(-)-perillyl Alcohol at BMRB [bmrb.io]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to High-Purity Dihydro cuminyl alcohol for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Dihydro cuminyl alcohol, also widely known as Perillyl alcohol, a monoterpene of significant interest in the scientific community. Found in various essential oils, this compound has garnered attention for its potential therapeutic applications, particularly in oncology.[1][2] This document outlines commercial sources for high-purity this compound, details relevant experimental protocols for its synthesis and analysis, and illustrates its primary biological activity.
Commercial Suppliers of this compound
Sourcing high-purity this compound is critical for reproducible and reliable research outcomes. The purity of the compound can vary between suppliers, and it is often necessary to request a Certificate of Analysis (COA) for specific batch information. The following table summarizes publicly available data from various commercial suppliers.
| Supplier/Distributor | Brand | Purity Specification | Available Quantities |
| CymitQuimica | Apollo Scientific | ≥90%[3] | 1g, 5g, 25g, 100g, 500g, 2.5kg[3] |
| Green Stone Swiss Co., ltd. | - | COA available upon request[4] | Inquiry required |
| ODOWELL | - | Inquiry required | Wholesale inquiry required[5] |
| Guidechem | Multiple | Varies by supplier | Minimum order of 25kg listed for some[2] |
| Chongqing Chemdad Co., Ltd | - | Inquiry required | Inquiry required |
Note: Purity and availability are subject to change. Direct consultation with the supplier is recommended for the most current information and to obtain detailed analytical reports.
Experimental Protocols
Synthesis of this compound via Hydrogenation
A common method for synthesizing this compound involves the hydrogenation of 4-(prop-1-en-2-yl)cyclohex-1-enecarboxaldehyde.[6]
Methodology:
-
Catalyst Preparation: A pressure autoclave is pre-charged with the catalyst system, for example, [Cu(NO3)(PPh3)2] and DPPB.[6]
-
Reaction Setup: The atmosphere within the autoclave is replaced with an inert gas like nitrogen. An ethanol solution of sodium hydroxide and the starting material, 4-(prop-1-en-2-yl)cyclohex-1-enecarboxaldehyde, are added.[6]
-
Hydrogenation: The reaction mixture is stirred under hydrogen pressure (e.g., 5 MPa) at a controlled temperature (e.g., 50 °C) for a set duration (e.g., 16 hours).[6]
-
Monitoring and Completion: The reaction's progress and completion are monitored by analytical techniques such as Gas Chromatography (GC) to confirm the conversion of the starting material.[6]
-
Purification: Upon completion, the reaction mixture is concentrated. The final product is purified using silica gel column chromatography to yield high-purity (4-(prop-1-en-2-yl)cyclohex-1-en-1-yl)methanol.[6]
An alternative reported synthesis method involves the reduction of perillic aldehyde using zinc dust and acetic acid, followed by saponification.[6][7]
References
- 1. chembk.com [chembk.com]
- 2. guidechem.com [guidechem.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. This compound Prices,Sales - buy this compound on Greenstoneswiss.com [greenstoneswiss.com]
- 5. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]
- 6. This compound | 536-59-4 [chemicalbook.com]
- 7. This compound CAS#: 536-59-4 [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Dihydro Cuminyl Alcohol (Perillyl Alcohol) from Limonene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydro cuminyl alcohol, more systematically known as p-mentha-1,8-dien-7-ol or perillyl alcohol, is a naturally occurring monoterpene with significant potential in pharmacology, particularly as an anti-cancer agent. Its synthesis from limonene, a readily available and renewable terpene from citrus fruits, is a topic of considerable interest. This document provides detailed application notes and protocols for the synthesis of perillyl alcohol from limonene via two primary routes: a biocatalytic approach using whole-cell catalysis and a multi-step chemical synthesis pathway involving the epoxidation of limonene. Quantitative data is summarized in tables for clarity, and experimental workflows are illustrated with diagrams.
Introduction
Perillyl alcohol (POH) is a monoterpenoid found in the essential oils of various plants, including lavender, peppermint, and cherries. It has garnered attention for its broad-spectrum, high-efficacy, and low-toxicity anti-cancer properties. The development of efficient and scalable synthetic routes from abundant natural precursors like limonene is crucial for advancing its research and potential therapeutic applications. This application note details two distinct and effective methods for this transformation.
Biocatalytic Synthesis of (R)-(+)-Perillyl Alcohol from (R)-(+)-Limonene
This method utilizes an engineered whole-cell biocatalyst to achieve the regioselective hydroxylation of limonene at the C7 position. This approach is advantageous due to its high specificity and environmentally benign reaction conditions.
Experimental Protocol: Whole-Cell Biocatalysis
This protocol is adapted from the work of Sun et al. (2022).[1][2]
1. Preparation of Whole-Cell Biocatalyst:
- Culture engineered Escherichia coli cells expressing a suitable cytochrome P450 monooxygenase system in a fermenter.
- Harvest the cells by centrifugation at 8,000 x g for 10 minutes.
- Wash the cell pellet twice with a 50 mM phosphate-buffered saline (PBS) solution (pH 7.4).
- Resuspend the cells in the same PBS buffer to a desired optical density (e.g., OD₆₀₀ = 50) to create the whole-cell catalyst suspension.
2. Biotransformation Reaction:
- In a bioreactor, combine the whole-cell catalyst suspension with the reaction medium. The final reaction mixture (e.g., 1 L) should contain:
- Whole-cell catalysts (OD₆₀₀ = 50)
- (R)-(+)-Limonene (e.g., 20 g/L)
- A co-solvent/organic phase to improve substrate availability and reduce toxicity, such as dioctyl phthalate (DINP) (e.g., 40% v/v).
- A cofactor regeneration system, if necessary. For example, add ammonium formate (e.g., 40 g/L) for NADH regeneration when expressing a formate dehydrogenase.
- Maintain the reaction at a controlled temperature (e.g., 20°C) and pH (e.g., 7.4) with constant stirring.
- Monitor the reaction progress by taking samples at regular intervals (e.g., every 4 hours).
3. Product Extraction and Analysis:
- Extract the samples with an equal volume of ethyl acetate.
- Separate the organic phase and dry it over anhydrous sodium sulfate.
- Analyze the concentration of perillyl alcohol and remaining limonene using gas chromatography (GC).
Data Presentation: Biocatalytic Synthesis
| Parameter | Value/Condition | Reference |
| Biocatalyst | Engineered E. coli | [1] |
| Substrate | (R)-(+)-Limonene | [1] |
| Cell Density (OD₆₀₀) | 50 | [1] |
| Reaction Temperature | 20°C | [1] |
| pH | 7.4 | [1] |
| Reaction Time | 24 hours | [1] |
| Substrate Concentration | 20 g/L | [1] |
| Perillyl Alcohol Yield | 1.23 g/L | [1] |
| Substrate Conversion Rate | ~6% | [1] |
Experimental Workflow: Biocatalytic Synthesis
Caption: Workflow for the biocatalytic synthesis of perillyl alcohol.
Chemical Synthesis of (+)-Perillyl Alcohol from (+)-Limonene Oxide
This synthetic route involves a four-step process starting from commercially available limonene oxide. The key transformation is a palladium-catalyzed rearrangement of an allylic acetate.
Experimental Protocol: Chemical Synthesis
This protocol is based on the work of Geoghegan and Kündig (2014).[3]
Step 1: Epoxidation of Limonene (if starting from Limonene)
-
Dissolve (+)-limonene in a suitable solvent like chloroform.
-
Cool the solution to 0°C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise while maintaining the temperature.
-
Stir the reaction for a few hours until completion (monitored by TLC).
-
Work up the reaction to isolate (+)-limonene oxide. This starting material is also commercially available.
Step 2: Synthesis of the Secondary Allylic Acetate
-
This step involves the opening of the epoxide ring of limonene oxide to form a secondary allylic acetate. Specific reagents and conditions for this step would be sourced from the primary literature.
Step 3: Palladium-Catalyzed Rearrangement
-
The key step involves the isomerization of the secondary allylic acetate to its primary isomer using a palladium(0) catalyst.
-
This reaction is typically carried out in an inert atmosphere with a suitable solvent.
Step 4: Hydrolysis to Perillyl Alcohol
-
The resulting primary allylic acetate is hydrolyzed under basic conditions (e.g., using sodium hydroxide in an alcohol/water mixture) to yield (+)-perillyl alcohol.
-
Purify the final product by column chromatography.
Data Presentation: Chemical Synthesis
| Step | Product | Overall Yield | Reference |
| 4-step synthesis | (+)-Perillyl Alcohol | 39% | [3] |
Reaction Pathway: Chemical Synthesis
Caption: Chemical synthesis pathway from limonene to perillyl alcohol.
Conclusion
The synthesis of this compound (perillyl alcohol) from limonene can be achieved through both biocatalytic and chemical methodologies. The biocatalytic route offers high specificity and milder, more environmentally friendly conditions, making it attractive for sustainable production. The chemical synthesis, while multi-stepped, provides a more traditional and potentially scalable laboratory approach. The choice of method will depend on the specific requirements of the research or development goal, including desired stereochemistry, scale, and available resources. Both protocols offer viable pathways to this pharmacologically important monoterpene.
References
Enantioselective Synthesis of (S)-(-)-Perillyl Alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-Perillyl alcohol is a naturally occurring monoterpene found in the essential oils of various plants, such as lavender and peppermint. It has garnered significant attention in the scientific and medical communities due to its potential therapeutic properties, including notable anticancer activities. The precise stereochemistry of (S)-(-)-perillyl alcohol is crucial for its biological function, making enantioselective synthesis a critical area of research for its application in drug development and other fields. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-(-)-perillyl alcohol, focusing on both biocatalytic and chemical methodologies.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes quantitative data for different enantioselective synthetic routes to (S)-(-)-perillyl alcohol, providing a comparative overview of their efficiencies.
| Synthetic Route | Starting Material | Catalyst/Biocatalyst | Yield | Enantiomeric Excess (e.e.) | Reference(s) |
| Biocatalytic Hydroxylation | (S)-(-)-Limonene | Engineered E. coli expressing CymA monooxygenase | up to 1.23 g/L | >99% | [1][2] |
| (S)-(-)-Limonene | Engineered P. putida expressing CYP153A6 | ~2.3 g/L | Enantiopure | [3][4] | |
| (S)-(-)-Limonene | Mycobacterium sp. HXN-1500 (whole-cell) | High specific activity | Enantiopure | [4] | |
| Chemical Synthesis | (-)-β-Pinene Epoxide | Mo/SBA-15 | up to 63% selectivity | >95% (expected) | |
| (R)-(+)-Limonene | Selenium Dioxide (allylic oxidation) | Low overall yield | Variable | [5] | |
| (-)-β-Pinene | Benzyl peroxide followed by alkaline hydrolysis | Moderate | Not specified | [5] |
Experimental Workflows and Signaling Pathways
Biocatalytic Synthesis Workflow
The following diagram illustrates the general workflow for the biocatalytic production of (S)-(-)-perillyl alcohol from (S)-(-)-limonene using an engineered microbial host.
Caption: Biocatalytic synthesis of (S)-(-)-perillyl alcohol.
Chemical Synthesis Logical Relationship
This diagram outlines a common chemical synthesis approach starting from β-pinene.
Caption: Chemical synthesis route from β-pinene.
Experimental Protocols
Protocol 1: Biocatalytic Synthesis using Engineered E. coli
This protocol is based on the whole-cell biocatalysis of (S)-(-)-limonene using an engineered E. coli strain expressing a suitable monooxygenase, such as p-cymene monooxygenase (CymA).
1. Preparation of Seed Culture:
-
Inoculate a single colony of the engineered E. coli strain into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic for plasmid maintenance.
-
Incubate the culture overnight at 37°C with shaking at 200 rpm.
2. Fermentation and Cell Growth:
-
Inoculate 1 L of Terrific Broth (TB) medium (containing the appropriate antibiotic) in a 2 L bioreactor with the overnight seed culture to an initial optical density at 600 nm (OD600) of 0.1.
-
Control the fermentation parameters: temperature at 37°C, pH at 7.0 (controlled with 25% v/v NH4OH), and dissolved oxygen above 20% by adjusting agitation (300-800 rpm) and aeration (0.5-2 vvm).[6]
-
Grow the cells until the OD600 reaches approximately 10.
3. Induction and Biotransformation:
-
Induce the expression of the monooxygenase by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.
-
Simultaneously, lower the temperature to 20-30°C to enhance protein folding and stability.[2]
-
After 1 hour of induction, add (S)-(-)-limonene. To mitigate substrate toxicity, a two-phase system can be employed by adding an organic solvent like dioctyl phthalate (20% v/v) to the culture medium.[1] Add (S)-(-)-limonene to the organic phase to achieve a desired concentration in the aqueous phase (e.g., 2 mM).[6]
-
For cofactor regeneration, supplementation with a cosubstrate such as formate (e.g., 40 g/L ammonium formate) may be necessary if the strain is also engineered with a formate dehydrogenase.[1]
-
Continue the biotransformation for 24-48 hours, monitoring the production of perillyl alcohol periodically.
4. Product Extraction and Analysis:
-
At the end of the biotransformation, harvest the culture broth and separate the cells and the organic phase from the aqueous medium by centrifugation.
-
Extract the perillyl alcohol from both the organic phase and the cell pellet using ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Analyze the final product for yield and enantiomeric excess using gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC), respectively.
Protocol 2: Chemical Synthesis via Rearrangement of (-)-β-Pinene Epoxide
This protocol describes a general method for the synthesis of (S)-(-)-perillyl alcohol from (-)-β-pinene via epoxidation and subsequent catalytic rearrangement.
1. Epoxidation of (-)-β-Pinene:
-
Caution: Perform this reaction in a well-ventilated fume hood.
-
To a stirred mixture of (-)-β-pinene (1 equivalent) and powdered anhydrous sodium carbonate in dry methylene chloride at 0°C (ice bath), add 40% peracetic acid (1.1 equivalents) dropwise.[5]
-
Monitor the reaction by thin-layer chromatography (TLC) or GC until the starting material is consumed.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude (-)-β-pinene epoxide.
2. Catalytic Rearrangement to (S)-(-)-Perillyl Alcohol:
-
Various catalysts can be employed for this step. An example using a solid acid catalyst is described below.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude (-)-β-pinene epoxide in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Add the solid acid catalyst (e.g., iron-modified zeolite beta or Mo/SBA-15, ~10 wt%).
-
Heat the reaction mixture to 70-90°C and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude perillyl alcohol by vacuum distillation or silica gel column chromatography.
-
Characterize the final product and determine the enantiomeric excess by chiral GC or HPLC.
Conclusion
The enantioselective synthesis of (S)-(-)-perillyl alcohol is achievable through both biocatalytic and chemical methods. Biocatalytic routes, particularly those employing engineered microorganisms, offer the advantage of high enantioselectivity and environmentally benign reaction conditions, producing enantiopure (S)-(-)-perillyl alcohol.[4] Chemical syntheses, while potentially offering faster reaction times, may require careful optimization to achieve high yields and enantiomeric excess and often involve harsher reagents and conditions. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, desired purity, and available resources. The protocols provided herein serve as a detailed guide for the laboratory-scale synthesis of this important therapeutic agent.
References
- 1. scribd.com [scribd.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Biocatalytic production of perillyl alcohol from limonene by using a novel Mycobacterium sp. cytochrome P450 alkane hydroxylase expressed in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5994598A - Method of preparing perillyl alcohol and perillyl acetate - Google Patents [patents.google.com]
- 6. Frontiers | Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst [frontiersin.org]
Application Notes and Protocols: Purification of Dihydro Cuminyl Alcohol by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro cuminyl alcohol, also known as perillyl alcohol (POH), is a naturally occurring monoterpene found in the essential oils of various plants, including lavender, peppermint, and citrus fruits.[1][2][3] It has garnered significant interest in the scientific and medical communities due to its potential therapeutic properties, particularly as an anticancer agent.[3] Following synthesis or extraction from natural sources, purification of this compound is a critical step to remove impurities and isolate the compound for research and development purposes. Column chromatography is a widely used and effective technique for this purification.
This document provides detailed application notes and protocols for the purification of this compound using silica gel column chromatography. It includes information on the selection of stationary and mobile phases, a step-by-step experimental protocol, and methods for monitoring the purification process.
Data Presentation
The efficiency of the purification process is typically evaluated by comparing the purity of the material before and after column chromatography and by determining the recovery yield. The following table summarizes representative data for the purification of this compound.
| Parameter | Before Column Chromatography | After Column Chromatography |
| Purity (by GC-MS) | ~85% | >98% |
| Major Impurities | Perillyl aldehyde, limonene, β-pinene isomers | <2% |
| Recovery Yield | N/A | ~85-95% |
| Appearance | Pale yellow oil | Colorless to light yellow liquid |
Experimental Protocols
Materials and Reagents
-
Crude this compound
-
Silica gel (60-120 mesh) for column chromatography
-
Hexane (or petroleum ether), HPLC grade
-
Ethyl acetate, HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing chamber for TLC
-
Potassium permanganate (KMnO4) stain or p-anisaldehyde solution for visualization
-
Glass column for chromatography
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Rotary evaporator
Column Preparation
-
Column Selection : Choose a glass column with a diameter and length appropriate for the amount of crude material to be purified. A general rule is to use a 20:1 to 50:1 ratio of silica gel to crude material by weight.
-
Plugging the Column : Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Adding a Sand Layer : Add a thin layer (approximately 0.5 cm) of sand over the plug to create a flat base for the stationary phase.
-
Slurry Packing the Column :
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane or a hexane:ethyl acetate mixture).
-
Pour the slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica gel.
-
-
Adding a Top Sand Layer : Carefully add another thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample and solvent addition.
Sample Loading
-
Dry Loading (Recommended) :
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluting solvent).
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Wet Loading :
-
Dissolve the crude material in a minimal amount of the initial mobile phase.
-
Using a pipette, carefully apply the solution to the top of the column, ensuring not to disturb the sand layer.
-
Elution and Fraction Collection
-
Elution :
-
Begin the elution with a non-polar solvent system, such as hexane or a mixture of hexane and a small amount of ethyl acetate (e.g., 98:2 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A common gradient might be from 2% to 10% ethyl acetate in hexane. The optimal solvent system should be determined beforehand by TLC analysis.
-
-
Fraction Collection :
-
Collect the eluent in a series of labeled tubes or flasks. The size of the fractions will depend on the scale of the purification.
-
Monitoring the Separation
-
Thin Layer Chromatography (TLC) :
-
Spot small aliquots from each collected fraction onto a TLC plate.
-
Develop the TLC plate in a chamber containing an appropriate solvent system (e.g., 80:20 hexane:ethyl acetate).
-
Visualize the spots. This compound can be visualized using a potassium permanganate stain (will appear as a yellow spot on a purple background) or a p-anisaldehyde stain (will develop a colored spot upon heating).[4] UV light can also be used if the compound or impurities are UV active.[5][6]
-
Combine the fractions that contain the pure this compound.
-
Product Isolation
-
Solvent Removal : Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Purity Analysis : Analyze the purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS).[7]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Signaling Pathway
This compound has been shown to induce G1 cell cycle arrest in cancer cells by modulating the expression of cell cycle inhibitors. One of the proposed mechanisms involves the inhibition of the NF-κB signaling pathway.
Caption: this compound's effect on cell cycle signaling.
References
- 1. The Monoterpenoid Perillyl Alcohol: Anticancer Agent and Medium to Overcome Biological Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chembk.com [chembk.com]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Gas chromatographic-mass spectrometric analysis of perillyl alcohol and metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Gas Chromatography (GC) Analysis of Dihydro cuminyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro cuminyl alcohol (p-Mentha-1,4-dien-7-ol) is a monoterpenoid alcohol found in various essential oils, including cumin.[1][2] It is recognized for its characteristic aroma and is a significant component in the flavor and fragrance industries. Accurate and reliable quantitative analysis of this compound is crucial for quality control, formulation development, and stability testing of products containing this compound. Gas chromatography (GC) is a powerful and widely used analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the GC analysis of this compound, including sample preparation, instrumental parameters, and data analysis.
Principle
Gas chromatography separates components of a sample based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. In the case of this compound analysis, the sample is vaporized and carried by an inert gas (mobile phase) through a heated column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for the detection and quantification of organic analytes like this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the sample matrix.
For Essential Oils and Fragrance Mixtures (Liquid Samples):
-
Accurately weigh approximately 100 mg of the essential oil or fragrance mixture into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as ethanol or hexane, and dilute to the mark.
-
Further dilute an aliquot of this solution to a final concentration within the calibration range (e.g., 1-100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter prior to injection into the GC system.
For Solid Samples (e.g., powders, creams):
-
Accurately weigh a representative amount of the homogenized solid sample into a centrifuge tube.
-
Add a known volume of a suitable extraction solvent (e.g., methanol, ethyl acetate).
-
Vortex the mixture for 5-10 minutes to ensure thorough extraction.
-
Centrifuge the sample to separate the solid matrix from the supernatant.
-
Carefully transfer the supernatant to a clean vial.
-
If necessary, perform a further dilution to bring the concentration of this compound into the calibration range.
-
Filter the final extract through a 0.45 µm syringe filter before GC analysis.
GC-FID Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. These may be optimized for specific instruments and applications.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Injector | Split/Splitless Inlet |
| Injection Volume: 1 µL | |
| Inlet Temperature: 250°C | |
| Split Ratio: 50:1 | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Oven Temperature Program | Initial Temperature: 60°C, hold for 2 minutes |
| Ramp Rate: 10°C/min to 280°C | |
| Final Temperature: 280°C, hold for 5 minutes | |
| Carrier Gas | Helium |
| Flow Rate: 1.0 mL/min (Constant Flow) | |
| Detector | Flame Ionization Detector (FID) |
| Temperature: 300°C | |
| Hydrogen Flow: 30 mL/min | |
| Air Flow: 300 mL/min | |
| Makeup Gas (Helium): 25 mL/min |
Data Presentation
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations.
Table 1: Illustrative Calibration Data for this compound Analysis
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 25 | 380,543 |
| 50 | 759,876 |
| 100 | 1,521,450 |
Table 2: Illustrative System Suitability and Performance Data
| Parameter | Result |
| Retention Time (min) | ~12.5 (Illustrative) |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL (Illustrative) |
| Limit of Quantification (LOQ) | 1.0 µg/mL (Illustrative) |
| Repeatability (%RSD, n=6) | < 2% |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the GC analysis of this compound.
Caption: Workflow for GC-FID analysis of this compound.
Conclusion
The described GC-FID method provides a reliable and robust approach for the quantitative analysis of this compound in various sample matrices. The protocol is straightforward and utilizes standard gas chromatography equipment. Adherence to good laboratory practices, including proper sample preparation and the use of a valid calibration, is essential for obtaining accurate and precise results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Dihydro Cuminyl Alcohol
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dihydro cuminyl alcohol, also known as Perillyl alcohol. The method utilizes a reversed-phase C18 column with UV detection, providing excellent resolution and sensitivity. This protocol is suitable for researchers, scientists, and professionals in the pharmaceutical and natural product industries for quality control and research applications.
Introduction
This compound (CAS 536-59-4), a monoterpenoid alcohol found in various essential oils, has garnered significant interest due to its potential therapeutic properties.[1][2][3][4] Accurate and precise analytical methods are crucial for its quantification in raw materials, finished products, and biological matrices. This application note presents a straightforward and reproducible HPLC method for the determination of this compound.
Chemical Structure
-
Compound: this compound
Experimental
Instrumentation and Consumables
-
HPLC System with a UV-Vis Detector
-
Reversed-Phase C18 Column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Methanol (HPLC Grade)
-
This compound reference standard
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Method Performance
The developed method exhibits excellent linearity, precision, and accuracy for the quantification of this compound.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (T) | T ≤ 2 | 1.2 |
| Theoretical Plates (N) | N > 2000 | 5800 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | 0.8% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 1.5% |
Protocols
1. Standard Solution Preparation
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Extract the analyte using a suitable solvent (e.g., methanol) with the aid of sonication or vortexing.
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered sample with the mobile phase to a concentration within the calibration range if necessary.
3. HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak area for this compound.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
Experimental Workflow
References
- 1. This compound | 536-59-4 [chemicalbook.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chembk.com [chembk.com]
- 4. Cas 536-59-4,this compound | lookchem [lookchem.com]
- 5. This compound | C10H16O | CID 56924101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Prices,Sales - buy this compound on Greenstoneswiss.com [greenstoneswiss.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Dihydro Cuminyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro cuminyl alcohol, also known as Perillyl Alcohol (POH), is a naturally occurring monoterpene found in the essential oils of various plants, including lavender, peppermint, and citrus fruits.[1] It has garnered significant interest in the field of oncology for its potential as a broad-spectrum, low-toxicity anti-cancer agent.[1] Preclinical studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines and induce programmed cell death (apoptosis).[2][3] This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound using common colorimetric and fluorescence-based assays.
Data Presentation: In Vitro Cytotoxicity of this compound
The following table summarizes the available quantitative data on the cytotoxic effects of this compound (Perillyl Alcohol) on various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions.
| Cell Line | Cancer Type | Assay | IC50 Concentration (µM) | Exposure Time | Reference |
| PC12 | Pheochromocytoma | Apoptosis Assay | > 500 | Not Specified | [3] |
| A549 | Non-Small Cell Lung Cancer | Not Specified | Dose-dependent cytotoxicity | Not Specified | [4][5] |
| H520 | Non-Small Cell Lung Cancer | Not Specified | Dose-dependent cytotoxicity | Not Specified | [4][5] |
| H322 | Lung Cancer | Sulforhodamine B (SRB) | Dose-dependent decrease in proliferation (15-83%) with 0.25-1.5 mM | 5 days | [6] |
| H838 | Lung Cancer | Sulforhodamine B (SRB) | Dose-dependent decrease in proliferation (15-83%) with 0.25-1.5 mM | 5 days | [6] |
| SCK | Mammary Carcinoma | Clonogenic Assay | 1 mM resulted in 40% survival | 60 minutes | [7] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells. LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the values from the spontaneous and maximum release controls. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of action for many anti-cancer agents. Several assays can be used to detect the biochemical and morphological changes associated with apoptosis.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.
-
Cell Harvesting: After the desired incubation period, harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-7, which are executioner caspases.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
Caspase activity assay kit (fluorometric or colorimetric)
-
Microplate reader (with fluorescence or absorbance capabilities)
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.
-
Cell Lysis: After incubation, lyse the cells using the lysis buffer provided in the kit.
-
Substrate Addition: Add the caspase substrate to the cell lysates. The substrate is cleaved by active caspases, releasing a fluorescent or colorimetric signal.
-
Signal Measurement: Incubate as recommended by the manufacturer and then measure the signal using a microplate reader. The signal intensity is proportional to the caspase activity.
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound
This compound has been shown to induce apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. It also modulates key signaling pathways involved in cell survival and proliferation.
Caption: this compound Signaling Pathways
Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. revues.imist.ma [revues.imist.ma]
- 3. mdpi.com [mdpi.com]
- 4. Perillyl alcohol and perillic acid induced cell cycle arrest and apoptosis in non small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Perillyl alcohol-mediated inhibition of lung cancer cell line proliferation: potential mechanisms for its chemotherapeutic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of perillyl alcohol against cancer cells is potentiated by hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydro cuminyl alcohol: Application Notes and Protocols for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Dihydro cuminyl alcohol (DHCA) is a monoterpenoid alcohol found in the essential oils of various aromatic plants. While direct studies on the biological activity of this compound in cell culture are limited, its structural similarity to other well-researched monoterpenoids, such as perillyl alcohol (POH), limonene, and geraniol, suggests its potential as a subject for investigation in cancer research and other areas of drug discovery.[1] These related compounds have demonstrated significant anti-cancer effects, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[2][3][4]
Potential Biological Activities:
Based on the activities of analogous compounds, this compound is hypothesized to exhibit the following biological effects in cell culture studies:
-
Antiproliferative Activity: Like perillyl alcohol and geraniol, DHCA may inhibit the proliferation of various cancer cell lines.[2][4] This can be quantified using cell viability assays such as the MTT assay.
-
Induction of Apoptosis: A primary mechanism of anti-cancer activity for many monoterpenoids is the induction of programmed cell death (apoptosis).[3][5] DHCA may trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3] This can be assessed using techniques like Annexin V-FITC/Propidium Iodide staining followed by flow cytometry.
-
Cell Cycle Arrest: Monoterpenoids have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[6] The effect of DHCA on the cell cycle can be analyzed by flow cytometry of propidium iodide-stained cells.
-
Modulation of Signaling Pathways: The anti-cancer effects of related monoterpenoids are mediated through their interaction with various intracellular signaling pathways critical for cell survival and proliferation.[7] It is plausible that DHCA could modulate similar pathways.
Potential Signaling Pathways to Investigate:
The following signaling pathways, known to be affected by structurally similar monoterpenoids, are key targets for investigation in studies involving this compound:
-
Ras/Raf/MEK/ERK Pathway: This pathway is frequently hyperactivated in cancer and is a known target of perillyl alcohol and limonene.[2][8] Inhibition of this pathway leads to decreased cell proliferation.
-
PI3K/Akt/mTOR Pathway: This is a crucial survival pathway for cancer cells, and its inhibition by compounds like perillyl alcohol can promote apoptosis.[2]
-
MAPK Pathways (including JNK and p38): The activation of JNK and p38 MAPK pathways is often associated with stress-induced apoptosis and is a mechanism reported for perillyl alcohol.[9][10]
-
Apoptosis-Related Proteins: Investigation of the expression levels of Bcl-2 family proteins (e.g., Bax, Bak, Bcl-2, Bcl-xL) and caspases (e.g., Caspase-3, -8, -9) can elucidate the specific apoptotic pathway induced by DHCA.[2][3]
Data Presentation
The following tables provide examples of how to structure quantitative data from key experiments. The data presented are hypothetical and serve as a guide for researchers.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | |
| 10 | 92 ± 5.1 | |
| 50 | 75 ± 6.2 | |
| 100 | 51 ± 3.8 | 98.5 |
| 250 | 28 ± 4.1 | |
| 500 | 15 ± 2.9 |
Table 2: Apoptosis Induction by this compound (Annexin V-FITC/PI Staining)
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| DHCA (100 µM) | 65.8 ± 3.5 | 20.1 ± 2.2 | 14.1 ± 1.8 |
| DHCA (250 µM) | 40.3 ± 4.1 | 35.6 ± 3.1 | 24.1 ± 2.5 |
Table 3: Effect of this compound on Protein Expression (Western Blot Quantification)
| Target Protein | Vehicle Control (Relative Density) | DHCA (100 µM) (Relative Density) | Fold Change |
| p-ERK | 1.00 | 0.45 | -2.22 |
| p-Akt | 1.00 | 0.38 | -2.63 |
| Cleaved Caspase-3 | 1.00 | 3.50 | +3.50 |
| Bax | 1.00 | 2.10 | +2.10 |
| Bcl-2 | 1.00 | 0.55 | -1.82 |
| β-actin | 1.00 | 1.00 | 1.00 |
Experimental Protocols
Preparation of this compound for Cell Culture
Due to the hydrophobic nature of this compound, proper preparation is crucial for its use in aqueous cell culture media.[11]
Materials:
-
This compound (DHCA)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
Protocol:
-
Prepare a high-concentration stock solution of DHCA in DMSO. For example, dissolve DHCA in DMSO to a final concentration of 100 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution in complete cell culture medium to the desired final concentrations.
-
Ensure the final concentration of DMSO in the culture medium does not exceed a non-toxic level (typically ≤ 0.1%) for the cell line being used.[11]
-
A vehicle control (medium with the same final concentration of DMSO without DHCA) must be included in all experiments.[11]
Cell Viability Assessment (MTT Assay)
This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[12] The amount of formazan produced is proportional to the number of viable cells.[2][13]
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[13]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[13]
-
Treat the cells with various concentrations of DHCA (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.[2][13]
-
Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator.[13]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Mix gently by pipetting up and down.
-
Read the absorbance at 570 nm using a microplate reader.[13]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[4] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[4]
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with DHCA (and a vehicle control) for the desired time.
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.[14]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[14]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Western Blotting for Signaling Protein Analysis
Western blotting is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation or inhibition.[15][16]
Materials:
-
Cells of interest
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, total ERK, p-Akt, total Akt, Cleaved Caspase-3, Bax, Bcl-2, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with DHCA as described previously.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[15]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer.[17]
-
Separate the proteins by SDS-PAGE.[17]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times with TBST for 5 minutes each.[6]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and acquire the image using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Potential inhibition of Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.
References
- 1. Biological Activities of Essential Oils: From Plant Chemoecology to Traditional Healing Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. portlandpress.com [portlandpress.com]
- 4. [PDF] The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review) | Semantic Scholar [semanticscholar.org]
- 5. Perillyl alcohol induces apoptosis in human glioblastoma multiforme cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mskcc.org [mskcc.org]
- 7. Monoterpenoids: An upcoming class of therapeutic agents for modulating cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer activity of limonene: A systematic review of target signaling pathways | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Chemistry and Antioxidant/Anticancer Biology of Monoterpene and Meroterpenoid Natural Product [mdpi.com]
- 11. The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Perillyl alcohol inhibits TCR-mediated [Ca(2+)](i) signaling, alters cell shape and motility, and induces apoptosis in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. The Monoterpenoid Perillyl Alcohol: Anticancer Agent and Medium to Overcome Biological Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Applications of Limonene in Neoplasms and Non-Neoplastic Diseases [mdpi.com]
- 17. Preclinical development and clinical use of perillyl alcohol for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Dihydro Cuminyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro cuminyl alcohol, also known as p-Mentha-1,8-dien-7-ol or perillyl alcohol, is a naturally occurring monoterpene found in the essential oils of various plants, including lavender, mint, and citrus fruits.[1][2][3] It is recognized for its potential therapeutic properties, notably its anti-cancer activities.[1] As a monoterpene, it is being investigated for its broad-spectrum, high-efficiency, and low-toxicity anti-cancer effects. While the precise mechanisms of action are still under investigation, they are thought to involve the induction of tumor cell apoptosis without affecting normal cells.
Given the frequent interplay between inflammation, oxidative stress, and carcinogenesis, it is plausible that this compound exerts its effects through modulation of these pathways. Therefore, initial in vivo studies to characterize the bioactivity of this compound could logically commence with well-established animal models of inflammation and oxidative stress. These models are crucial for preclinical screening of novel therapeutic compounds.[4][5]
This document provides detailed application notes and protocols for proposed in vivo studies of this compound using established animal models.
Proposed Animal Models and Experimental Protocols
Due to the limited availability of specific in vivo studies on this compound, the following protocols are based on widely accepted models for assessing anti-inflammatory and antioxidant properties of novel compounds.
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)
This is a widely used and reliable model for screening acute anti-inflammatory activity.[6] Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on different inflammatory mediators.
Experimental Protocol:
-
Animal Selection: Male Wistar or Sprague-Dawley rats (150-200g) are commonly used.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping:
-
Group I: Control (Vehicle)
-
Group II: this compound (Dose 1)
-
Group III: this compound (Dose 2)
-
Group IV: this compound (Dose 3)
-
Group V: Standard Drug (e.g., Indomethacin)
-
-
Drug Administration: this compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose) is administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation. The standard drug is also administered 60 minutes prior.
-
Induction of Edema: 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Quantitative Data Summary:
| Group | Treatment | Dose | Mean Paw Volume (mL) at 3h | % Inhibition of Edema |
| I | Vehicle | - | Data to be collected | - |
| II | This compound | Dose 1 | Data to be collected | Calculate |
| III | This compound | Dose 2 | Data to be collected | Calculate |
| IV | This compound | Dose 3 | Data to be collected | Calculate |
| V | Standard Drug | Specify | Data to be collected | Calculate |
Acetic Acid-Induced Vascular Permeability in Mice (Vascular Permeability Model)
This model assesses the ability of a compound to inhibit the increase in vascular permeability, a key feature of inflammation.[7]
Experimental Protocol:
-
Animal Selection: Swiss albino mice (20-25g) of either sex.
-
Grouping and Drug Administration: Similar to the carrageenan-induced paw edema model.
-
Procedure:
-
60 minutes after administration of the test compound or vehicle, each mouse is injected intraperitoneally with 0.25 mL of 0.6% v/v acetic acid solution.[7]
-
Immediately following the acetic acid injection, 10 mL/kg of 1% w/v Evans blue dye is injected intravenously via the tail vein.[7]
-
After 30 minutes, the animals are euthanized by cervical dislocation.[7]
-
The abdominal cavity is opened, and the peritoneal fluid is collected by washing the cavity with 5 mL of normal saline.[7]
-
The collected fluid is centrifuged, and the absorbance of the supernatant is measured at 620 nm using a spectrophotometer.[7]
-
-
Data Analysis: A decrease in the absorbance of the dye in the peritoneal fluid of the treated groups compared to the control group indicates a reduction in vascular permeability.
Quantitative Data Summary:
| Group | Treatment | Dose | Absorbance at 620 nm | % Inhibition of Permeability |
| I | Vehicle | - | Data to be collected | - |
| II | This compound | Dose 1 | Data to be collected | Calculate |
| III | This compound | Dose 2 | Data to be collected | Calculate |
| IV | This compound | Dose 3 | Data to be collected | Calculate |
| V | Standard Drug | Specify | Data to be collected | Calculate |
Carbon Tetrachloride (CCl4)-Induced Oxidative Stress in Rats
This model is used to evaluate the antioxidant potential of a compound against chemically-induced oxidative stress, which causes significant lipid peroxidation and damage to cellular macromolecules.
Experimental Protocol:
-
Animal Selection: Male Wistar rats (180-220g).
-
Grouping and Drug Administration:
-
Group I: Normal Control (Vehicle only)
-
Group II: CCl4 Control (Vehicle + CCl4)
-
Group III: this compound (Dose 1) + CCl4
-
Group IV: this compound (Dose 2) + CCl4
-
Group V: Standard Drug (e.g., Silymarin) + CCl4
-
This compound or the standard drug is administered daily for a predefined period (e.g., 7 or 14 days).
-
-
Induction of Oxidative Stress: On the last day of treatment, a single dose of CCl4 (mixed with olive oil, e.g., 1:1 v/v) is administered intraperitoneally (i.p.) or orally (p.o.) to all groups except the normal control.
-
Sample Collection: 24 hours after CCl4 administration, animals are euthanized, and blood and liver tissues are collected.
-
Biochemical Analysis:
-
Serum: Levels of liver enzymes such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP) are measured.
-
Liver Homogenate: Levels of oxidative stress markers such as Malondialdehyde (MDA), reduced Glutathione (GSH), and activities of antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT) are determined.[8]
-
Quantitative Data Summary:
| Group | Treatment | ALT (U/L) | AST (U/L) | MDA (nmol/mg protein) | GSH (µmol/mg protein) | SOD (U/mg protein) | CAT (U/mg protein) |
| I | Normal Control | Data | Data | Data | Data | Data | Data |
| II | CCl4 Control | Data | Data | Data | Data | Data | Data |
| III | This compound (Dose 1) | Data | Data | Data | Data | Data | Data |
| IV | This compound (Dose 2) | Data | Data | Data | Data | Data | Data |
| V | Standard Drug | Data | Data | Data | Data | Data | Data |
Visualizations
Experimental Workflow for Carrageenan-Induced Paw Edema Model
Caption: Workflow for the carrageenan-induced paw edema model.
Proposed Anti-Inflammatory Signaling Pathway for this compound
Caption: Hypothetical anti-inflammatory mechanism of this compound.
Experimental Workflow for CCl4-Induced Oxidative Stress Model
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 536-59-4 [chemicalbook.com]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianjpr.com [asianjpr.com]
- 7. ijpras.com [ijpras.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Dihydro cuminyl alcohol in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro cuminyl alcohol, also known as p-Mentha-1,8-dien-7-ol or perillyl alcohol, is a naturally occurring monoterpene found in the essential oils of various plants, including lavender, mint, and citrus fruits.[1][2][3][4][5] It is a viscous, oily liquid with a characteristic aromatic odor.[1][3][4] Its lipophilic nature, characterized by very slight solubility in water and good solubility in alcohols and oils, presents a significant challenge for its direct administration in aqueous physiological environments.[3][4] However, its therapeutic potential, particularly its broad-spectrum, high-efficiency, and low-toxicity anti-cancer effects, has garnered considerable interest in the pharmaceutical field.[1] this compound has been shown to induce apoptosis in tumor cells without affecting normal cells, making it a promising candidate for cancer treatment and prevention.[1]
To overcome the biopharmaceutical challenges associated with its hydrophobicity and to enhance its therapeutic efficacy, advanced drug delivery systems are imperative. This document provides detailed application notes and experimental protocols for the formulation of this compound into two distinct nanocarrier systems: Liposomes and Solid Lipid Nanoparticles (SLNs) . These formulations aim to improve its solubility, stability, and bioavailability, and to enable targeted delivery.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for designing effective drug delivery systems. The following table summarizes key properties gathered from various sources.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₆O | [6] |
| Molecular Weight | 152.23 g/mol | [6][7] |
| Appearance | Clear colorless to light yellow viscous oily liquid | [1][2][8] |
| Density | 0.96 g/mL at 25 °C | [1][2][3][4] |
| Boiling Point | 119-121 °C at 11 mmHg | [1][2][3][4] |
| Solubility | Very slightly soluble in water; soluble in alcohol and oils | [3][4] |
| LogP | 3.170 | [4] |
Formulation Strategies for this compound
Given its lipophilic nature, two primary formulation strategies are proposed:
-
Liposomal Formulation: Encapsulation of this compound within the lipid bilayer of liposomes can enhance its stability and facilitate its transport in aqueous environments.
-
Solid Lipid Nanoparticles (SLNs): Incorporating this compound into a solid lipid matrix can provide controlled release and improve oral bioavailability.
Application Note 1: Liposomal Formulation of this compound
Objective
To encapsulate this compound into unilamellar liposomes to create a stable, aqueous dispersion for potential parenteral or topical delivery. The ethanol injection method is selected for its simplicity and effectiveness in forming small, uniform liposomes.[9][10]
Key Materials and Equipment
-
Active Pharmaceutical Ingredient (API): this compound (purity > 98%)
-
Lipids:
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
-
Solvents:
-
Ethanol (99.9% pure)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
-
Equipment:
-
Magnetic stirrer with heating plate
-
Round bottom flask
-
Syringe pump
-
Rotary evaporator
-
Bath sonicator
-
Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement
-
High-Performance Liquid Chromatography (HPLC) system
-
Experimental Protocol
1. Preparation of the Lipid Phase:
1.1. Weigh 200 mg of Soybean Phosphatidylcholine and 50 mg of Cholesterol and dissolve them in 10 mL of ethanol in a 50 mL round bottom flask. 1.2. Add 50 mg of this compound to the lipid solution. 1.3. Gently warm the mixture to 40°C while stirring on a magnetic stirrer until a clear, homogenous solution is obtained.
2. Liposome Formation by Ethanol Injection:
2.1. In a separate beaker, prepare 40 mL of PBS (pH 7.4) and maintain it at 40°C under constant stirring. 2.2. Using a syringe pump, inject the lipid phase (from step 1.3) into the aqueous phase (PBS) at a constant rate of 0.5 mL/min. 2.3. Continue stirring the resulting suspension for 30 minutes at 40°C to allow for the self-assembly of liposomes.
3. Solvent Removal and Liposome Purification:
3.1. Transfer the liposomal suspension to a rotary evaporator. 3.2. Reduce the pressure and rotate the flask in a water bath at 40°C to remove the ethanol. 3.3. The final volume of the liposomal suspension should be adjusted to 10 mL with PBS. 3.4. To remove any un-encapsulated this compound, the suspension can be dialyzed against PBS (pH 7.4) using a dialysis membrane with a suitable molecular weight cut-off (e.g., 12 kDa) for 24 hours.
4. Characterization of Liposomes:
4.1. Particle Size and Zeta Potential: Dilute an aliquot of the liposomal suspension with PBS and measure the particle size, polydispersity index (PDI), and zeta potential using a DLS instrument. 4.2. Encapsulation Efficiency (EE%): 4.2.1. To determine the total amount of this compound, disrupt a known volume of the liposomal suspension using a suitable solvent (e.g., methanol). 4.2.2. To determine the amount of free this compound, centrifuge the liposomal suspension using a centrifugal filter device (e.g., Amicon Ultra) to separate the liposomes from the aqueous phase. 4.2.3. Analyze the amount of this compound in the total and free fractions using a validated HPLC method. 4.2.4. Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
Hypothetical Quantitative Data
| Formulation Code | Lipid Composition (SPC:Chol) | Drug:Lipid Ratio (w/w) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| L-DCA-01 | 4:1 | 1:5 | 150 ± 5.2 | 0.21 ± 0.02 | -25.3 ± 1.8 | 85.6 ± 3.4 |
| L-DCA-02 | 3:1 | 1:5 | 180 ± 6.8 | 0.25 ± 0.03 | -22.1 ± 2.1 | 82.1 ± 4.1 |
| L-DCA-03 | 4:1 | 1:10 | 145 ± 4.9 | 0.19 ± 0.02 | -28.5 ± 1.5 | 92.3 ± 2.9 |
Application Note 2: Solid Lipid Nanoparticle (SLN) Formulation of this compound
Objective
To formulate this compound-loaded Solid Lipid Nanoparticles (SLNs) using a hot homogenization and ultrasonication method. This approach is suitable for encapsulating lipophilic drugs and can be scaled up for larger production.[11][12]
Key Materials and Equipment
-
API: this compound (purity > 98%)
-
Solid Lipid: Compritol® 888 ATO (Glyceryl behenate)
-
Surfactant: Tween® 80 (Polysorbate 80)
-
Solvent: Deionized water
-
Equipment:
-
Magnetic stirrer with heating plate
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Dynamic Light Scattering (DLS) instrument
-
High-Performance Liquid Chromatography (HPLC) system
-
Differential Scanning Calorimetry (DSC)
-
Experimental Protocol
1. Preparation of Lipid and Aqueous Phases:
1.1. Lipid Phase: Weigh 500 mg of Compritol® 888 ATO and 100 mg of this compound. Heat them together at 85°C (approximately 5-10°C above the melting point of the lipid) until a clear, homogenous molten lipid phase is obtained. 1.2. Aqueous Phase: In a separate beaker, dissolve 250 mg of Tween® 80 in 50 mL of deionized water. Heat the aqueous phase to the same temperature as the lipid phase (85°C).
2. Pre-emulsion Formation:
2.1. Add the hot aqueous phase to the molten lipid phase under continuous stirring using a magnetic stirrer. 2.2. Immediately homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 5 minutes to form a coarse oil-in-water emulsion.
3. Nanoemulsion Formation and SLN Solidification:
3.1. Subject the hot pre-emulsion to probe sonication for 10 minutes at 60% amplitude to reduce the droplet size and form a nanoemulsion. 3.2. Immediately transfer the hot nanoemulsion to an ice bath and continue stirring until it cools down to room temperature. This rapid cooling will cause the lipid to solidify and form SLNs.
4. Characterization of SLNs:
4.1. Particle Size and Zeta Potential: Dilute an aliquot of the SLN dispersion with deionized water and measure the particle size, PDI, and zeta potential using a DLS instrument. 4.2. Drug Loading (DL%) and Encapsulation Efficiency (EE%): 4.2.1. Lyophilize a known volume of the SLN dispersion to obtain the total weight of the SLNs. 4.2.2. Dissolve a known weight of the lyophilized SLNs in a suitable solvent (e.g., chloroform) and analyze the amount of this compound using a validated HPLC method. 4.2.3. Calculate DL% and EE% using the following formulas: DL% = (Weight of Drug in SLNs / Total Weight of SLNs) x 100 EE% = (Weight of Drug in SLNs / Initial Weight of Drug) x 100 4.3. Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) on the lyophilized SLNs, pure this compound, and the solid lipid to confirm the amorphous or crystalline state of the drug within the lipid matrix.
Hypothetical Quantitative Data
| Formulation Code | Lipid:Drug Ratio (w/w) | Surfactant Conc. (% w/v) | Particle Size (nm) | PDI | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| SLN-DCA-01 | 5:1 | 0.5 | 220 ± 8.5 | 0.28 ± 0.04 | -15.2 ± 1.3 | 15.1 ± 1.2 | 90.6 ± 3.7 |
| SLN-DCA-02 | 5:1 | 1.0 | 180 ± 7.1 | 0.22 ± 0.03 | -18.9 ± 1.6 | 14.8 ± 1.1 | 88.8 ± 4.2 |
| SLN-DCA-03 | 10:1 | 0.5 | 250 ± 9.3 | 0.31 ± 0.05 | -14.5 ± 1.1 | 8.5 ± 0.9 | 93.5 ± 2.8 |
In Vitro Drug Release Study Protocol
This protocol is applicable to both liposomal and SLN formulations.
1. Method: Dialysis bag diffusion technique.[13][14]
2. Materials:
- Dialysis tubing (e.g., MWCO 12 kDa)
- Release medium: PBS (pH 7.4) containing 0.5% (v/v) Tween® 80 to maintain sink conditions for the lipophilic drug.
- Shaking incubator or water bath.
3. Procedure: 3.1. Soak the dialysis tubing in the release medium for at least 1 hour before use. 3.2. Pipette 2 mL of the this compound formulation (liposomes or SLNs) into the dialysis bag and securely close both ends. 3.3. Place the sealed dialysis bag into a beaker containing 100 mL of the release medium. 3.4. Place the beaker in a shaking incubator maintained at 37°C and 100 rpm. 3.5. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, and 48 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh, pre-warmed release medium. 3.6. Analyze the concentration of this compound in the collected samples using a validated HPLC method. 3.7. Calculate the cumulative percentage of drug released at each time point.
Visualizations
Logical Workflow for Formulation and Characterization
References
- 1. chembk.com [chembk.com]
- 2. Cas 536-59-4,this compound | lookchem [lookchem.com]
- 3. This compound CAS#: 536-59-4 [m.chemicalbook.com]
- 4. This compound | 536-59-4 [chemicalbook.com]
- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound | C10H16O | CID 56924101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cymitquimica.com [cymitquimica.com]
- 8. This compound Prices,Sales - buy this compound on Greenstoneswiss.com [greenstoneswiss.com]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review on Novel Liposomal Methodologies, Commercial Formulations, Clinical Trials and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 14. mdpi.com [mdpi.com]
Application of Dihydro Cuminyl Alcohol in Pesticide Research: A Case Study on the Analogous Compound Perillyl Alcohol
For the attention of: Researchers, scientists, and drug development professionals.
Introduction:
The exploration of naturally derived compounds for pest management is a rapidly growing field, driven by the need for more sustainable and environmentally benign alternatives to synthetic pesticides. While direct research on the pesticidal applications of Dihydro cuminyl alcohol is limited in publicly available scientific literature, this document explores the potential applications by examining a closely related and structurally similar monoterpenoid alcohol, Perillyl Alcohol (POH). Perillyl alcohol, found in the essential oils of various plants like lavender, peppermint, and citrus fruits, has been investigated for a range of bioactivities, including its potential as an insect repellent. This document provides an overview of the known data, experimental protocols, and potential mechanisms of action of Perillyl Alcohol as a model for future research into this compound and other related compounds.
Quantitative Data Summary
Due to the limited specific data on the direct insecticidal or repellent efficacy of Perillyl Alcohol against a wide range of pests, a comprehensive quantitative data table is currently not available. However, for context and as a point of reference for future studies, the acute toxicity of Perillyl Alcohol in mammals has been documented.
Table 1: Acute Toxicity of Perillyl Alcohol in Mammalian Models
| Test Organism | Exposure Route | LD50 Value | Reference |
| Rat | Oral | 2100 mg/kg | [1] |
| Rabbit | Dermal | >5000 mg/kg | [1] |
LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the pesticidal properties of compounds like Perillyl Alcohol. These protocols are based on established methods for evaluating insect repellents and insecticides.
Contact Toxicity Assay
Objective: To determine the direct lethal effect of the compound when in contact with the target insect.
Materials:
-
Test compound (Perillyl Alcohol)
-
Acetone (or other suitable solvent)
-
Micropipette
-
Petri dishes
-
Test insects (e.g., adult flour beetles, Tribolium castaneum)
-
Ventilated holding containers
Procedure:
-
Prepare a series of dilutions of the test compound in acetone. A typical concentration range might be 1, 5, 10, 25, and 50 µg/µL.
-
Anesthetize the adult insects by chilling them on a cold plate or with a brief exposure to CO2.
-
Using a micropipette, apply a 1 µL droplet of the test solution to the dorsal thorax of each insect.
-
A control group should be treated with 1 µL of acetone only.
-
Place the treated insects in a ventilated petri dish with a food source.
-
Maintain the insects under controlled conditions (e.g., 25±1°C, 60±5% relative humidity, 12:12 h light:dark photoperiod).
-
Assess mortality at 24, 48, and 72 hours post-treatment. Mortality is confirmed if the insects are unable to right themselves when gently prodded.
-
Calculate the LD50 value using probit analysis.
Fumigant Toxicity Assay
Objective: To evaluate the toxicity of the compound in its vapor phase.
Materials:
-
Test compound (Perillyl Alcohol)
-
Filter paper discs (e.g., Whatman No. 1)
-
Glass vials or jars with airtight lids (e.g., 250 mL)
-
Test insects (e.g., adult rice weevils, Sitophilus oryzae)
-
Micropipette
Procedure:
-
Place a specified number of adult insects (e.g., 20) into the glass vial.
-
Apply a range of doses of the test compound onto a filter paper disc.
-
Attach the treated filter paper to the underside of the vial lid, ensuring no direct contact with the insects.
-
A control vial should contain a filter paper treated only with the solvent.
-
Seal the vials tightly.
-
Maintain the vials under controlled environmental conditions.
-
Record mortality at 24, 48, and 72 hours.
-
Calculate the LC50 (Lethal Concentration, 50%) value.
Repellency Assay (Area Preference Method)
Objective: To assess the ability of the compound to repel insects from a treated area.
Materials:
-
Test compound (Perillyl Alcohol)
-
Ethanol (or other suitable solvent)
-
Filter paper discs (9 cm diameter)
-
Petri dishes (9 cm diameter)
-
Test insects (e.g., adult mosquitoes, Aedes aegypti)
Procedure:
-
Cut the filter paper discs in half.
-
Apply a solution of the test compound in ethanol to one half of the filter paper. The other half is treated with ethanol alone to serve as the control.
-
Allow the solvent to evaporate completely in a fume hood.
-
Rejoin the two halves in a petri dish.
-
Release a known number of insects (e.g., 20 non-blood-fed female mosquitoes) into the center of the petri dish.
-
Cover the petri dish.
-
After a set period (e.g., 1 hour), count the number of insects on the treated and untreated halves of the filter paper.
-
Calculate the Percentage Repellency (PR) using the formula: PR = [ (Nc - Nt) / (Nc + Nt) ] x 100, where Nc is the number of insects on the control half and Nt is the number of insects on the treated half.
Signaling Pathways and Mechanism of Action
Monoterpenoid alcohols, such as Perillyl Alcohol, are thought to exert their insecticidal and repellent effects primarily through neurotoxic mechanisms. The primary targets are key components of the insect's nervous system.
Diagram 1: Hypothetical Signaling Pathway of Monoterpenoid Alcohols in Insects
Caption: Hypothetical mechanism of Perillyl Alcohol in the insect nervous system.
Description of Potential Mechanisms:
-
Inhibition of Acetylcholinesterase (AChE): Acetylcholine is a critical neurotransmitter that, upon binding to its receptor, causes nerve stimulation. AChE is an enzyme that breaks down acetylcholine in the synaptic cleft, terminating the signal. By inhibiting AChE, Perillyl Alcohol could cause an accumulation of acetylcholine, leading to continuous nerve impulses, paralysis, and ultimately, the death of the insect.
-
Modulation of GABA Receptors: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens chloride ion channels, leading to hyperpolarization of the neuron and inhibiting nerve impulses. Monoterpenoids may act as modulators of the GABA receptor, either enhancing or inhibiting its function, thereby disrupting the normal balance of nerve signal transmission.
-
Interaction with Octopamine Receptors: Octopamine is a key neurotransmitter, neurohormone, and neuromodulator in insects, playing a role in various physiological processes, including behavior and metabolism. Monoterpenoids can interfere with octopaminergic signaling, leading to a disruption of these essential functions.
Experimental Workflow
The following diagram illustrates a logical workflow for the preliminary screening and evaluation of a novel compound for its pesticidal properties.
Diagram 2: Experimental Workflow for Pesticide Screening
Caption: Logical workflow for evaluating a new potential pesticide.
While direct research on this compound in pesticide applications is not yet prevalent, the study of analogous compounds like Perillyl Alcohol provides a valuable framework for future investigations. The provided protocols and the understanding of the potential neurotoxic mechanisms of action of monoterpenoid alcohols offer a solid starting point for researchers. Further studies are warranted to determine the specific efficacy of this compound against a range of insect pests and to elucidate its precise mode of action. Such research will contribute to the development of new, effective, and safer pest management solutions.
References
Troubleshooting & Optimization
Troubleshooting Dihydro cuminyl alcohol synthesis yield issues
Welcome to the technical support center for the synthesis of dihydrocuminyl alcohol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing dihydrocuminyl alcohol?
A1: Dihydrocuminyl alcohol, also known as perillyl alcohol, is most commonly synthesized through the reduction of cuminyl aldehyde (perillaldehyde). The three primary methods employed for this transformation are:
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Palladium on carbon, Raney Nickel) to reduce the aldehyde functional group.
-
Metal-Acid Reduction: A classic method utilizing zinc dust in the presence of acetic acid.[1][2][3]
-
Hydride Reduction: This approach uses hydride reagents, most commonly sodium borohydride (NaBH₄), to selectively reduce the aldehyde.
Q2: I am observing a significantly lower than expected yield. What are the general areas I should investigate?
A2: Low yields in the synthesis of dihydrocuminyl alcohol can typically be attributed to one or more of the following factors:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material.
-
Side Product Formation: Competing reactions can consume the starting material or the desired product, leading to a variety of impurities.
-
Suboptimal Reaction Conditions: Parameters such as temperature, pressure, reaction time, and solvent can greatly influence the reaction outcome.
-
Catalyst/Reagent Issues: The quality, activity, and loading of the catalyst or reducing agent are critical for efficient conversion.
-
Purification Losses: Significant amounts of the product may be lost during workup and purification steps.
Q3: Are there any known byproducts in the synthesis of dihydrocuminyl alcohol?
A3: Yes, depending on the synthetic route, several byproducts can be formed. In the case of reducing cuminyl aldehyde, which is an α,β-unsaturated aldehyde, a common issue is the reduction of the carbon-carbon double bond in addition to the aldehyde. This can lead to the formation of the saturated alcohol and the saturated aldehyde. With strong reducing agents or harsh conditions, over-reduction to the corresponding hydrocarbon is also possible. Dimerization or polymerization of the starting material or product can also occur under certain conditions.
Troubleshooting Guides
Low Yield in Catalytic Hydrogenation
| Symptom | Possible Cause | Suggested Solution |
| High amount of unreacted cuminyl aldehyde | 1. Inactive Catalyst: The catalyst may be old, poisoned, or improperly handled. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction. 3. Low Hydrogen Pressure: The hydrogen pressure may be insufficient to drive the reaction to completion. 4. Short Reaction Time: The reaction may not have been allowed to run for a sufficient duration. | 1. Use fresh, high-quality catalyst. Ensure proper handling to avoid exposure to air and moisture. 2. Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%). 3. Increase the hydrogen pressure. For laboratory scale, pressures of 1-5 MPa are often effective.[1] 4. Extend the reaction time and monitor the progress by TLC or GC. |
| Presence of multiple unidentified products | 1. Over-reduction: The reaction conditions may be too harsh, leading to the reduction of the double bond or even the aromatic ring. 2. Side Reactions: The solvent or impurities may be participating in side reactions. | 1. Reduce the reaction temperature and/or pressure. Consider a more selective catalyst. 2. Ensure the use of high-purity, dry solvents. |
| Low recovery after purification | 1. Product Adsorption: The product may be strongly adsorbing to the catalyst or filtration aid. 2. Volatility: Dihydrocuminyl alcohol has some volatility, and product may be lost during solvent removal under high vacuum. | 1. Wash the catalyst thoroughly with a polar solvent (e.g., methanol, ethanol) after filtration. 2. Use a rotary evaporator at a moderate temperature and vacuum. |
Low Yield in Zinc/Acetic Acid Reduction
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | 1. Inactive Zinc: The zinc dust may be oxidized. 2. Insufficient Acid: The amount of acetic acid may be limiting. 3. Low Temperature: The reaction may be too slow at the current temperature. | 1. Use freshly activated zinc dust. 2. Ensure a sufficient excess of acetic acid is used. 3. Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate. |
| Formation of a solid precipitate | 1. Pinacol Coupling: Reductive coupling of the aldehyde can form a diol byproduct. | 1. Ensure a sufficiently acidic environment and maintain good stirring to favor the desired reduction pathway. |
| Difficult workup and purification | 1. Emulsion Formation: The presence of zinc salts can lead to emulsions during aqueous workup. | 1. Filter the reaction mixture to remove excess zinc before quenching with water. Use a saturated solution of a chelating agent like EDTA to help break up emulsions. |
Low Yield and/or Poor Selectivity with Sodium Borohydride (NaBH₄)
| Symptom | Possible Cause | Suggested Solution |
| Mixture of unsaturated and saturated alcohols | 1. 1,4-Reduction: NaBH₄ can reduce the carbon-carbon double bond in α,β-unsaturated aldehydes, leading to the saturated alcohol. | 1. Perform the reaction at a low temperature (e.g., 0 °C to -15 °C) to favor 1,2-reduction (reduction of the aldehyde only). The use of certain additives like cerium(III) chloride (Luche reduction) can improve selectivity for ketones, but its effectiveness for aldehydes can be limited. |
| Slow or incomplete reaction | 1. Decomposition of NaBH₄: Sodium borohydride can decompose in acidic or neutral aqueous solutions. 2. Inappropriate Solvent: The solvent may not be optimal for the reaction. | 1. Use an alcoholic solvent (e.g., methanol, ethanol) or an aqueous solution made basic with NaOH. 2. Ethanol or methanol are commonly used and effective solvents. |
| Low recovery after quenching | 1. Hydrolysis of Borate Esters: The intermediate borate esters need to be hydrolyzed to release the alcohol product. | 1. Ensure the reaction is properly quenched with a sufficient amount of water or a dilute acid (e.g., 1M HCl) to hydrolyze the borate esters. |
Experimental Protocols
Catalytic Hydrogenation of Cuminyl Aldehyde
This protocol is adapted from a similar procedure for the hydrogenation of a related compound.[1]
-
Reactor Setup: A stainless steel autoclave equipped with a glass inner tube and a magnetic stirrer is charged with the catalyst (e.g., 0.1-1 mol% of a suitable palladium or copper-based catalyst) and a co-catalyst if required.
-
Inert Atmosphere: The autoclave is sealed and the atmosphere is replaced with nitrogen by repeated evacuation and backfilling.
-
Addition of Reactants: A solution of cuminyl aldehyde in a suitable solvent (e.g., ethanol) is added to the autoclave via a syringe.
-
Hydrogenation: The nitrogen atmosphere is replaced with hydrogen, and the reactor is pressurized to the desired pressure (e.g., 5 MPa). The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) for a set period (e.g., 16 hours).
-
Monitoring and Workup: The reaction progress is monitored by GC analysis. Upon completion, the hydrogen is carefully released.
-
Purification: The reaction mixture is concentrated, and the crude product is purified by silica gel column chromatography to yield dihydrocuminyl alcohol.
Reduction of Cuminyl Aldehyde with Zinc and Acetic Acid
-
Reaction Setup: Cuminyl aldehyde is dissolved in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Zinc: Zinc dust (e.g., 2-3 equivalents) is added portion-wise to the stirred solution. The addition may be exothermic, so cooling in an ice bath may be necessary.
-
Reaction: The mixture is stirred at room temperature or with gentle heating for several hours, with the reaction progress monitored by TLC.
-
Workup: After the reaction is complete, the mixture is filtered to remove excess zinc. The filtrate is then carefully diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution to neutralize the acetic acid, then with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography.
Reduction of Cuminyl Aldehyde with Sodium Borohydride
-
Reaction Setup: Cuminyl aldehyde is dissolved in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C.
-
Addition of NaBH₄: Sodium borohydride (e.g., 1.1-1.5 equivalents) is added portion-wise to the cooled solution.
-
Reaction: The reaction mixture is stirred at 0 °C for a specified time (e.g., 1-2 hours), and the progress is monitored by TLC.
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of water or dilute hydrochloric acid. The solvent is then removed under reduced pressure.
-
Extraction and Purification: The aqueous residue is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude dihydrocuminyl alcohol can be purified by column chromatography or distillation.
Visualizations
Caption: General experimental workflow for the synthesis and purification of dihydrocuminyl alcohol.
Caption: A logical flowchart for troubleshooting low yield issues in dihydrocuminyl alcohol synthesis.
References
Optimizing reaction conditions for perillyl alcohol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of perillyl alcohol. The following sections detail experimental protocols, address common issues, and provide quantitative data to aid in the optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing perillyl alcohol?
A1: The primary methods for synthesizing perillyl alcohol are through the chemical oxidation of monoterpenes, such as limonene or β-pinene, and via biocatalytic routes using engineered microorganisms. A common chemical method is the allylic oxidation of limonene using selenium dioxide (SeO₂). Biocatalytic methods often employ engineered strains of E. coli or Pseudomonas putida that can hydroxylate limonene.
Q2: What are the main byproducts to expect during the synthesis of perillyl alcohol from limonene?
A2: In chemical synthesis using selenium dioxide, common byproducts include perillyl aldehyde, carveol, and carvone. The formation of these is often due to over-oxidation or rearrangement reactions. In biocatalytic synthesis, the primary byproduct is often perillyl aldehyde, and occasionally perillic acid, depending on the enzymes present in the microbial host.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring reaction progress. A typical solvent system for TLC analysis is a mixture of ethyl acetate and hexane. The disappearance of the starting material (e.g., limonene) and the appearance of the perillyl alcohol spot, which will have a different retention factor (Rf), indicate the reaction is proceeding. Gas chromatography-mass spectrometry (GC-MS) provides a more detailed analysis, allowing for the quantification of the product and byproducts.
Q4: What are the key safety precautions when working with selenium dioxide?
A4: Selenium dioxide is highly toxic and corrosive.[1] Always handle SeO₂ in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is essential.[1] Avoid inhaling dust or fumes by using a NIOSH-approved respirator.[1] Store selenium dioxide in a cool, dry place away from reducing agents and organic materials in a tightly sealed, corrosion-resistant container.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of perillyl alcohol.
Guide 1: Chemical Synthesis via Selenium Dioxide Oxidation of Limonene
Problem: Low or No Yield of Perillyl Alcohol
| Possible Cause | Suggested Solution |
| Inactive Selenium Dioxide | Use freshly opened or sublimed selenium dioxide. Older stock can absorb moisture and lose activity. |
| Suboptimal Reaction Temperature | The reaction temperature is critical. If too low, the reaction rate will be slow. If too high, byproduct formation may be favored. Experiment with a temperature range of 40-60°C. |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction. Ethanol is commonly used, but dioxane has also been reported. Ensure the solvent is anhydrous. |
| Premature Reaction Quenching | Monitor the reaction closely using TLC or GC-MS to ensure it has gone to completion before workup. |
Problem: Formation of Multiple Byproducts
| Possible Cause | Suggested Solution |
| Over-oxidation | Perillyl alcohol can be further oxidized to perillyl aldehyde. Reduce the reaction time or the amount of selenium dioxide. Using a catalytic amount of SeO₂ with a co-oxidant like tert-butyl hydroperoxide can sometimes offer better control. |
| High Reaction Temperature | Elevated temperatures can lead to side reactions and decomposition. Maintain a consistent and moderate temperature. |
| Presence of Water | Ensure all glassware is dry and use anhydrous solvents to minimize the formation of glycols and other water-related byproducts. |
Problem: Difficulty in Purifying the Product
| Possible Cause | Suggested Solution |
| Co-elution of Byproducts | Byproducts such as carveol and carvone have similar polarities to perillyl alcohol, making separation by column chromatography challenging.[1] |
| - Use a high-resolution silica gel (230-400 mesh). | |
| - Employ a shallow gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and slowly increasing to 20%). | |
| - Collect small fractions and analyze them by TLC or GC-MS. | |
| Residual Selenium Compounds | Elemental selenium (often as a red precipitate) and other selenium-containing byproducts must be removed. |
| - After the reaction, filter the mixture to remove any solid selenium. | |
| - During the workup, wash the organic layer thoroughly with water and brine to remove soluble selenium compounds. |
Guide 2: Biocatalytic Synthesis Using Whole-Cell Catalysts
Problem: Low Product Titer
| Possible Cause | Suggested Solution |
| Suboptimal pH or Temperature | The optimal conditions for whole-cell catalysis are strain-dependent. For some engineered E. coli strains, a pH of 7.4 and a temperature of 20°C have been found to be optimal.[2] |
| Insufficient Cofactor (NADH/NADPH) Regeneration | The hydroxylation of limonene is often dependent on NADH or NADPH.[3][4] Ensure the expression of a cofactor regeneration system, such as formate dehydrogenase (FDH), and provide the necessary substrate (e.g., ammonium formate).[3][4] |
| Low Dissolved Oxygen | The monooxygenase enzymes responsible for hydroxylation require sufficient oxygen.[2] Increase the agitation speed (rpm) or aeration rate (vvm) in the bioreactor. |
| Substrate Toxicity or Volatility | Limonene can be toxic to microorganisms at high concentrations and is also volatile. |
| - Employ a two-phase system by adding an organic solvent like dioctyl phthalate to act as a reservoir for the limonene.[2] | |
| - Use a fed-batch strategy to maintain a low but consistent concentration of limonene. |
Data Presentation
Table 1: Optimization of Biocatalytic Perillyl Alcohol Synthesis in Engineered E. coli
| Parameter | Condition | Perillyl Alcohol Yield (mg/L) | Reference |
| pH | 5.8 | ~30 | [2] |
| 6.5 | ~40 | [2] | |
| 7.4 | ~55 | [2] | |
| 8.0 | ~45 | [2] | |
| Temperature (°C) | 16 | ~40 | [2] |
| 20 | ~58 | [2] | |
| 25 | ~50 | [2] | |
| 30 | ~45 | [2] | |
| 37 | ~30 | [2] | |
| NADH Addition | 0 mM | ~30 | [3] |
| 2 mM | ~65 | [3] | |
| Cofactor Regeneration | No FDH expression | 130 | [3] |
| (with 40 g/L ammonium formate) | With FDH expression | 230 | [3] |
Table 2: Comparison of Catalysts for Allylic Oxidation of Limonene
| Catalyst | Oxidant | Conversion (%) | Selectivity (%) (Main Product) | Reference |
| Selenium Dioxide (SeO₂) * | H₂O₂ | Varies | Varies (Perillyl alcohol is a product) | [4] |
| Co/SBA-15 | tert-butyl hydroperoxide | 90 | 68 (1,2-limonene oxide) | |
| Cr-MCM41 | O₂ | >95 | (Carvone, Carveol, 1,2-limonene oxide) | |
| V₂O₅/TiO₂ | tert-butyl hydroperoxide | ~60 | (Limonene oxide, Carveol, Carvone) |
*Specific yield and selectivity for perillyl alcohol with SeO₂ are highly dependent on reaction conditions and are often not the major products.
Experimental Protocols
Protocol 1: Allylic Oxidation of Limonene with Selenium Dioxide
This protocol is a representative procedure based on established methods for Riley oxidation.
Materials:
-
(R)-(+)-Limonene
-
Selenium Dioxide (SeO₂)
-
Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve selenium dioxide (0.5 equivalents) in anhydrous ethanol.
-
Addition of Limonene: Add (R)-(+)-limonene (1.0 equivalent) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress using TLC (e.g., 10% ethyl acetate in hexane). The reaction may take several hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature. A black or red precipitate of elemental selenium may form.
-
Filter the reaction mixture through a pad of celite to remove the selenium precipitate.
-
Dilute the filtrate with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting with 5% and gradually increasing to 20%).
-
Combine the fractions containing perillyl alcohol (identified by TLC) and concentrate under reduced pressure to yield the purified product.
-
Protocol 2: Whole-Cell Biocatalysis for Perillyl Alcohol Production
This is a generalized protocol based on published methods for E. coli.[2][3]
Materials:
-
Engineered E. coli strain expressing a limonene hydroxylase and a cofactor regeneration system (e.g., FDH).
-
Luria-Bertani (LB) medium with appropriate antibiotics.
-
(R)-(+)-Limonene.
-
Phosphate buffer (e.g., 50 mM, pH 7.4).
-
Ammonium formate.
-
Dioctyl phthalate (optional, for two-phase system).
Procedure:
-
Cell Culture: Grow the engineered E. coli strain in LB medium at 37°C to a desired optical density (e.g., OD₆₀₀ of 0.6-0.8). Induce protein expression as required by the specific expression system (e.g., with IPTG).
-
Harvesting Cells: Centrifuge the cell culture to pellet the cells. Wash the cell pellet with phosphate buffer.
-
Biotransformation:
-
Resuspend the cell pellet in phosphate buffer (pH 7.4) to a high cell density (e.g., OD₆₀₀ of 30-50).
-
Add ammonium formate (for cofactor regeneration) and limonene. To avoid substrate toxicity, a two-phase system can be created by adding dioctyl phthalate containing the limonene.
-
Incubate the reaction mixture at the optimal temperature (e.g., 20°C) with shaking for a set period (e.g., 12-24 hours).[2]
-
-
Extraction and Analysis:
-
Separate the organic phase (if used) or extract the entire mixture with a solvent like ethyl acetate.
-
Analyze the extract by GC-MS to determine the concentration of perillyl alcohol.[3]
-
Visualizations
Caption: Workflow for chemical synthesis of perillyl alcohol.
Caption: Troubleshooting flowchart for low product yield.
References
- 1. Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst [frontiersin.org]
- 4. scribd.com [scribd.com]
Technical Support Center: Dihydro cuminyl alcohol (Perillyl Alcohol)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Dihydro cuminyl alcohol (also known as Perillyl Alcohol or POH) in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (POH) is a naturally occurring monoterpene found in the essential oils of various plants like lavender, peppermint, and citrus fruits.[1][2][3] It is of significant interest in the pharmaceutical industry for its potential anti-cancer properties.[1][3] Maintaining its stability in solution is crucial for ensuring the accuracy of experimental results, the efficacy of drug formulations, and the safety of therapeutic products. Degradation can lead to a loss of potency and the formation of potentially harmful impurities.
Q2: What are the main factors that can cause the degradation of this compound in solution?
The primary factors that can induce degradation of this compound in solution are:
-
pH: The compound is particularly susceptible to degradation in acidic conditions.[1]
-
Oxidation: Exposure to oxidizing agents can lead to degradation.
-
Light: Photolytic degradation can occur upon exposure to light.
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
Solvent: The choice of solvent can influence the stability and degradation pathways.
Q3: What are the recommended storage conditions for this compound solutions?
To minimize degradation, it is recommended to store this compound solutions under the following conditions:
-
Temperature: 2-8°C.[1]
-
Atmosphere: Under an inert gas such as nitrogen or argon to prevent oxidation.
-
Light: Protected from light by using amber vials or by storing in the dark.
-
pH: In a neutral or slightly alkaline buffer, as acidic conditions promote degradation.[1]
Q4: Which solvents are suitable for dissolving this compound?
This compound is soluble in a variety of organic solvents. Common choices include:
The choice of solvent may depend on the specific application and subsequent analytical methods. For aqueous solutions, co-solvents are often necessary due to its poor water solubility.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound potency over time. | Degradation due to improper storage conditions. | Store solutions at 2-8°C, under an inert atmosphere, and protected from light. Use freshly prepared solutions whenever possible. |
| Degradation due to acidic pH of the solution. | Buffer the solution to a neutral or slightly alkaline pH. Avoid using acidic solvents or reagents if possible. | |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish their chromatographic profiles. This will help in tracking the stability of your compound. |
| Isomerization of the compound. | Isomerization can be catalyzed by acid or heat. Ensure the pH is neutral and avoid high temperatures during sample preparation and analysis. | |
| Precipitation of the compound from the solution. | Poor solubility in the chosen solvent system. | Increase the proportion of organic co-solvent. Consider using a different solvent system with better solubilizing capacity. |
| Polymerization of the compound. | Terpene alcohols can be susceptible to polymerization. Prepare solutions at lower concentrations and store at recommended temperatures. Avoid conditions that could initiate polymerization, such as the presence of radical initiators. | |
| Inconsistent experimental results. | Degradation of the compound between experiments. | Prepare fresh solutions for each experiment or validate the stability of your stock solution over the intended period of use. |
| Interaction with container material. | Use high-quality, inert glass or polypropylene containers for storage and experiments. |
Summary of Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a compound. The following table summarizes the typical conditions used for such studies on this compound, based on ICH guidelines.[1][7][8][9]
| Stress Condition | Typical Reagents and Conditions | Observed Degradation of this compound |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 60°C | Significant degradation observed.[1] This is a major degradation pathway. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 60°C | Less degradation compared to acidic conditions.[1] |
| Neutral Hydrolysis | Water, room temperature to 60°C | Minimal degradation.[1] |
| Oxidation | 3% H₂O₂, room temperature | Degradation is expected. |
| Photolytic Degradation | Exposure to UV and visible light | Degradation is possible. |
| Thermal Degradation | 60°C - 80°C | Degradation can occur, especially over extended periods. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at room temperature for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat at 70°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.
-
Control Sample: Keep 1 mL of the stock solution at 2-8°C, protected from light.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method (see Protocol 2).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks.
-
Calculate the percentage of degradation for each condition.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method can be used to separate this compound from its potential degradation products.[1][4]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Controlled Release of Perillyl Alcohol via pH-Responsive Chitosan-Polypyrrole Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocatalytic Production of Perillyl Alcohol from Limonene by Using a Novel Mycobacterium sp. Cytochrome P450 Alkane Hydroxylase Expressed in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An HPLC method for quantitation of perillyl alcohol in a topical pharmaceutical cream formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of Dihydro cuminyl alcohol in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Dihydro cuminyl alcohol in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous media a concern?
This compound is a monoterpenoid alcohol with the molecular formula C10H16O[1][2][3]. Like many other terpenes and terpenoids, it is a lipophilic, oily liquid that is very slightly soluble in water[4][5]. This poor aqueous solubility can pose significant challenges for its use in various research and drug development applications, particularly for in vitro and in vivo biological studies that require administration in aqueous buffer systems. Inadequate dissolution can lead to inconsistent and unreliable experimental results.
Q2: What are the known solubility properties of this compound?
Direct quantitative solubility data for this compound in a wide range of solvents is limited in publicly available literature. However, some key solubility characteristics have been reported:
| Solvent | Solubility | Reference |
| Water | Very slightly soluble | [4][6] |
| Alcohol | Soluble | [4][6] |
| Oils | Soluble | [4][6] |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (requires sonication) | [1] |
Generally, oxygenated monoterpenes like this compound exhibit higher aqueous solubilities than their non-oxygenated terpene counterparts, with solubilities typically in the range of 2-20 mmol/L[7][8].
Q3: What are the primary strategies for improving the aqueous solubility of this compound?
Several established techniques can be employed to enhance the solubility of hydrophobic compounds like this compound in aqueous media. These include:
-
Co-solvency: Using a water-miscible organic solvent in which the compound is more soluble to increase the overall solvating capacity of the aqueous solution.
-
Micellar Solubilization: Employing surfactants to form micelles that can encapsulate the hydrophobic compound.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins to increase the apparent water solubility of the compound.
-
Nanoparticle Formulation: Reducing the particle size of the compound to the nanometer scale to increase its surface area and dissolution rate.
-
pH Adjustment: Although less common for neutral alcohols, altering the pH of the medium can sometimes influence solubility, especially if ionizable impurities are present.
Troubleshooting Guides
Issue 1: this compound precipitates when added to my aqueous buffer.
Cause: This is the most common issue and is due to the inherent low aqueous solubility of the compound. Direct addition of a concentrated stock solution (e.g., in DMSO or ethanol) to an aqueous buffer can cause the compound to immediately precipitate out of solution.
Solutions:
-
Optimize Co-solvent Concentration:
-
Initial Steps: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as ethanol, propylene glycol, or DMSO.
-
Titration: Gradually add the stock solution to your aqueous buffer while vortexing or stirring vigorously.
-
Determine Maximum Co-solvent Tolerance: Systematically test different final concentrations of the co-solvent in your aqueous medium. Many cell-based assays have a tolerance limit for organic solvents (typically ≤1% v/v for DMSO). Determine the highest concentration of co-solvent that does not affect your experimental system and check if this compound remains in solution at the desired concentration.
-
-
Utilize a Surfactant for Micellar Solubilization:
-
Surfactant Selection: Choose a biocompatible, non-ionic surfactant such as Tween® 20, Tween® 80, or Pluronic® F-68.
-
Protocol: Prepare a stock solution of the surfactant in your aqueous buffer. Add the this compound stock solution to the surfactant-containing buffer. The surfactant molecules will form micelles that encapsulate the hydrophobic this compound, keeping it dispersed in the aqueous phase. It is crucial to work above the critical micelle concentration (CMC) of the chosen surfactant.
-
Issue 2: The solubility of this compound is inconsistent between experiments.
Cause: Inconsistent solubility can be due to variations in experimental conditions such as temperature, pH, and the exact procedure for preparing the solution.
Solutions:
-
Standardize Protocol: Ensure that the protocol for preparing the this compound solution is strictly followed for every experiment. This includes using the same source and grade of solvents and reagents, maintaining a constant temperature, and using the same mixing speed and duration.
-
pH Control: Although this compound is a neutral molecule, the pH of the buffer should be controlled and consistent, as it can influence the behavior of other components in the formulation.
-
Equilibration Time: Allow sufficient time for the solution to equilibrate after preparation. Some formulations may take time to stabilize.
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
This protocol outlines a general procedure for using a co-solvent to dissolve this compound in an aqueous buffer.
Materials:
-
This compound
-
Co-solvent (e.g., Ethanol, USP grade)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vortex mixer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the co-solvent to prepare a concentrated stock solution (e.g., 100 mg/mL in ethanol). Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Prepare Co-solvent/Buffer Mixtures: Prepare a series of aqueous buffer solutions containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v ethanol in PBS).
-
Solubilization: While vigorously stirring the co-solvent/buffer mixtures, slowly add a small volume of the this compound stock solution to reach the desired final concentration.
-
Observation: Visually inspect the solutions for any signs of precipitation or cloudiness immediately after addition and after a period of equilibration (e.g., 1 hour) at room temperature.
-
Quantification (Optional): To determine the actual concentration of dissolved this compound, centrifuge the solutions to pellet any undissolved compound and analyze the supernatant using a suitable analytical method such as HPLC-UV.
Protocol 2: Cyclodextrin Inclusion Complexation
This protocol describes the preparation of a this compound-cyclodextrin inclusion complex to improve its aqueous solubility[9][10][11].
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
-
Lyophilizer (optional)
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in deionized water (e.g., 10% w/v).
-
Complexation: Add an excess amount of this compound to the HP-β-CD solution.
-
Equilibration: Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration: Filter the suspension through a 0.22 µm syringe filter to remove any undissolved this compound. The clear filtrate contains the water-soluble this compound-HP-β-CD complex.
-
Quantification: Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV or GC-MS).
-
Lyophilization (Optional): The aqueous solution of the complex can be freeze-dried to obtain a stable powder that can be readily reconstituted in aqueous media.
Protocol 3: Preparation of a Nanosuspension
This protocol provides a general method for preparing a nanosuspension of a poorly soluble drug like this compound using a precipitation technique[12][13][14].
Materials:
-
This compound
-
Water-miscible organic solvent (e.g., acetone or ethanol)
-
Aqueous solution containing a stabilizer (e.g., 0.5% w/v Tween® 80 or Pluronic® F-68)
-
High-speed homogenizer or sonicator
Procedure:
-
Organic Phase Preparation: Dissolve this compound in the organic solvent to create the organic phase.
-
Aqueous Phase Preparation: Prepare the aqueous phase containing the stabilizer.
-
Precipitation: Under high-speed homogenization or sonication, inject the organic phase into the aqueous phase. The rapid mixing and solvent shift will cause the this compound to precipitate as nanoparticles.
-
Solvent Evaporation: Remove the organic solvent under reduced pressure (e.g., using a rotary evaporator).
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS). The concentration of this compound should also be confirmed analytically.
Visualizations
Caption: Workflow for solubility enhancement using a co-solvent.
Caption: Workflow for cyclodextrin inclusion complexation.
Caption: Example signaling pathway for Perillyl Alcohol, a related monoterpene[15].
References
- 1. chembk.com [chembk.com]
- 2. Cas 536-59-4,this compound | lookchem [lookchem.com]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound CAS#: 536-59-4 [m.chemicalbook.com]
- 5. cuminyl alcohol, 536-60-7 [thegoodscentscompany.com]
- 6. This compound | 536-59-4 [amp.chemicalbook.com]
- 7. Water solubility, vapor pressure, and activity coefficients of terpenes and terpenoids | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Perillyl alcohol efficiently scavenges activity of cellular ROS and inhibits the translational expression of hypoxia-inducible factor-1α via mTOR/4E-BP1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dihydro Cuminyl Alcohol Synthesis & Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Dihydro cuminyl alcohol. Our goal is to help you identify and remove impurities effectively, ensuring the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: The impurities in your synthetic this compound will largely depend on the synthetic route you have chosen. Here are some common impurities associated with different synthetic pathways:
-
Catalytic Hydrogenation of 4-(prop-1-en-2-yl)cyclohex-1-enecarboxaldehyde:
-
Saturated Aldehyde: The corresponding saturated aldehyde can be formed if the hydrogenation is incomplete.
-
Saturated Alcohol: Over-reduction can lead to the formation of the corresponding saturated alcohol.
-
Isomerization Products: The double bond in the starting material or product can isomerize under certain catalytic conditions.
-
Hydrogenolysis Products: Cleavage of the C-O bond can lead to the formation of hydrocarbon byproducts.
-
-
Reduction of Perillaldehyde (e.g., with Zinc Dust and Acetic Acid):
-
Unreacted Perillaldehyde: Incomplete reaction will leave residual starting material.
-
Side-products from the reducing agent: The specific byproducts will depend on the reducing agent and reaction conditions. For instance, using zinc dust might introduce metallic impurities.
-
-
Synthesis from β-Pinene:
-
The synthesis of this compound from β-pinene can proceed through multiple steps, including epoxidation and rearrangement. Potential impurities include isomeric alcohols and aldehydes such as myrtanal and myrtenol.
-
-
Grignard Reaction:
-
Biphenyl: If a phenyl Grignard reagent is used, coupling of the Grignard reagent can form biphenyl.
-
Unreacted Starting Materials: Incomplete reaction can leave residual carbonyl compounds or Grignard reagents.
-
Byproducts from moisture: Grignard reagents are highly sensitive to water, which can quench the reagent and lead to the formation of alkanes.
-
Q2: How can I identify the impurities in my this compound sample?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It is highly effective for detecting and identifying most of the potential impurities mentioned above.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information about the molecules in your sample. By comparing the spectra of your sample to that of a pure this compound standard, you can identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.
Q3: What are the recommended methods for purifying synthetic this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities present.
-
Silica Gel Column Chromatography: This is a widely used and effective method for separating this compound from impurities with different polarities.
-
Fractional Distillation under Reduced Pressure (Vacuum Distillation): This method is suitable for separating this compound from impurities with significantly different boiling points.[1][2][3] It is particularly useful for high-boiling point compounds that may decompose at atmospheric pressure.
Troubleshooting Guides
Silica Gel Column Chromatography
Problem: Poor separation of this compound from an impurity.
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical for good separation. For terpenoid alcohols like this compound, a common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[4] You can optimize the solvent system by running thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for this compound for the best separation on a column. |
| Column Overloading | Loading too much sample onto the column will result in broad, overlapping bands. As a general rule, the amount of silica gel should be 30-100 times the weight of the crude product for good separation. |
| Irregular Column Packing | Air bubbles or cracks in the silica gel bed will lead to channeling and poor separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry. |
| Sample Application | Applying the sample in a large volume of strong solvent will cause the initial band to be too wide. Dissolve the sample in a minimal amount of the initial, weakest eluent or a volatile solvent that is then evaporated. |
Problem: this compound is not eluting from the column.
| Possible Cause | Solution |
| Solvent System is Too Non-Polar | If the eluent is not polar enough, the polar alcohol will remain strongly adsorbed to the silica gel. Gradually increase the polarity of the solvent system by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture). |
| Compound Decomposition on Silica | Some compounds can decompose on the acidic surface of silica gel. You can test for this by spotting your sample on a TLC plate and letting it sit for an extended period before eluting. If decomposition is observed, you can try using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or a different stationary phase like alumina. |
Fractional Vacuum Distillation
Problem: this compound is decomposing during distillation.
| Possible Cause | Solution |
| Temperature is too high | The boiling point of this compound is high at atmospheric pressure, which can lead to thermal decomposition. Perform the distillation under reduced pressure (vacuum) to lower the boiling point.[1][2][3] |
| Presence of acidic or basic impurities | Trace amounts of acid or base can catalyze decomposition at high temperatures. Neutralize the crude product by washing with a dilute solution of sodium bicarbonate (if acidic) or dilute acid (if basic) before distillation. |
Problem: Poor separation of this compound from an impurity.
| Possible Cause | Solution |
| Inefficient fractionating column | For compounds with close boiling points, a simple distillation setup may not be sufficient. Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency.[5] |
| Distillation rate is too fast | A slow and steady distillation rate is crucial for achieving good separation. Heating the distillation flask too quickly will cause components to co-distill. |
Analytical Troubleshooting
GC-MS Analysis
Problem: Broad or tailing peaks for this compound.
| Possible Cause | Solution |
| Active sites in the GC system | Alcohols can interact with active sites in the injector liner or on the column, leading to peak tailing. Use a deactivated liner and a column specifically designed for the analysis of polar compounds. |
| Column contamination | Non-volatile residues from previous injections can accumulate at the head of the column, causing peak distortion. Bake out the column at a high temperature (within its specified limits) or trim a small portion from the inlet end. |
| Incorrect injection temperature | If the injector temperature is too low, the sample may not vaporize completely and efficiently, leading to broad peaks. If it's too high, the analyte may decompose. Optimize the injector temperature. |
NMR Spectroscopy
Problem: Difficulty in identifying and quantifying impurities due to overlapping signals.
| Possible Cause | Solution |
| Insufficient magnetic field strength | A higher field NMR spectrometer will provide better signal dispersion, which can help to resolve overlapping peaks. |
| Inappropriate solvent | The chemical shifts of compounds can be solvent-dependent. Trying a different deuterated solvent may help to separate overlapping signals. |
| Presence of paramagnetic impurities | Paramagnetic impurities can cause significant line broadening, making it difficult to resolve signals. These can often be removed by filtering the sample through a small plug of silica gel. |
Quantitative Data
Currently, specific quantitative data on the efficiency of these purification methods for this compound is not widely available in the literature. The effectiveness of each technique will be highly dependent on the specific impurity profile of your synthetic batch. We recommend using the analytical techniques described above to assess the purity of your material before and after each purification step to determine the efficiency of the chosen method. Quantitative NMR (qNMR) can be a particularly powerful tool for accurately determining the purity of your final product.[6][7][8]
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column with a stopcock, ensuring even packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial solvent mixture, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., increase the ethyl acetate concentration in the hexane:ethyl acetate mixture).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a heating mantle, distillation flask, fractionating column, condenser, and receiving flask. Connect a vacuum pump to the system through a vacuum adapter.
-
Sample Charging: Place the crude this compound in the distillation flask along with boiling chips or a magnetic stir bar.
-
Vacuum Application: Carefully apply a vacuum to the system.
-
Heating: Gently heat the distillation flask.
-
Fraction Collection: Collect the distillate in fractions, monitoring the temperature at the head of the fractionating column. This compound will distill at a specific temperature that is dependent on the applied pressure.
-
Analysis: Analyze the purity of the collected fractions.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Logical decision tree for troubleshooting the purification of this compound.
References
- 1. youtube.com [youtube.com]
- 2. search.library.uq.edu.au [search.library.uq.edu.au]
- 3. mdpi.com [mdpi.com]
- 4. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Quality Control Assays of Essential Oils Using Benchtop NMR Spectroscopy: Quantification of Key Terpenes, Terpenoids, and Aldehydes Using an Internal Calibrant Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Stability of Dihydro cuminyl alcohol under different pH and temperature conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the stability of dihydro cuminyl alcohol under various experimental conditions. The information is presented in a question-and-answer format, including troubleshooting guides and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Is there published data on the stability of this compound under different pH and temperature conditions?
A: Currently, there is limited publicly available data specifically detailing the degradation kinetics of this compound under varied pH and temperature conditions. To determine its stability profile for a specific application or formulation, it is necessary to conduct a forced degradation study. These studies are essential in pharmaceutical development to understand a molecule's intrinsic stability and to identify potential degradation products.[1][2][3][4][5]
Q2: What are the likely degradation pathways for this compound?
A: this compound possesses a hydroxymethyl group on a cyclohexene ring and an isopropenyl group. Potential degradation pathways under stress conditions could include:
-
Hydrolysis: While the alcohol itself is not directly susceptible to hydrolysis, esterification followed by hydrolysis is a possibility if carboxylic acids are present in a formulation.
-
Oxidation: The allylic alcohol and the double bonds in the ring and the isopropenyl group are potential sites for oxidation. This can be initiated by atmospheric oxygen (autooxidation), peroxides, or other oxidizing agents.[6]
-
Isomerization: Acidic or basic conditions, along with heat, could potentially catalyze the isomerization of the double bonds.
-
Dehydration: Elevated temperatures and extreme pH could lead to the elimination of the hydroxyl group, forming additional double bonds.
Q3: What analytical techniques are most suitable for monitoring the stability of this compound?
A: The most common and effective technique for stability studies is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC with UV detection, as it can separate the parent compound from its degradation products.[7][8][9][10][11][12][13] Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is also suitable for volatile terpenoids and can be used to identify and quantify degradation products.[14][15][16]
Experimental Protocol: Forced Degradation Study
A forced degradation study, or stress testing, is crucial for establishing the intrinsic stability of this compound.[1][4] The goal is to achieve 5-20% degradation of the active substance to ensure that the primary degradation products are formed without complete destruction of the molecule.[2][3][4]
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
Stress Conditions
The following are recommended stress conditions based on ICH guidelines.[1][2][17]
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 N HCl.
-
Incubate at 60°C and analyze samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
If no degradation is observed, increase the acid concentration or temperature.
-
Before analysis, neutralize the samples with an equivalent amount of NaOH.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 N NaOH.
-
Incubate at 60°C and analyze samples at regular intervals.
-
If degradation is too rapid, perform the study at a lower temperature.
-
Neutralize the samples with an equivalent amount of HCl before analysis.
-
-
Neutral Hydrolysis:
-
Mix the stock solution with HPLC-grade water.
-
Incubate at 60°C and analyze at regular intervals.
-
-
Oxidative Degradation:
-
Mix the stock solution with a 3% solution of hydrogen peroxide (H₂O₂).
-
Keep the sample at room temperature and protected from light. Analyze at regular intervals.
-
The concentration of H₂O₂ can be adjusted based on the observed degradation rate.[2]
-
-
Thermal Degradation (Solid State):
-
Place the solid this compound in a thermostatically controlled oven at a temperature above accelerated stability testing conditions (e.g., 70°C).[17]
-
Analyze samples at regular intervals.
-
-
Thermal Degradation (Solution):
-
Reflux the stock solution at an elevated temperature (e.g., 70°C) and analyze at regular intervals.
-
Sample Analysis
-
Analytical Method: A stability-indicating HPLC method should be developed and validated. This method must be able to separate this compound from all its degradation products.
-
Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and ensure that the parent peak is free from any co-eluting degradants.
-
Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should ideally be close to 100%.[4]
Data Presentation
Quantitative data from the stability studies should be summarized in clear tables.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time (hours) | Assay of this compound (%) | % Degradation | No. of Degradants |
| 0.1 N HCl (60°C) | 0 | 100.0 | 0.0 | 0 |
| 8 | 95.2 | 4.8 | 1 | |
| 24 | 88.5 | 11.5 | 2 | |
| 0.1 N NaOH (60°C) | 0 | 100.0 | 0.0 | 0 |
| 4 | 92.1 | 7.9 | 2 | |
| 12 | 81.3 | 18.7 | 3 | |
| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 | 0 |
| 12 | 90.5 | 9.5 | 2 | |
| 24 | 82.0 | 18.0 | 2 | |
| Thermal (70°C) | 0 | 100.0 | 0.0 | 0 |
| 24 | 98.1 | 1.9 | 1 | |
| 72 | 94.6 | 5.4 | 1 |
Table 2: Chromatographic Data of Major Degradation Products
| Stress Condition | Degradant Peak | Retention Time (min) | Relative Retention Time | % Peak Area |
| 0.1 N HCl (60°C) | DP-1 | 4.2 | 0.75 | 8.2 |
| DP-2 | 5.8 | 1.10 | 3.3 | |
| 0.1 N NaOH (60°C) | DP-3 | 3.5 | 0.62 | 12.1 |
| DP-4 | 6.1 | 1.15 | 6.6 |
Visualizations
References
- 1. pharmaguideline.co.uk [pharmaguideline.co.uk]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. sgs.com [sgs.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. books.rsc.org [books.rsc.org]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. ijmr.net.in [ijmr.net.in]
- 9. hplc.eu [hplc.eu]
- 10. ijnrd.org [ijnrd.org]
- 11. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques - Arabian Journal of Chemistry [arabjchem.org]
- 17. (Open Access) Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs (2000) | Saranjit Singh | 284 Citations [scispace.com]
Technical Support Center: Large-Scale Synthesis of Dihydro Cuminyl Alcohol
Welcome to the technical support center for the large-scale synthesis of Dihydro cuminyl alcohol, also commercially known as Perillyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the large-scale synthesis of this compound?
A1: The two main industrial routes for synthesizing this compound are chemical synthesis and biocatalytic synthesis. Chemical methods often utilize naturally occurring terpenes like β-pinene or limonene as starting materials.[1][2] Biocatalytic routes typically involve the microbial fermentation of limonene using genetically engineered microorganisms.[3][4]
Q2: What is a common challenge in the chemical synthesis of this compound from β-pinene oxide?
A2: A significant challenge is controlling the selectivity of the reaction. The rearrangement of β-pinene oxide can lead to the formation of several byproducts, including myrtenol and myrtanal, in addition to the desired this compound.[5][6] The choice of catalyst and solvent system is crucial in maximizing the yield of the target molecule.[5][7]
Q3: Are there significant environmental or safety concerns with the chemical synthesis routes?
A3: Yes, some chemical synthesis methods for this compound involve hazardous materials. For instance, one patented method that reports a high yield (98%) uses a substantial amount of mercury sulfate, a highly toxic substance.[1] Other methods may use strong acids or oxidants that require careful handling and disposal.
Q4: What are the main hurdles in the biocatalytic production of this compound?
A4: The primary challenges in biocatalytic synthesis are often low product titers (the concentration of the product in the fermentation broth), the formation of byproducts such as perillyl aldehyde, and the need for precise optimization of fermentation parameters like pH, temperature, and substrate concentration.[3][8]
Q5: How does purification impact the overall efficiency of this compound synthesis?
A5: Purification is a critical and often costly step in the large-scale production of this compound, particularly in biocatalytic processes where the product concentration is low. The choice between methods like distillation and chromatography depends on the purity requirements and the nature of the impurities.[9][10][11] Inefficient purification can lead to significant product loss and increased production costs.
Troubleshooting Guides
Chemical Synthesis: Low Yield and Purity
| Symptom | Potential Cause | Troubleshooting Action |
| Low yield of this compound | Suboptimal catalyst or reaction conditions. | - Catalyst Selection: For the conversion of perillyl alcohol to cuminyl alcohol, a palladium/carbon catalyst has been shown to achieve high yields (up to 95%).[12] - Solvent Choice: When synthesizing from β-pinene oxide, using a polar aprotic solvent like DMSO can significantly improve selectivity towards this compound (up to 66% with an Sn-MCM-41 catalyst).[7] - Temperature Control: The reaction temperature can influence the product distribution. Optimization studies are recommended for the specific catalyst and solvent system being used. |
| High levels of myrtenol and myrtanal impurities | Incorrect catalyst or reaction pathway favoring byproduct formation. | - Catalyst and Support: The choice of catalyst and its support can influence the reaction pathway. For instance, Fe-modified zeolite beta has been studied for the rearrangement of β-pinene oxide, with results showing varying selectivities depending on the iron loading and solvent.[6] - Reaction Time: Monitor the reaction progress over time to determine the optimal reaction time that maximizes the yield of this compound while minimizing the formation of byproducts. |
| Incomplete conversion of starting material | Catalyst deactivation or insufficient catalyst loading. | - Catalyst Loading: Ensure an adequate amount of catalyst is used. For the conversion of perillyl alcohol to cuminyl alcohol, a catalyst loading of 0.1-1% of the mass of perillyl alcohol is suggested.[12] - Catalyst Deactivation: Catalyst deactivation through sintering or leaching can occur. Consider catalyst regeneration or using a more robust catalyst system. |
Biocatalytic Synthesis: Low Titer and Byproduct Formation
| Symptom | Potential Cause | Troubleshooting Action |
| Low final product titer | Suboptimal fermentation conditions. | - pH and Temperature Optimization: For E. coli-based production from limonene, a pH of 7.4 and a temperature of 20°C have been identified as optimal, leading to higher yields.[3] - Substrate Concentration: The concentration of the starting material (e.g., limonene) can be inhibitory to the microorganisms. A substrate concentration of 20 g/L has been shown to be effective in one study.[3] |
| Formation of perillyl aldehyde byproduct | Incomplete reduction of the aldehyde intermediate. | - Cofactor Regeneration: Ensure sufficient availability of cofactors like NADH, which are required for the reduction step. Co-expression of enzymes like formate dehydrogenase (FDH) can be used for NADH regeneration, leading to increased product titers.[3] |
| Low cell density or poor cell health | Toxicity of the substrate or product. | - Two-phase Fermentation: Employing a two-phase fermentation system with an organic solvent like dioctyl phthalate (DINP) can help to sequester the toxic substrate and product, thereby improving cell viability and productivity.[8] |
Experimental Protocols
Chemical Synthesis: Preparation of this compound from Beta-Pinene Oxide
This protocol is adapted from a patented large-scale synthesis method.[2]
-
Reaction Setup: A five-liter reactor equipped with a mechanical stirrer, thermometer, and an efficient water-cooled condenser is charged with 1000 grams of beta-pinene oxide.
-
Cooling: The reaction vessel is cooled to 0°C using an ice bath.
-
Acid Addition: 540 ml of glacial acetic acid is added in a single portion. Caution: The reaction is highly exothermic, and the internal temperature can rise rapidly to approximately 150°C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) to confirm the conversion of the epoxide.
-
Workup: The crude reaction mixture, containing this compound and its acetate, is used directly in the subsequent hydrolysis step without further purification.
-
Hydrolysis: The acetate ester is hydrolyzed to this compound using standard alkaline hydrolysis conditions (e.g., sodium hydroxide in methanol/water).
-
Purification: The final product is purified by fractional distillation under reduced pressure.
Biocatalytic Synthesis: Production of (R)-(+)-Perillyl Alcohol in a 5 L Fermenter
This protocol is based on a study using engineered E. coli.[3]
-
Seed Culture: A seed culture of the engineered E. coli strain is grown for 12 hours at 37°C in 50 ml of LB medium in a 250 ml shake flask.
-
Fermenter Setup: A 5 L fermenter containing 2 L of fermentation broth is inoculated with 5.0% (v/v) of the seed culture.
-
Fermentation Conditions: The fermentation is carried out at 37°C and pH 7.0, with aeration at 0.5–2 vvm and agitation at 400–800 rpm.
-
Induction: When the optical density at 600 nm (OD600) reaches 20, protein expression is induced with 0.2 mM IPTG, and the temperature is lowered to 30°C.
-
Whole-Cell Biocatalyst Preparation: The recombinant E. coli cells are harvested by centrifugation (8000 g for 10 min), washed twice with 50 mM PBS (pH 7.4), and resuspended to obtain the whole-cell catalyst.
-
Biotransformation: The biotransformation is conducted in a 1 L reaction mixture containing 20 g/L (R)-(+)-limonene, 40 g/L ammonium formate (for NADH regeneration), the whole-cell catalyst (OD600 = 50), and 40 ml of dioctyl phthalate (DINP) in 50 mM PBS (pH 7.4). The reaction is maintained at 20°C with constant stirring for 24 hours.
-
Product Analysis: Samples are taken periodically to monitor the concentration of (R)-(+)-Perillyl alcohol.
Visualizations
Caption: Chemical synthesis workflow from β-pinene oxide.
Caption: Troubleshooting logic for low chemical synthesis yield.
References
- 1. Page loading... [guidechem.com]
- 2. US5994598A - Method of preparing perillyl alcohol and perillyl acetate - Google Patents [patents.google.com]
- 3. Frontiers | Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst [frontiersin.org]
- 4. Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research.abo.fi [research.abo.fi]
- 8. Biosynthesis of (R)‐(+)‐perillyl alcohol by Escherichia coli expressing neryl pyrophosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. Separation and purification - Chromatography, Distillation, Filtration | Britannica [britannica.com]
- 11. longdom.org [longdom.org]
- 12. CN102557878A - Synthesis of cuminol by catalytic dehydrogenation with perilla alcohol as raw material - Google Patents [patents.google.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Dihydro Cuminyl Alcohol
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of Dihydro cuminyl alcohol (DCA). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions encountered during the formulation and in vivo testing of this compound.
Q1: My this compound formulation is showing low oral bioavailability. What are the likely causes and how can I improve it?
A1: Low oral bioavailability of this compound, a lipophilic terpenoid, is often attributed to its poor aqueous solubility and potential for rapid metabolism. To address this, consider the following formulation strategies:
-
Lipid-Based Formulations: Encapsulating DCA in lipid-based systems can significantly enhance its oral absorption. Nanostructured Lipid Carriers (NLCs) are a particularly promising approach. These carriers can improve solubilization in the gastrointestinal tract and promote lymphatic uptake, which can reduce first-pass metabolism in the liver.
-
Particle Size Reduction: Decreasing the particle size of the formulation to the nanometer range increases the surface area for dissolution, which can lead to improved absorption.
-
Use of Permeation Enhancers: Incorporating excipients that can transiently and safely increase the permeability of the intestinal epithelium may improve DCA uptake.
Troubleshooting Low Bioavailability:
| Issue | Possible Cause | Suggested Solution |
| Low Drug Loading in Nanoparticles | Poor solubility of DCA in the solid or liquid lipid matrix. | Screen various solid and liquid lipids to find a combination with the highest solubilizing capacity for DCA. The inclusion of a liquid lipid in NLCs creates imperfections in the crystal lattice, which can accommodate more of the drug molecule. |
| Poor In Vivo Performance Despite Good In Vitro Results | Rapid clearance of nanoparticles from circulation. Incompatibility of the formulation with gastrointestinal fluids. | Modify the nanoparticle surface with hydrophilic polymers like polyethylene glycol (PEG) to increase circulation time. Evaluate the stability of your formulation in simulated gastric and intestinal fluids to ensure it remains intact until it reaches the site of absorption. |
| High Variability in Animal Studies | Inconsistent dosing or physiological differences between animals. | Ensure accurate and consistent oral gavage technique. Fasting animals overnight before dosing can help reduce variability in gastric emptying and intestinal transit times. |
Q2: I am having trouble with the physical stability of my Nanostructured Lipid Carrier (NLC) formulation. What should I look out for?
A2: Physical instability in NLC dispersions can manifest as particle aggregation, creaming, or drug expulsion during storage. Here are some common causes and solutions:
| Issue | Possible Cause | Suggested Solution |
| Particle Aggregation | Insufficient surface charge (low zeta potential). Inappropriate surfactant concentration. | Optimize the type and concentration of the surfactant to ensure adequate steric or electrostatic stabilization. A zeta potential of at least ±30 mV is generally considered indicative of a stable nanosuspension. |
| Creaming or Sedimentation | Large particle size or significant differences in density between the dispersed and continuous phases. | Further optimize the homogenization or sonication process to reduce the particle size. Ensure a narrow particle size distribution. |
| Drug Expulsion During Storage | Crystallization of the lipid matrix over time, forcing the drug out. | The use of a blend of solid and liquid lipids in NLCs is designed to minimize this. Experiment with different ratios of solid to liquid lipid to create a less ordered lipid core. |
Data Presentation: Formulation Parameters for Terpenoid-Loaded NLCs
The following table summarizes typical formulation parameters for Nanostructured Lipid Carriers designed for terpenoids, based on studies of the closely related compound, Perillyl Alcohol (POH). These can serve as a starting point for developing a formulation for this compound.
| Component | Example Material | Typical Concentration (% w/v) | Purpose |
| Solid Lipid | Glyceryl Monostearate, Stearic Acid, Cetyl Palmitate | 5 - 15 | Forms the solid matrix of the nanoparticle. |
| Liquid Lipid | Oleic Acid, Medium-Chain Triglycerides | 1 - 5 | Creates imperfections in the lipid matrix to increase drug loading and prevent drug expulsion. |
| Surfactant | Polysorbate 80 (Tween 80), Poloxamer 188 | 1 - 5 | Stabilizes the nanoparticle dispersion and prevents aggregation. |
| Co-surfactant | Soy Lecithin, Propylene Glycol | 0.5 - 2 | Enhances the emulsification process and stability of the formulation. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded NLCs by Hot Homogenization
This protocol describes the preparation of NLCs using the hot homogenization and ultrasonication method, a widely used and effective technique.
Materials:
-
This compound (DCA)
-
Solid Lipid (e.g., Glyceryl Monostearate)
-
Liquid Lipid (e.g., Oleic Acid)
-
Surfactant (e.g., Polysorbate 80)
-
Purified Water
-
Magnetic stirrer with hot plate
-
High-shear homogenizer
-
Probe sonicator
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the solid lipid, liquid lipid, and this compound.
-
Combine these components in a beaker and heat on a hot plate stirrer to 5-10°C above the melting point of the solid lipid, under constant stirring, until a clear, homogenous lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase under continuous stirring.
-
-
Formation of the Pre-emulsion:
-
Pour the hot aqueous phase into the hot lipid phase dropwise while continuously stirring with a magnetic stirrer.
-
Immediately after mixing, subject the coarse emulsion to high-shear homogenization for 5-10 minutes to form a pre-emulsion.
-
-
Particle Size Reduction:
-
Subsequently, sonicate the pre-emulsion using a probe sonicator to further reduce the particle size and achieve a nano-emulsion. The sonication time and power should be optimized for the specific formulation.
-
-
Formation of NLCs:
-
Allow the hot nano-emulsion to cool down to room temperature under gentle stirring. The solidification of the lipid droplets will lead to the formation of Nanostructured Lipid Carriers.
-
-
Characterization:
-
Characterize the resulting NLC dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical procedure for assessing the oral bioavailability of a this compound-loaded NLC formulation in a rat model.
Materials and Animals:
-
DCA-loaded NLC formulation
-
Control formulation (e.g., DCA in an aqueous suspension or oil)
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Oral gavage needles
-
Heparinized blood collection tubes
-
Centrifuge
-
Analytical equipment for DCA quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimate the rats to the housing conditions for at least one week before the experiment.
-
Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
-
Dosing:
-
Divide the rats into two groups: a control group receiving the control formulation and a test group receiving the DCA-loaded NLC formulation.
-
Administer the formulations orally via gavage at a predetermined dose of DCA.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).[1]
-
Collect the blood in heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
-
Sample Analysis:
-
Develop and validate an analytical method for the quantification of DCA in plasma.
-
Analyze the plasma samples to determine the concentration of DCA at each time point.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of DCA versus time for each group.
-
Calculate key pharmacokinetic parameters, such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).
-
Compare the pharmacokinetic parameters between the test and control groups to determine the relative bioavailability of the NLC formulation.
-
Visualizations
Signaling Pathways of Terpenoids
While the specific signaling pathways modulated by this compound are not extensively studied, the closely related monoterpene, Perillyl Alcohol (POH), has been shown to exert its anticancer effects through multiple pathways.[2][3] This diagram illustrates the known signaling pathways affected by POH, which may be relevant for DCA.[2][3][4]
Caption: Signaling pathways affected by Perillyl Alcohol (POH).
Experimental Workflow for NLC Formulation and In Vivo Testing
The following diagram outlines the key steps in the development and evaluation of a this compound-loaded NLC formulation.
References
Technical Support Center: Dihydro Cuminyl Alcohol (DHCA) Cancer Cell Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating resistance mechanisms to Dihydro Cuminyl Alcohol (DHCA) in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHCA) and what is its putative mechanism of action?
A1: this compound (DHCA) is a derivative of cuminyl alcohol, a monoterpenoid found in the essential oils of various plants. Terpenoids, as a class, have been recognized for their potential anticancer activities.[1][2][3] The precise mechanism of action for DHCA is likely still under investigation. However, based on related terpenoids, potential mechanisms may include the induction of cell cycle arrest, activation of apoptosis (programmed cell death), and modulation of various intracellular signaling pathways.[1][2] For instance, the related compound perillyl alcohol has been shown to affect cell cycle progression and induce apoptosis in tumor cells.[4]
Q2: We are observing a decrease in the cytotoxic effect of DHCA on our cancer cell line over time. What are the potential general mechanisms of resistance?
A2: Acquired resistance to natural product-derived anticancer agents is a common phenomenon in cancer cells.[5][6][7] Several well-established mechanisms could be responsible for the decreased sensitivity to DHCA. These include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump DHCA out of the cancer cells, reducing its intracellular concentration and efficacy.[6][8]
-
Alterations in Drug Target: If DHCA acts on a specific molecular target, mutations or changes in the expression of this target could lead to reduced binding and a diminished therapeutic effect.[6]
-
Drug Metabolism and Inactivation: Cancer cells may upregulate metabolic enzymes that modify and inactivate DHCA, rendering it non-toxic.
-
Evasion of Apoptosis: Cancer cells can acquire alterations in apoptotic pathways, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax), making them resistant to DHCA-induced cell death.[6]
-
Signaling Pathway Alterations: Changes in pro-survival signaling pathways, such as the PI3K/Akt or NF-κB pathways, can counteract the cytotoxic effects of DHCA.[1][8] For example, a similar natural product-derived compound, Dihydroaustrasulfone alcohol, has been shown to be effective through the inactivation of the PI3K/AKT pathway.[9] Resistance could emerge if this pathway becomes constitutively active.
Q3: How can we experimentally confirm if our resistant cell line is overexpressing drug efflux pumps?
A3: You can use several methods to investigate the role of efflux pumps in DHCA resistance:
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to compare the mRNA levels of major ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) between your sensitive and resistant cell lines.
-
Protein Expression Analysis: Perform Western blotting or flow cytometry to quantify the protein levels of corresponding ABC transporters (e.g., P-gp).
-
Functional Assays: Use fluorescent substrates of efflux pumps, such as Rhodamine 123 or Calcein-AM. Resistant cells overexpressing these pumps will show lower intracellular fluorescence. This effect can be reversed by co-incubating the cells with known inhibitors of these pumps, such as Verapamil or Cyclosporin A.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for DHCA in our cancer cell line.
| Potential Cause | Troubleshooting Step |
| Cell line instability or heterogeneity | Perform single-cell cloning to establish a homogenous population. Regularly check cell morphology and growth characteristics. |
| DHCA degradation | Aliquot DHCA stock solutions and store them at the recommended temperature, protected from light. Prepare fresh dilutions for each experiment. |
| Variability in cell seeding density | Ensure consistent cell numbers are seeded for each experiment, as confluency can affect drug sensitivity. |
| Inconsistent incubation time | Adhere to a strict, pre-determined incubation time for all experiments. |
Problem 2: Our newly developed DHCA-resistant cell line shows cross-resistance to other anticancer drugs.
This phenomenon is known as multidrug resistance (MDR) and is a strong indicator of a general resistance mechanism.[5]
| Potential Cause | Troubleshooting Step |
| Overexpression of broad-spectrum efflux pumps (e.g., P-gp) | Test the sensitivity of your resistant line to known substrates of P-gp (e.g., Paclitaxel, Doxorubicin). Confirm P-gp overexpression using the methods described in FAQ 3. |
| Upregulation of general anti-apoptotic pathways | Analyze the expression of key apoptosis-related proteins (e.g., Bcl-2 family members, caspases) in both sensitive and resistant cells. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of DHCA and Other Chemotherapeutic Agents in Sensitive and Resistant Cancer Cell Lines.
| Compound | Parental (Sensitive) Cell Line IC50 (µM) | DHCA-Resistant Cell Line IC50 (µM) | Resistance Factor (Resistant IC50 / Sensitive IC50) |
| DHCA | 15 | 225 | 15 |
| Paclitaxel | 0.01 | 0.5 | 50 |
| Cisplatin | 5 | 6 | 1.2 |
This table illustrates a common scenario where a DHCA-resistant cell line also exhibits significant cross-resistance to Paclitaxel (a P-gp substrate) but not to Cisplatin (not a P-gp substrate), suggesting an efflux pump-mediated resistance mechanism.
Experimental Protocols
Protocol 1: Development of a DHCA-Resistant Cancer Cell Line
-
Initial IC50 Determination: Determine the initial IC50 of DHCA in the parental cancer cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Dose-Escalation:
-
Culture the parental cells in media containing DHCA at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Once the cells resume a normal growth rate, subculture them and increase the DHCA concentration in a stepwise manner (e.g., by 1.5 to 2-fold).
-
Repeat this process over several months.
-
-
Resistant Clone Selection: Once the cells are able to proliferate in a significantly higher concentration of DHCA (e.g., 10-20 times the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.
-
Characterization of Resistant Clones:
-
Confirm the resistant phenotype by re-evaluating the IC50 of DHCA.
-
Cryopreserve the resistant cell line at early passages.
-
Maintain a sub-population of the resistant cells in a drug-free medium to assess the stability of the resistant phenotype.
-
Visualizations
Caption: Workflow for developing a DHCA-resistant cancer cell line.
Caption: A common resistance mechanism to DHCA via P-gp efflux pump.
Caption: Troubleshooting logic for investigating DHCA resistance.
References
- 1. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Monoterpenoid Perillyl Alcohol: Anticancer Agent and Medium to Overcome Biological Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Natural products reverse cancer multidrug resistance [frontiersin.org]
- 6. Targeting Drug Chemo-Resistance in Cancer Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Dihydroaustrasulfone alcohol induces apoptosis in nasopharyngeal cancer cells by inducing reactive oxygen species-dependent inactivation of the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Perillyl Alcohol in Preclinical Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Perillyl alcohol (POH), a naturally occurring monoterpene found in the essential oils of plants like lavender and peppermint, has shown significant promise as a chemotherapeutic agent in a variety of preclinical cancer models. However, its translation to clinical applications has been hampered by dose-limiting side effects, primarily gastrointestinal toxicity when administered orally. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize these adverse effects in their preclinical studies, ensuring more reliable and translatable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of perillyl alcohol observed in preclinical studies?
A1: The most frequently reported side effects associated with oral administration of perillyl alcohol in preclinical models are gastrointestinal in nature. These include nausea, vomiting, eructation (burping), and a feeling of satiety, which can lead to reduced food intake and weight loss in animal subjects.[1][2][3] At higher doses, more severe toxicities such as reversible granulocytopenia (a decrease in white blood cells) and hypokalemia (low potassium levels) have been noted.[1][4]
Q2: How can I reduce the gastrointestinal side effects of oral perillyl alcohol in my animal models?
A2: Several strategies can be employed to mitigate the gastrointestinal distress caused by oral POH:
-
Formulation Modification: Encapsulating POH in novel formulations can significantly reduce its local irritant effect on the gastric mucosa. One promising approach is the use of nanostructured lipid carriers (NLCs).[5] These formulations can enhance oral bioavailability while reducing direct contact of POH with the stomach lining. A new formulation of POH in 700 mg capsules containing 675 mg of POH was also developed to reduce the number of capsules and the amount of soybean oil ingested, which was associated with gastrointestinal toxicity.[6]
-
Dose Fractionation: Instead of a single high dose, administering POH in multiple, smaller, divided doses throughout the day can help maintain therapeutic levels while minimizing peak concentrations that may trigger gastrointestinal upset.[1][3]
-
Dietary Admixtures: Incorporating POH into the animal's diet can lead to a more gradual absorption and may reduce direct gastric irritation compared to gavage administration. Studies in hamsters have shown that a diet mixed with 2-4% POH resulted in significant tumor growth reduction without observable toxicity in the liver, kidney, or pancreas.[1]
Q3: Is there an alternative route of administration that bypasses gastrointestinal toxicity?
A3: Yes, intranasal administration has emerged as a highly effective method to deliver perillyl alcohol directly to the brain, circumventing the gastrointestinal tract and avoiding first-pass metabolism in the liver.[1][7][8] This route has been shown to be well-tolerated in both preclinical and clinical studies, with minimal side effects.[9][10][11] The most common adverse effect reported with intranasal delivery is localized nasal irritation or soreness, which is generally mild and transient.[7][9][12]
Q4: Can perillyl alcohol cause liver or kidney toxicity?
A4: While high doses of many therapeutic agents can impact the liver and kidneys, some preclinical studies suggest that perillyl alcohol may have protective effects on these organs under certain conditions. For instance, POH has been shown to protect against ferric nitrilotriacetate (Fe-NTA)-induced nephrotoxicity in rats by reducing oxidative stress.[13][14] Similarly, POH has demonstrated hepatoprotective effects against ethanol-induced liver injury in Wistar rats by inhibiting oxidative stress and inflammation.[15][16] However, it is crucial to monitor standard liver and kidney function markers in long-term or high-dose preclinical studies.
Q5: What are the known metabolites of perillyl alcohol and are they toxic?
A5: The two main metabolites of perillyl alcohol in humans and dogs are perillic acid (PA) and dihydroperillic acid (DHPA).[1][3] The parent drug, POH, is often not detectable in plasma after oral administration.[3] These metabolites are considered the active forms of the drug and are not typically associated with the severe toxicities observed with the parent compound. The majority of the administered dose is recovered in the urine as PA.[3]
Troubleshooting Guides
Problem 1: Animals are experiencing significant weight loss and reduced food intake after oral administration of POH.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Gastrointestinal Toxicity | 1. Switch to a less irritating formulation, such as a nanoemulsion or nanostructured lipid carriers.[5][17] 2. Fractionate the daily dose into smaller, more frequent administrations.[1] 3. Consider administering POH mixed with the feed instead of oral gavage.[1] | Reduced gastrointestinal irritation, leading to improved food intake and stabilization of body weight. |
| Unpleasant Taste | 1. Use flavor-masking agents in the formulation if possible, though this can be challenging in preclinical settings. 2. The above-mentioned formulation and administration strategies will also help to bypass the taste issue. | Increased voluntary intake of the formulated diet. |
Problem 2: Inconsistent plasma levels of perillyl alcohol metabolites in treated animals.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Oral Bioavailability | 1. Improve the formulation to enhance absorption. Nanostructured lipid carriers have been shown to increase the oral bioavailability of POH.[5] 2. Ensure consistent administration technique, especially with oral gavage. | More consistent and predictable plasma concentrations of perillic acid and dihydroperillic acid. |
| High First-Pass Metabolism | 1. Consider an alternative route of administration that avoids the liver's first-pass effect, such as intranasal delivery.[8][18] | Higher and more consistent systemic exposure to the active metabolites. |
Problem 3: Animals show signs of nasal irritation (e.g., scratching, sneezing) after intranasal administration.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Local Irritation from the Formulation | 1. Optimize the pH and osmolarity of the nasal spray formulation to be as close to physiological conditions as possible. 2. Consider the use of a mucoadhesive formulation to prolong residence time in the nasal cavity and potentially reduce the required concentration.[10] 3. In some clinical settings, a local anesthetic like Lidocaine has been used to manage nasal discomfort, though this would need careful consideration and justification in a preclinical protocol.[7] | Reduced signs of nasal irritation and improved tolerance to the administration procedure. |
Quantitative Data Summary
Table 1: Oral Administration Side Effects of Perillyl Alcohol in Clinical Trials
| Study/Phase | Dose Range | Primary Side Effects | Dose-Limiting Toxicity |
| Phase I[3] | 800 - 2400 mg/m²/dose (tid) | Nausea, vomiting, anorexia, unpleasant taste, satiety, eructation, fatigue | Gastrointestinal toxicity |
| Phase I[1] | 1,350 - 4,050 mg (qid) | Nausea, vomiting (63%), heartburn, indigestion (63%) | Grade 3 vomiting at the highest dose |
| Phase I[1] | 1,600 - 2,800 mg/m²/dose (tid) | Increasing GI toxicity, nausea, fatigue | Nausea and fatigue at the highest dose |
Table 2: Intranasal Administration Side Effects of Perillyl Alcohol (NEO100) in a Phase I Clinical Trial
| Dose Level (mg/day) | Adverse Events (Grade 1) | Severe Adverse Events (Grade 3 or 4) |
| 384, 576, 768, 1152 | Nasal soreness or itching, runny nose, skin irritation around the nose, headache | None reported |
Data adapted from a Phase I trial of intranasal NEO100 in recurrent glioblastoma patients.[9]
Experimental Protocols
Protocol 1: Preparation of Perillyl Alcohol-Loaded Nanostructured Lipid Carriers (NLCs) for Oral Administration
This protocol is a generalized method based on the principles described in the literature for enhancing oral bioavailability and reducing gastrointestinal side effects.[5]
Materials:
-
Perillyl alcohol (POH)
-
Solid lipid (e.g., glyceryl monostearate)
-
Liquid lipid (e.g., oleic acid)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Span 80)
-
Ultrapure water
Method:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Add the liquid lipid and perillyl alcohol to the molten solid lipid.
-
Maintain the temperature and stir continuously to ensure a homogenous mixture.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant and co-surfactant in ultrapure water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Nanoemulsion:
-
Add the hot lipid phase dropwise to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for a specified period (e.g., 10-15 minutes).
-
-
Formation of NLCs:
-
Rapidly cool the resulting nanoemulsion in an ice bath while stirring to facilitate the recrystallization of the lipid matrix and the formation of NLCs.
-
-
Characterization:
-
Analyze the NLCs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency using standard techniques (e.g., dynamic light scattering, HPLC).
-
Protocol 2: Intranasal Administration of Perillyl Alcohol in a Rodent Model
This protocol outlines a general procedure for the intranasal delivery of POH.
Materials:
-
Perillyl alcohol formulation (e.g., POH in a saline vehicle, or a specific nano-formulation)
-
Micropipette with fine tips
-
Anesthetic (e.g., isoflurane)
Method:
-
Animal Anesthesia:
-
Lightly anesthetize the animal (e.g., mouse or rat) using a calibrated vaporizer with isoflurane. The animal should be sedated but still have a pedal withdrawal reflex.
-
-
Positioning:
-
Place the animal in a supine position with its head slightly tilted back.
-
-
Administration:
-
Using a micropipette, slowly instill a small volume (e.g., 5-10 µL per nostril for a mouse) of the POH formulation into one nostril.
-
Allow a few seconds for the animal to inhale the liquid before administering to the other nostril.
-
Alternate between nostrils until the full dose has been administered.
-
-
Recovery:
-
Monitor the animal until it has fully recovered from the anesthesia.
-
Signaling Pathways and Experimental Workflows
Diagram 1: Perillyl Alcohol's Proposed Mechanism of Action and Off-Target Effects
Caption: Proposed mechanisms of perillyl alcohol's therapeutic and side effects.
Diagram 2: Experimental Workflow for Evaluating and Mitigating POH-Induced Gastrointestinal Toxicity
Caption: A logical workflow for minimizing perillyl alcohol toxicity in preclinical studies.
References
- 1. Preclinical development and clinical use of perillyl alcohol for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perillyl Alcohol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. mskcc.org [mskcc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. cancertreatmentsresearch.com [cancertreatmentsresearch.com]
- 8. Intranasal Perillyl Alcohol for Glioma Therapy: Molecular Mechanisms and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I trial of intranasal NEO100, highly purified perillyl alcohol, in adult patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openaccess.biruni.edu.tr [openaccess.biruni.edu.tr]
- 11. researchgate.net [researchgate.net]
- 12. Perillyl Alcohol and Its Drug-Conjugated Derivatives as Potential Novel Methods of Treating Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Perillyl Alcohol Protects Against Fe-NTA-Induced Nephrotoxicity and Early Tumor Promotional Events in Rat Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Perillyl Alcohol Protects Against Fe-NTA-Induced Nephrotoxicity and Early Tumor Promotional Events in Rat Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Perillyl alcohol protects against ethanol induced acute liver injury in Wistar rats by inhibiting oxidative stress, NFκ-B activation and proinflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploring the hepatoprotective effects of perillyl alcohol in the experimental models of acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Resolution of Dihydrocuminyl Alcohol Enantiomers by Chiral HPLC
Welcome to the technical support center dedicated to the chiral separation of Dihydrocuminyl alcohol enantiomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their high-performance liquid chromatography (HPLC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing a chiral HPLC method for Dihydrocuminyl alcohol?
A1: For a novel compound like Dihydrocuminyl alcohol, a systematic screening approach is recommended. Begin by screening a selection of chiral stationary phases (CSPs) with varying chiral selectors, such as polysaccharide-based (e.g., cellulose or amylose derivatives) and Pirkle-type columns. A common starting mobile phase for normal-phase chromatography is a mixture of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol.
Q2: How can I improve poor resolution between the Dihydrocuminyl alcohol enantiomers?
A2: Poor resolution can be addressed by several strategies:
-
Optimize the Mobile Phase: Adjust the ratio of the non-polar solvent to the alcohol modifier. A lower percentage of the alcohol modifier generally increases retention and can improve resolution.
-
Change the Alcohol Modifier: Different alcohols (e.g., ethanol, isopropanol, n-butanol) can alter the chiral recognition by interacting differently with the stationary phase.
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, although it will lengthen the run time.[1]
-
Decrease the Temperature: Operating the column at a lower temperature can enhance the enantioselectivity of the separation.[1]
-
Consider a Different CSP: If optimization of the mobile phase and other parameters does not yield the desired resolution, screening different chiral stationary phases is the next logical step.
Q3: What causes peak tailing and how can I mitigate it?
A3: Peak tailing in chiral HPLC can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the analyte and the silica support of the stationary phase can lead to tailing. Adding a small amount of a basic or acidic modifier to the mobile phase, such as diethylamine (DEA) or trifluoroacetic acid (TFA) respectively, can help to suppress these interactions.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the sample concentration or injection volume.
-
Column Contamination: Contaminants from the sample or mobile phase can accumulate on the column, leading to poor peak shape. Flushing the column with a strong solvent may help.
Q4: My retention times are drifting. What could be the cause?
A4: Retention time drift can be a sign of several issues:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase. Ensure the column is flushed with a sufficient volume of the mobile phase before starting your analysis.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention. Prepare fresh mobile phase daily and ensure accurate mixing.
-
Temperature Fluctuations: Changes in the column temperature will affect retention times. Use a column oven to maintain a constant temperature.
-
Column Degradation: Over time, the performance of a chiral column can degrade. If other causes have been ruled out, it may be time to replace the column.
Troubleshooting Guides
Issue 1: No Separation of Enantiomers
If you are observing a single peak for what should be two enantiomers of Dihydrocuminyl alcohol, consider the following troubleshooting steps in a logical sequence.
References
Optimizing storage conditions for long-term stability of Dihydro cuminyl alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions for the long-term stability of Dihydro cuminyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as perillyl alcohol, is a monoterpene alcohol with the molecular formula C10H16O. It is found in various essential oils and is recognized for its potential therapeutic properties, including anti-cancer activities.
Q2: What are the general recommended storage conditions for this compound?
A2: To ensure its long-term stability, this compound should be stored in sealed containers in a cool, dark place.[1][2] It is often recommended to store it under an inert gas atmosphere, such as nitrogen or argon, at temperatures between 2-8°C.[3][4][5]
Q3: What is the typical shelf life of this compound?
A3: The typical shelf life is approximately 12 months when stored under recommended conditions.[1][2] However, it is crucial to check the quality of the compound before use, especially after prolonged storage.
Q4: What are the initial signs of degradation?
A4: Degradation of this compound may be indicated by a change in color from colorless or pale yellow to a more pronounced yellow, a change in odor, or the appearance of particulates. For quantitative assessment, analytical techniques such as HPLC should be used to detect and quantify degradation products.
Q5: Is this compound sensitive to light?
A5: Yes, as with many aromatic alcohols, exposure to light can promote degradation. Therefore, it is recommended to store it in amber glass vials or other opaque containers to protect it from UV and reflected light.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in color (yellowing) | Oxidation of the alcohol group. | Store under an inert atmosphere (nitrogen or argon). Ensure the container is tightly sealed. Minimize headspace in the container. |
| Change in odor | Formation of volatile degradation products, such as aldehydes or ketones. | Verify storage temperature is consistently between 2-8°C. Check for any potential contamination. |
| Appearance of precipitate | Polymerization or formation of insoluble degradation products. | Filter the sample before use. Re-evaluate storage conditions, particularly temperature fluctuations. |
| Loss of potency/purity in analysis | Chemical degradation through oxidation or isomerization. | Review the complete storage history. Conduct a forced degradation study to identify specific stressors. Re-test the material using a validated stability-indicating method. |
| Inconsistent experimental results | Inconsistent quality of the starting material due to improper storage. | Always use a freshly opened or recently verified batch of this compound for critical experiments. Implement a routine quality control testing schedule for stored materials. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale | Reference |
| Temperature | 2-8°C | To slow down the rate of chemical degradation reactions. | [3][4][5] |
| Atmosphere | Inert gas (Nitrogen or Argon) | To prevent oxidation of the alcohol. | [3][4][5] |
| Light Exposure | In the dark (Amber vials) | To prevent photodegradation. | [1][2][6] |
| Container | Tightly sealed glass containers | To prevent evaporation and contamination. | [1][2][6] |
Experimental Protocols
Protocol 1: Long-Term Stability Testing of this compound
1. Objective: To evaluate the stability of this compound under defined long-term storage conditions.
2. Materials:
- This compound (at least three different batches)
- ICH-compliant stability chambers
- Amber glass vials with Teflon-lined screw caps
- Nitrogen or Argon gas
- HPLC system with a UV detector
- Validated stability-indicating HPLC method
3. Procedure:
- Sample Preparation: Aliquot this compound from three different batches into amber glass vials. Purge the headspace with nitrogen or argon before sealing the vials.
- Storage Conditions: Place the vials in a stability chamber set to the long-term storage condition of 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[7]
- Testing Frequency: Conduct analysis at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.[8][9]
- Analytical Method: At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the assay of this compound and the presence of any degradation products.
- Evaluation: Assess the appearance, color, and odor of the samples at each time point. Evaluate the analytical data for any significant changes in purity or the formation of degradation products.
Protocol 2: Forced Degradation Study of this compound
1. Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
2. Materials:
- This compound
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H2O2)
- UV lamp and controlled light chamber
- Oven
- HPLC-MS system for peak identification
3. Procedure:
- Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for 48 hours.
- Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60°C for 48 hours.
- Oxidation: Treat this compound with 3% hydrogen peroxide at room temperature for 48 hours.
- Thermal Degradation: Expose solid this compound to dry heat at 70°C for 48 hours.
- Photostability: Expose this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
- Analysis: Analyze all stressed samples using a validated stability-indicating HPLC-MS method to separate and identify the degradation products.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 5. books.rsc.org [books.rsc.org]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. mdpi.com [mdpi.com]
- 8. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 9. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Quantification of Dihydrocuminyl Alcohol: Method Validation and Performance
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantification of dihydrocuminyl alcohol, a compound of interest for its potential therapeutic properties. This document outlines a validated HPLC method, presents a comparative analysis with GC, and provides detailed experimental protocols to support methodological decisions in a research and development setting.
Method Performance Comparison: HPLC vs. GC
The choice between HPLC and GC for the quantification of dihydrocuminyl alcohol depends on several factors, including the compound's volatility, thermal stability, and the desired sensitivity of the assay.[1][2][3] While HPLC is well-suited for non-volatile and thermally unstable compounds, GC is often preferred for volatile and semi-volatile substances.[2][4]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2] |
| Applicability | Ideal for non-volatile and thermally labile compounds.[3][4] | Suitable for volatile and thermally stable compounds.[3][5] |
| Sensitivity | High sensitivity, often in the parts-per-million (ppm) to parts-per-billion (ppb) range, depending on the detector.[4] | Generally offers higher sensitivity for volatile compounds, especially with a mass spectrometry (MS) detector.[3][4] |
| Instrumentation Cost | Tends to be more expensive due to high-pressure pumps and solvent costs.[1] | Can be more cost-effective, particularly regarding solvent usage.[3] |
| Analysis Time | Typically longer run times compared to GC.[1][3] | Generally faster analysis times.[1][3] |
| Sample Preparation | Can often handle a wider range of sample types with simpler preparation.[4] | May require derivatization for polar compounds to increase volatility.[4] |
Validated HPLC Method for Aromatic Alcohol Quantification
Experimental Protocol
1. Chromatographic Conditions:
-
Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous component (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[8] A common starting point is a 40:60 mixture of water and acetonitrile.[9][10]
-
Detection: UV detector at a wavelength determined by the maximum absorbance of dihydrocuminyl alcohol (a starting point could be around 220 nm or 326 nm as used for similar compounds).[6][8]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C) for better reproducibility.[11]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of dihydrocuminyl alcohol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).[6][12]
-
Sample Preparation: The sample preparation will depend on the matrix. For instance, serum or plasma samples may require extraction with a solvent like methyl-isobutyl ketone, followed by evaporation and reconstitution in the mobile phase.[9][10]
3. Method Validation Parameters (Based on ICH Guidelines):
-
Linearity: Assessed by analyzing a series of at least five concentrations. The correlation coefficient (r²) should be >0.999.[8][11]
-
Accuracy: Determined by the recovery of known amounts of analyte spiked into a blank matrix. The recovery should typically be within 98-102%.[6][12]
-
Precision: Evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels. The relative standard deviation (%RSD) should be less than 2%.[11][12]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[6][12]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.[8]
Experimental Workflow
The following diagram illustrates the key steps in the validation of the HPLC method for dihydrocuminyl alcohol quantification.
Caption: Workflow for HPLC method validation.
Alternative Method: Gas Chromatography (GC)
For a volatile compound like an aromatic alcohol, Gas Chromatography (GC) presents a viable and often faster alternative to HPLC.[1][3]
Considerations for GC Method Development
-
Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase) would be appropriate.
-
Carrier Gas: Helium or nitrogen is typically used.
-
Injector and Detector Temperatures: These need to be optimized to ensure efficient vaporization of the analyte without degradation.[1]
-
Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds and generally provides high sensitivity.[1] A Mass Spectrometer (MS) can be used for both quantification and identification.[4]
Logical Relationship: Method Selection
The decision between HPLC and GC for dihydrocuminyl alcohol quantification involves a trade-off between various factors as illustrated below.
Caption: Decision tree for analytical method selection.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. veeprho.com [veeprho.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
- 8. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Experimental Application of an HPLC Procedure for the Determination of Capsaicin and Dihydrocapsaicin in Serum Samples from Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ccsenet.org [ccsenet.org]
- 12. Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Dihydro Cuminyl Alcohol vs. Perillyl Alcohol: A Comparative Analysis
In the landscape of phytochemical research and drug development, precise molecular identification is paramount. A notable point of confusion exists regarding the compounds known as dihydro cuminyl alcohol and perillyl alcohol. Extensive review of chemical databases, supplier catalogs, and scientific literature reveals that "this compound" is overwhelmingly used as a synonym for "perillyl alcohol," with both names referring to the same chemical entity designated by the CAS Number 536-59-4.
While a single conflicting entry exists in the PubChem database (CID 56924101) describing a structural isomer under the name this compound, this appears to be an anomaly. For the practical purposes of researchers, scientists, and drug development professionals, the compound of significant biological interest is perillyl alcohol. This guide, therefore, presents a comprehensive comparison of the well-documented biological activities and properties of perillyl alcohol.
Perillyl alcohol (POH) is a naturally occurring monoterpenoid found in the essential oils of various plants, such as lavender, peppermint, and cherries.[1][2] It has garnered substantial attention for its therapeutic potential, particularly in oncology.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | (4-prop-1-en-2-ylcyclohex-1-en-1-yl)methanol | [3] |
| Synonyms | This compound, Perillol, p-Mentha-1,8-dien-7-ol | [2] |
| CAS Number | 536-59-4 | [2] |
| Molecular Formula | C₁₀H₁₆O | [3] |
| Molar Mass | 152.23 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | - |
| Boiling Point | 119-121 °C at 11 mmHg | - |
| Density | 0.96 g/mL at 25 °C | - |
Biological Activities: A Comparative Overview
Perillyl alcohol exhibits a range of biological activities, with its anticancer properties being the most extensively studied. Its mechanisms of action are pleiotropic, affecting multiple cellular pathways.
Anticancer Activity
Perillyl alcohol has demonstrated potent anticancer effects in a variety of preclinical models, including pancreatic, breast, liver, and brain cancers.[4] Its primary mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[4][5]
Table 1: In Vitro Anticancer Activity of Perillyl Alcohol
| Cell Line | Cancer Type | Endpoint | IC₅₀ / Effect | Reference(s) |
| B16 | Murine Melanoma | Growth Inhibition | IC₅₀: 250 µM | [4] |
| PC12 | Rat Pheochromocytoma | Apoptosis Induction | 500 µM | [4] |
| A549 | Non-Small Cell Lung Cancer | Cytotoxicity | Dose-dependent | [6] |
| H520 | Non-Small Cell Lung Cancer | Cytotoxicity | Dose-dependent | [6] |
| U87 | Human Glioblastoma | Inhibition of Viability | Concentration-dependent | [5] |
| A172 | Human Glioblastoma | Inhibition of Viability | Concentration-dependent | [5] |
A significant focus of clinical research has been on the use of perillyl alcohol for glioblastoma, a highly aggressive brain tumor.[1][7] Intranasal administration is a promising delivery method that may bypass the blood-brain barrier.[1][8] A highly purified form of perillyl alcohol, NEO100, has undergone clinical trials for recurrent glioblastoma.[1][7][9]
Anti-inflammatory Activity
Perillyl alcohol has also been shown to possess anti-inflammatory properties. It can suppress the production of pro-inflammatory cytokines and modulate key inflammatory signaling pathways.
Table 2: Anti-inflammatory Effects of Perillyl Alcohol
| Model | Key Findings | Reference(s) |
| Imiquimod-induced psoriasis-like skin inflammation in mice | Reduced epidermal hyperplasia and PASI score; decreased serum levels of IL-6, IL-12/23, TNF-α, and IL-1β. | [10] |
| LPS-stimulated RAW 264.7 macrophages | Suppressed reactive oxygen species (ROS), NF-κB, and Nrf2 signaling; reduced nitrate levels and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | [11][12] |
| Freund's Complete Adjuvant (FCA)-induced arthritis in rats | Alleviated joint inflammation, pannus formation, and bone erosion. | [11] |
Antibacterial Activity
Perillyl alcohol exhibits antibacterial activity against a range of pathogenic bacteria.
Table 3: Antibacterial Activity of Perillyl Alcohol
| Bacterial Strain | MIC (Minimum Inhibitory Concentration) | MBC (Minimum Bactericidal Concentration) | Reference(s) |
| Porphyromonas gingivalis | 1600 µM (~243.6 µg/mL) | 1600 µM (~243.6 µg/mL) | [13] |
| Fusobacterium nucleatum | 1600 µM (~243.6 µg/mL) | 1600 µM (~243.6 µg/mL) | [13] |
| Escherichia coli | 256 µg/mL | 512 µg/mL | [14] |
Signaling Pathways and Mechanisms of Action
Perillyl alcohol's diverse biological effects are a result of its interaction with multiple intracellular signaling pathways.
Anticancer Signaling Pathways
One of the earliest proposed mechanisms for perillyl alcohol's anticancer activity was the inhibition of protein isoprenylation, a key post-translational modification for small G-proteins like Ras, which are critical in cancer cell signaling.[3][4] By inhibiting farnesyltransferase and geranylgeranyltransferase, perillyl alcohol can disrupt Ras signaling, leading to cell cycle arrest and apoptosis.[2] It also induces apoptosis through the Fas/FasL pathway and by modulating the expression of Bcl-2 family proteins.[3][15] Furthermore, perillyl alcohol can arrest the cell cycle in the G1 phase by upregulating cyclin-dependent kinase inhibitors such as p21 and p27.[4][16]
Anti-inflammatory Signaling Pathways
In inflammatory conditions, perillyl alcohol has been shown to downregulate the NF-κB and STAT3 signaling pathways.[10] It also appears to modulate the Keap1/Nrf2 pathway, which is involved in the antioxidant response.[11]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general representation based on methodologies used to assess the cytotoxic effects of perillyl alcohol.[5]
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method used to determine the antibacterial efficacy of perillyl alcohol.[13]
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a specific turbidity, often corresponding to a known colony-forming unit (CFU)/mL.
-
Serial Dilution: Perillyl alcohol is serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth with bacteria, no POH) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (temperature, atmosphere) for a specified period (e.g., 24-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of perillyl alcohol that visibly inhibits bacterial growth.
Conclusion
References
- 1. Perillyl Alcohol for Glioblastoma · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. A phase I trial of perillyl alcohol administered four times daily for 14 days out of 28 days | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical development and clinical use of perillyl alcohol for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perillyl alcohol induces apoptosis in human glioblastoma multiforme cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Perillyl alcohol and perillic acid induced cell cycle arrest and apoptosis in non small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. curetoday.com [curetoday.com]
- 8. Intranasal Perillyl Alcohol for Glioma Therapy: Molecular Mechanisms and Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I trial of intranasal NEO100, highly purified perillyl alcohol, in adult patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Perillyl alcohol inhibits keratinocyte proliferation and attenuates imiquimod-induced psoriasis like skin-inflammation by modulating NF-κB and STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Perillyl alcohol attenuates rheumatoid arthritis via regulating TLR4/NF-κB and Keap1/Nrf2 signaling pathways: A comprehensive study onin-vitro and in-vivo experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. Hydrocinnamic Acid and Perillyl Alcohol Potentiate the Action of Antibiotics against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Monoterpenoid Perillyl Alcohol: Anticancer Agent and Medium to Overcome Biological Barriers [mdpi.com]
A Comparative Analysis of the Anticancer Properties of Dihydro Cuminyl Alcohol (Perillyl Alcohol) and Limonene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activities of two naturally occurring monoterpenes: Dihydro cuminyl alcohol, more commonly known as perillyl alcohol (POH), and limonene. Both compounds, found in the essential oils of various plants, have garnered significant interest in the scientific community for their potential as chemotherapeutic and chemopreventive agents. This document synthesizes experimental data on their efficacy, details the methodologies used in key studies, and visualizes the cellular pathways they influence.
Executive Summary
Perillyl alcohol and limonene are structurally related monoterpenes that exhibit broad-spectrum anticancer activities. Preclinical studies demonstrate their ability to inhibit tumor growth and induce apoptosis in a variety of cancer cell lines and animal models. While both compounds share some mechanisms of action, such as the inhibition of post-translational modification of proteins, there are notable differences in their potency and specific molecular targets. This guide aims to provide a clear, data-driven comparison to inform further research and drug development efforts in oncology.
Quantitative Data Comparison
The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition data for perillyl alcohol and limonene from various preclinical studies. It is important to note that the experimental conditions, such as cell lines, animal models, and treatment regimens, vary between studies, which may influence the observed efficacy.
Table 1: In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Cancer Type | Cell Line | Perillyl Alcohol (POH) IC50 | Limonene IC50 |
| Lung Cancer | A549 | ~125 µg/mL | 0.5 - 0.75 mM |
| Liver Cancer | HepG2 | 409.2 µg/mL[1] | - |
| Breast Cancer | MCF-7 | - | - |
| Colon Cancer | Caco-2 | - | 18.6 µg/mL (136.6 µM)[2] |
| Leukemia | K562 | - | 3.29 - 3.6 mM[3] |
| Bladder Cancer | T24 | - | 9 µM[4] |
| Melanoma | B16 | 250 µM | - |
Note: IC50 values can be influenced by the specific assay and incubation time used in each study. Direct comparison should be made with caution where experimental conditions differ.
Table 2: In Vivo Tumor Growth Inhibition
This table presents data from animal studies, showcasing the reduction in tumor growth following treatment with perillyl alcohol or limonene.
| Cancer Type | Animal Model | Compound | Dosage | Tumor Growth Inhibition |
| Pancreatic Cancer | Hamster | Perillyl Alcohol | 2-4% in diet | Significant reduction, with 20% complete regression |
| Lung Cancer | Nude Mice (A549 xenograft) | Limonene | 400-600 mg/kg/day | 37.08% - 60.03% inhibition[5] |
| Gastric Cancer | Nude Mice (BGC-823 xenograft) | Limonene | 15 mL/kg/day | 47.58% inhibition[6] |
| Sarcoma | Mice (Sarcoma 180) | Perillyl Alcohol | 100-200 mg/kg/day | 35.3% - 45.4% inhibition |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison of perillyl alcohol and limonene.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of perillyl alcohol or limonene. A control group receives medium with the vehicle (e.g., DMSO) used to dissolve the compounds.
-
Incubation: The cells are incubated with the compounds for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.[7]
-
Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the purple formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
In Vivo Tumor Xenograft Study
Animal models are essential for evaluating the in vivo efficacy of potential anticancer agents.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are typically used to prevent rejection of human tumor xenografts. All animal procedures must be approved by an Institutional Animal Care and Use Committee.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 A549 cells) in a suitable medium is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length x width²) / 2.
-
Treatment Administration: Once tumors reach the desired size, the mice are randomly assigned to treatment and control groups. Perillyl alcohol or limonene is administered through a suitable route, such as oral gavage or intraperitoneal injection, at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Treatment continues for a specified period (e.g., 3-4 weeks). At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor weight or volume between the treated and control groups.
-
Toxicity Assessment: Throughout the study, the animals' body weight, food and water intake, and general health are monitored to assess any potential toxicity of the compounds.
Signaling Pathways and Mechanisms of Action
Perillyl alcohol and limonene exert their anticancer effects by modulating multiple signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams illustrate these mechanisms.
Caption: Comparative signaling pathways of Perillyl Alcohol and Limonene.
References
- 1. Cytotoxic, Antiproliferative and Apoptotic Effects of Perillyl Alcohol and Its Biotransformation Metabolite on A549 and HepG2 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical significance of limonene and its metabolites: future prospects for designing and developing highly potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-limonene exhibits antitumor activity by inducing autophagy and apoptosis in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. protocols.io [protocols.io]
Dihydro Cuminyl Alcohol: A Comparative Analysis of its Efficacy Against Other Monoterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of Dihydro cuminyl alcohol, also known as Perillyl alcohol (POH), with other well-studied monoterpenes. The following sections detail quantitative data on its anti-inflammatory, anticancer, and antimicrobial properties, alongside relevant experimental protocols and an exploration of the underlying signaling pathways.
Comparative Efficacy: Data Summary
The following tables summarize the available quantitative data comparing the efficacy of this compound with other monoterpenes across various biological activities.
Table 1: Anti-Inflammatory Activity
| Monoterpene | Assay | Cell Line/Model | IC50 / Inhibition | Reference |
| This compound (Perillyl alcohol) | TPA-induced dermatitis | Murine model | Significant reduction in lesion severity and extension | [1] |
| d-Limonene | TPA-induced dermatitis | Murine model | Significant reduction in lesion severity and extension (less potent than POH) | [1] |
| (S)-(+)-Carvone | LPS-induced Nitric Oxide (NO) production | RAW 264.7 macrophages | IC50: 14.5 µM | |
| (R)-(-)-Carvone | LPS-induced Nitric Oxide (NO) production | RAW 264.7 macrophages | IC50: 24.3 µM | |
| (+)-Dihydrocarveol | LPS-induced Nitric Oxide (NO) production | RAW 264.7 macrophages | IC50: 38.5 µM | |
| α-Pinene | Carrageenan-induced paw edema | Rat model | 60.33% inhibition at 0.50 mL/kg |
Table 2: Anticancer Activity
| Monoterpene | Cell Line | Assay | IC50 | Reference |
| This compound (Perillyl alcohol) | Murine B16 melanoma | Growth inhibition | 250 µM | |
| Perillyl aldehyde | Murine B16 melanoma | Growth inhibition | 120 µM | |
| This compound (Perillyl alcohol) | P-815 (Mastocytoma) | Cytotoxicity | 0.11 µM | [2] |
| This compound (Perillyl alcohol) | K-562 (Chronic myelogenous leukemia) | Cytotoxicity | 0.17 µM | [2] |
| This compound (Perillyl alcohol) | CEM (Acute lymphoblastic leukemia) | Cytotoxicity | 0.17 µM | [2] |
| p-Cymene | B16-F10 (Melanoma) | Cytotoxicity | 20.06 µg/mL | [3] |
| Carvone | HeLa (Cervical carcinoma) | Cytotoxicity | CC50: 74.5 µg/mL | [2] |
Table 3: Antimicrobial Activity
| Monoterpene | Microorganism | MIC | MBC | Reference |
| This compound (Perillyl alcohol) | Porphyromonas gingivalis | 1600 µM | 1600 µM | |
| This compound (Perillyl alcohol) | Fusobacterium nucleatum | 1600 µM | 1600 µM | |
| This compound (Perillyl alcohol) | Escherichia coli | 256 µg/mL | 512 µg/mL | |
| Tea Tree Oil (rich in Terpinen-4-ol) | Staphylococcus aureus | 0.2% (v/v) | 0.4% (v/v) | |
| Tea Tree Oil (rich in Terpinen-4-ol) | Escherichia coli | 3.1 mg/mL | - | |
| Pinus sylvestris EO (rich in α-Pinene) | Staphylococcus aureus | 1.25% (v/v) | 1.25% (v/v) | [4][5] |
| Citrus limon EO (rich in Limonene) | Staphylococcus aureus | 1.25% (v/v) | 5% (v/v) | [4][5] |
Experimental Protocols
TPA-Induced Dermatitis Model in Mice
This protocol is widely used to assess the anti-inflammatory properties of topical agents.
Objective: To induce a localized inflammatory response in mouse ears using 12-O-tetradecanoylphorbol-13-acetate (TPA) and to evaluate the ameliorative effects of test compounds.
Materials:
-
Male Swiss albino mice (6-8 weeks old)
-
12-O-tetradecanoylphorbol-13-acetate (TPA) solution in acetone
-
Test compound (e.g., this compound) solution in a suitable vehicle
-
Calipers for measuring ear thickness
-
Biopsy punch
Procedure:
-
Acclimatization: House the mice under standard laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the mice into control and treatment groups.
-
Induction of Inflammation: Apply a single topical dose of TPA (e.g., 2.5 µg in 20 µL of acetone) to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a vehicle control.
-
Treatment: At a specified time point after TPA application (e.g., 30 minutes or 1 hour), topically apply the test compound to the TPA-treated ear. The control group receives the vehicle alone.
-
Evaluation of Edema: Measure the thickness of both ears using calipers at various time points after TPA application (e.g., 6, 24, and 48 hours). The difference in thickness between the right and left ears indicates the degree of edema.
-
Histological Analysis: At the end of the experiment, euthanize the mice and collect ear biopsies using a biopsy punch. Fix the tissue in 10% formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin) to assess inflammatory cell infiltration and epidermal hyperplasia.
-
Biochemical Analysis: Homogenize ear tissue to measure levels of inflammatory markers such as myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a common technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Objective: To determine the MIC of a monoterpene against a specific bacterial strain.
Materials:
-
Test monoterpene
-
Bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilutions of Test Compound: Prepare a stock solution of the monoterpene. Due to the oily nature of monoterpenes, a solvent like dimethyl sulfoxide (DMSO) and a surfactant like Tween 80 may be necessary to ensure proper dissolution in the aqueous broth. Perform two-fold serial dilutions of the test compound in the broth within the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted test compound.
-
Controls: Include a positive control well (broth with inoculum, no test compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the microtiter plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth. Alternatively, the optical density (OD) can be measured using a plate reader. The MIC is the concentration that shows a significant reduction in OD compared to the positive control.
-
Determination of Minimum Bactericidal Concentration (MBC): To determine the MBC, take an aliquot from the wells that show no visible growth and plate them on an appropriate agar medium. After incubation, the lowest concentration that results in a 99.9% reduction in the initial inoculum is considered the MBC.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and other monoterpenes are mediated through their interaction with various cellular signaling pathways.
This compound (Perillyl Alcohol) Signaling Pathways
This compound has been shown to exert its anticancer and anti-inflammatory effects by modulating several key signaling cascades, most notably the Ras-ERK and PI3K/AKT/mTOR pathways.
Caption: this compound's mechanism of action.
α-Pinene and the NF-κB Signaling Pathway
α-Pinene has demonstrated significant anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Caption: α-Pinene's inhibition of the NF-κB pathway.
Conclusion
The available evidence suggests that this compound is a potent monoterpene with significant anti-inflammatory, anticancer, and antimicrobial properties. Comparative studies, particularly with its precursor d-limonene, indicate a generally higher efficacy for this compound. Its mechanism of action involves the modulation of key signaling pathways implicated in cell proliferation, inflammation, and apoptosis. Further research involving direct, standardized comparisons with a broader range of monoterpenes is warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such future investigations.
References
- 1. Standardised comparison of limonene-derived monoterpenes identifies structural determinants of anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selected Monocyclic Monoterpenes and Their Derivatives as Effective Anticancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of Monoterpenes Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Essential Oils Evaluated In Vitro against Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Essential Oils Evaluated In Vitro against Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of Perillyl Alcohol with Chemotherapy Drugs: A Comparative Guide
Disclaimer: Due to a lack of available research on the synergistic effects of Dihydro cuminyl alcohol with chemotherapy drugs, this guide focuses on the closely related and well-studied monoterpene, Perillyl alcohol (POH) . The findings presented here for Perillyl alcohol may offer insights into the potential synergistic activities of related compounds.
This guide provides a comparative analysis of the synergistic effects of Perillyl alcohol when used in combination with conventional chemotherapy drugs. It is intended for researchers, scientists, and drug development professionals interested in the potential of combination therapies in oncology.
Quantitative Analysis of Synergistic Effects
The combination of Perillyl alcohol with chemotherapy has been shown to enhance the cytotoxic effects of these drugs in various cancer cell lines. This synergy allows for potentially lower effective doses of the chemotherapeutic agents, which could lead to a reduction in treatment-related toxicity. The following tables summarize the key findings from preclinical studies.
Table 1: Synergistic Cytotoxicity of Perillyl Alcohol with Cisplatin in Breast Cancer Cells
| Cell Line | Treatment | Key Findings | Reference |
| MDA-MB-231 & MDA-MB-435 | Perillyl alcohol (POH) + Cisplatin | POH pre-treatment (at a concentration causing a 20% decrease in cell viability) significantly enhanced the cytotoxicity of a subsequent exposure to cisplatin. | [1] |
| MDA-MB-231 & MDA-MB-435 | POH + Methyl Jasmonate (MJ) + Cisplatin | The triple combination was more effective than single-drug or two-drug combinations. The combination induced apoptosis and blocked cells in the G0/G1 phase of the cell cycle. | [1] |
Table 2: Sensitization of Glioma Cells to Chemotherapy by Perillyl Alcohol
| Cell Line | Treatment | Key Findings | Reference |
| Glioma Cell Lines | Perillyl alcohol (POH) + Cisplatin or Doxorubicin | POH treatment resulted in a dose-dependent sensitization to cisplatin- and doxorubicin-induced cytotoxicity. | |
| TMZ-resistant Glioma Cells | Perillyl alcohol (POH) | POH was shown to be cytotoxic to temozolomide (TMZ)-resistant glioma cells, indicating its potential to overcome chemoresistance. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to evaluate the synergistic effects of Perillyl alcohol and chemotherapy drugs.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of Perillyl alcohol, the chemotherapy drug (e.g., cisplatin), or a combination of both. Control wells receive the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[2][3]
-
Cell Treatment: Cells are treated with the compounds of interest as described for the cell viability assay.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin.[2]
-
Washing: The cells are washed twice with cold PBS and then resuspended in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]
-
Staining: 100 µL of the cell suspension is transferred to a new tube, and 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour.[3]
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess their expression levels. It is employed to investigate the molecular mechanisms underlying the observed synergistic effects.
-
Protein Extraction: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., TNFR1, pro-caspase-3, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
The synergistic effects of Perillyl alcohol with chemotherapy are underpinned by its modulation of key cellular signaling pathways involved in cell survival, proliferation, and apoptosis.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the synergistic effects of Perillyl alcohol and a chemotherapy drug.
Induction of Apoptosis via TNFR1 Signaling
In breast cancer cells, the combination of Perillyl alcohol and cisplatin has been shown to activate the extrinsic apoptosis pathway through the Tumor Necrosis Factor Receptor 1 (TNFR1).[1]
Sensitization to Fas-Mediated Apoptosis
In glioma and prostate cancer cells, Perillyl alcohol has been found to sensitize cancer cells to Fas-mediated apoptosis, another extrinsic apoptotic pathway.
References
- 1. Perillyl alcohol and methyl jasmonate sensitize cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-(+)- and (S)-(-)-Perillyl Alcohol Bioactivity: A Guide for Researchers
An Objective Evaluation of Enantiomeric Bioactivity Based on Preclinical Data
Introduction
Perillyl alcohol (POH), a naturally occurring monoterpene found in the essential oils of plants such as lavender and peppermint, has garnered significant interest in the scientific community for its potential therapeutic properties, particularly in oncology.[1][2] POH exists as two enantiomers: (R)-(+)-perillyl alcohol and (S)-(-)-perillyl alcohol. The majority of preclinical and clinical research has focused on the (S)-(-) enantiomer, which is the naturally predominant form.[1] This guide provides a comparative analysis of the bioactivity of these two enantiomers, drawing upon available experimental data. However, it is critical to note at the outset that research on the (R)-(+) enantiomer is sparse, with most studies not specifying the precise enantiomer used or defaulting to the commercially available, and thus more extensively studied, (S)-(-) form. One comprehensive review explicitly states that the biological activity of the (R)-enantiomer remains largely untested, highlighting a significant gap in the current understanding of perillyl alcohol's pharmacology.[1]
This guide will therefore focus on the well-documented bioactivity of (S)-(-)-perillyl alcohol, while clearly indicating the lack of comparative data for its (R)-(+) counterpart. The information presented herein is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of perillyl alcohol's therapeutic potential and to encourage further investigation into the distinct biological effects of its enantiomers.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the bioactivity of perillyl alcohol. It is presumed that the majority of this data pertains to the (S)-(-) enantiomer, as is common in the literature.
Table 1: Anticancer Activity - In Vitro Cytotoxicity
| Cell Line | Cancer Type | Assay | IC50 (µM) of Perillyl Alcohol | Reference |
| B16 | Murine Melanoma | Growth Inhibition | 250 | [2] |
| A549 | Human Non-Small Cell Lung Carcinoma | MTT | ~1000 (for 24h) | [3] |
| BroTo | Human Head and Neck Squamous Cell Carcinoma | MTT | ~1000 (for 24h) | [3] |
| HepG2 | Human Hepatocellular Carcinoma | XTT | 409.2 µg/mL (~2688 µM) | [4] |
| OVCAR-8 | Human Ovarian Carcinoma | MTT | Growth Inhibition of 90.92%–95.82% at unspecified concentration | [5] |
| HCT-116 | Human Colorectal Carcinoma | MTT | Growth Inhibition of 90.92%–95.82% at unspecified concentration | [5] |
| SF-295 | Human Glioblastoma | MTT | Growth Inhibition of 90.92%–95.82% at unspecified concentration | [5] |
Table 2: Anti-inflammatory Activity
| Model System | Key Findings for Perillyl Alcohol | Reference |
| Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Reduced LPS-induced Reactive Oxygen Species (ROS) production. | [6] |
| Did not affect TNF-α expression in M1-polarized macrophages. | [6] | |
| Reduced arginase-1 expression in M2-polarized macrophages. | [6] | |
| Ethanol-induced acute hepatic injury in rats | Modulated TNF-α release and NF-κB activation. | [7] |
| Complete Freund's Adjuvant (CFA)-induced arthritis in rats | Alleviated inflammation by restoring arthritis index and reducing nitrosative stress. | [8] |
| Decreased pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for (S)-(-)-perillyl alcohol are provided below.
Cell Viability Assessment (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of (S)-(-)-perillyl alcohol (e.g., 0.1, 1, 10, 100, 1000 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 4 mM HCl and 0.1% NP-40, to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound.
Apoptosis Assay (Flow Cytometry with Propidium Iodide)
This method quantifies the percentage of apoptotic cells by measuring the sub-G1 peak in the cell cycle, which represents cells with fragmented DNA.
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with (S)-(-)-perillyl alcohol at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[11]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in the sub-G1 phase is quantified to determine the level of apoptosis.
Cell Cycle Analysis
This protocol allows for the determination of the cell cycle distribution of a cell population following treatment with a compound.
-
Cell Preparation and Treatment: Similar to the apoptosis assay, culture and treat cells with (S)-(-)-perillyl alcohol.
-
Fixation and Staining: Follow the same fixation and PI staining procedure as described for the apoptosis assay.
-
Flow Cytometry: Acquire data on a flow cytometer, measuring the fluorescence intensity of the PI-stained cells.
-
Data Analysis: The data is analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This allows for the identification of cell cycle arrest at specific checkpoints.
Signaling Pathways and Mechanisms of Action
The anticancer activity of (S)-(-)-perillyl alcohol is attributed to its modulation of several key signaling pathways. The following diagrams illustrate these mechanisms.
Experimental Workflow for Bioactivity Screening
Caption: A generalized workflow for in vitro screening of perillyl alcohol bioactivity.
(S)-(-)-Perillyl Alcohol Induced Apoptosis Pathway
Caption: (S)-(-)-Perillyl alcohol induces apoptosis through both extrinsic and intrinsic pathways.
Inhibition of Ras Signaling by (S)-(-)-Perillyl Alcohol
Caption: (S)-(-)-Perillyl alcohol inhibits the isoprenylation of Ras, preventing its activation.
Discussion and Future Directions
The available evidence strongly supports the potent anticancer and anti-inflammatory properties of (S)-(-)-perillyl alcohol. Its mechanisms of action, including the induction of apoptosis and cell cycle arrest, and the inhibition of critical signaling pathways like the Ras-Raf-MEK-ERK cascade, are well-documented in a variety of cancer models.[3][13][14]
The most significant gap in the current body of research is the near-complete absence of data on the bioactivity of (R)-(+)-perillyl alcohol. Chirality is a fundamental aspect of pharmacology, and it is highly probable that the two enantiomers of perillyl alcohol exhibit distinct biological activities.[1] A comprehensive comparative analysis of the enantiomers is therefore essential to fully elucidate the therapeutic potential of this natural compound.
Future research should prioritize the following:
-
Direct Comparative Studies: In vitro and in vivo studies directly comparing the anticancer and anti-inflammatory effects of (R)-(+)- and (S)-(-)-perillyl alcohol are urgently needed.
-
Enantiomer-Specific Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by each enantiomer will provide a more nuanced understanding of their bioactivity.
-
Pharmacokinetic and Pharmacodynamic Profiling: A comparative analysis of the absorption, distribution, metabolism, and excretion (ADME) of both enantiomers is crucial for optimizing their therapeutic application.
Conclusion
While (S)-(-)-perillyl alcohol has demonstrated significant promise as a bioactive agent, particularly in the context of cancer therapy, our understanding of the perillyl alcohol family of molecules is incomplete without a thorough investigation of the (R)-(+) enantiomer. The data and protocols presented in this guide for the (S)-(-) form provide a solid foundation for future comparative studies. It is hoped that this guide will stimulate further research into the enantiomer-specific bioactivities of perillyl alcohol, ultimately paving the way for the development of more effective and targeted therapies.
References
- 1. The Monoterpenoid Perillyl Alcohol: Anticancer Agent and Medium to Overcome Biological Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical development and clinical use of perillyl alcohol for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perillyl alcohol and perillaldehyde induced cell cycle arrest and cell death in BroTo and A549 cells cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perillyl alcohol has antibacterial effects and reduces ROS production in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. mdpi.com [mdpi.com]
- 14. e-century.us [e-century.us]
Dihydro Cuminyl Alcohol: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Dihydro cuminyl alcohol, a naturally occurring monoterpene found in the essential oils of various plants, has garnered significant attention for its potential therapeutic applications. This guide provides a comprehensive comparison of its efficacy in controlled laboratory settings (in vitro) versus living organisms (in vivo), with a focus on its anti-cancer, anti-inflammatory, and antioxidant properties. The information presented herein is intended to support further research and drug development initiatives.
In Vitro Efficacy: A Look at Cellular Mechanisms
In vitro studies are crucial for elucidating the direct effects of a compound on cells in a controlled environment. This compound, often referred to as perillyl alcohol (POH) in scientific literature, has demonstrated significant cytotoxic and modulatory effects on various cell lines.
Anti-Cancer Activity
A substantial body of in vitro research has focused on the anti-cancer properties of this compound. Studies have shown that it can inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).
Table 1: In Vitro Anti-Cancer Efficacy of this compound (Perillyl Alcohol)
| Cell Line | Cancer Type | IC50 Value (µM) | Key Findings | Reference |
| Murine B16 Melanoma | Melanoma | 250 | Inhibition of cell growth. | [1] |
| Rat PC12 Pheochromocytoma | Pheochromocytoma | 500 | Induction of apoptosis. | [1] |
| BroTo | Human Lung Carcinoma | ~1000 (1 mM) | G1 phase cell cycle arrest and induction of apoptosis. | [2] |
| A549 | Human Lung Carcinoma | ~1000 (1 mM) | G1 phase cell cycle arrest and induction of apoptosis. | [2] |
| SCK Mammary Carcinoma | Murine Mammary Carcinoma | 1000 (1 mM) for 60 min | Decreased clonogenic cell survival to 40%. | [3] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
The primary mechanisms underlying the anti-cancer effects of this compound involve the modulation of key signaling pathways. It has been shown to inhibit the isoprenylation of small G proteins, such as Ras, which are critical for cell growth and proliferation.[4] This disruption of the Ras signaling pathway is a key component of its anti-tumor activity.[5] Furthermore, this compound can induce apoptosis through both the FasL-induced and mitochondrial pathways and can activate the JNK pathway, leading to increased cancer cell death.[6][7]
Signaling Pathway: Anti-Cancer Mechanism of this compound
Caption: Anti-cancer signaling pathways modulated by this compound.
In Vivo Efficacy: Performance in Living Systems
In vivo studies are essential for understanding the overall effects of a compound in a complex biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its therapeutic efficacy and potential toxicity.
Anti-Cancer Activity
In animal models, this compound has demonstrated the ability to inhibit tumor growth.
Table 2: In Vivo Anti-Cancer Efficacy of this compound (Perillyl Alcohol)
| Animal Model | Cancer Type | Dosage | Key Findings | Reference |
| Mice with Sarcoma 180 | Sarcoma | 100 mg/kg/day | 35.3% tumor growth inhibition. | [8] |
| Mice with Sarcoma 180 | Sarcoma | 200 mg/kg/day | 45.4% tumor growth inhibition. | [8] |
These in vivo findings corroborate the in vitro data, indicating that this compound can effectively suppress tumor progression in a living organism.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the efficacy of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
In Vivo Anti-Inflammatory Model (Carrageenan-Induced Paw Edema)
This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.
-
Compound Administration: The test group receives this compound orally or via injection, while the control group receives a vehicle. A standard anti-inflammatory drug (e.g., diclofenac) is used as a positive control.[9]
-
Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan solution is administered into the hind paw of the animals to induce localized inflammation and edema.
-
Paw Volume Measurement: Paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema in the treated groups is calculated by comparing with the control group.
Experimental Workflow: In Vivo Anti-Inflammatory Assay
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion
The available data indicates that this compound exhibits promising anti-cancer and anti-inflammatory activities both in vitro and in vivo. The in vitro studies provide valuable insights into its mechanisms of action at the cellular level, particularly its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. The in vivo studies confirm its therapeutic potential in a more complex biological context.
While the anti-cancer properties of this compound are well-documented, further research is warranted to establish a more direct correlation between in vitro and in vivo efficacy for its anti-inflammatory and antioxidant effects. Standardized experimental protocols and head-to-head comparative studies will be crucial for advancing the development of this compound as a potential therapeutic agent. The diagrams and data presented in this guide offer a foundational understanding for researchers and professionals in the field of drug discovery and development.
References
- 1. Preclinical development and clinical use of perillyl alcohol for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of perillyl alcohol against cancer cells is potentiated by hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mskcc.org [mskcc.org]
- 6. Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Dihydro Cuminyl Alcohol: A Comparative Analysis of Its Cytotoxic Effects on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of Dihydro Cuminyl Alcohol, also known as Perillyl Alcohol (POH), across various cancer cell lines. This compound is a naturally occurring monoterpene found in the essential oils of plants like lavender, peppermint, and citrus fruits, and has garnered significant interest for its potential as an anti-cancer agent. This document summarizes key experimental data, details the methodologies for cytotoxicity assessment, and visualizes the compound's mechanisms of action.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound (Perillyl Alcohol) is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of this compound in various cancer cell lines based on published in vitro studies.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Liver Carcinoma | ~2688 | [1] |
| Pancreatic (Human) | Pancreatic Cancer | 290 | [2] |
| Pancreatic (Hamster) | Pancreatic Cancer | 480 | [2] |
| B16 | Murine Melanoma | 250 | [3] |
| A549 (Dehydroperillic acid) | Lung Carcinoma | ~752 | [1] |
*Note: The IC50 value for the A549 cell line is for dehydroperillic acid, a metabolite of perillyl alcohol. The value was converted from µg/mL assuming a molecular weight of 166.22 g/mol for dehydroperillic acid. The IC50 for HepG2 was converted from 409.2 µg/mL using the molecular weight of perillyl alcohol (152.23 g/mol ).
Experimental Protocols
The following is a detailed methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Cancer cells are harvested from culture and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in culture medium.
-
The culture medium is removed from the wells and replaced with 100 µL of medium containing the different concentrations of this compound. A control group receives medium with the solvent at the same final concentration.
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Following the treatment period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflow
The subsequent diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its cytotoxic evaluation.
Caption: Key signaling pathways modulated by this compound.
Caption: Experimental workflow for cytotoxicity assessment.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Dihydro Cuminyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of Dihydro cuminyl alcohol. This compound, also known as perillyl alcohol, is a naturally occurring monoterpene with potential applications in fragrance and pharmaceutical industries. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies.
This document outlines the experimental protocols for both HPLC and GC-MS methods and presents a side-by-side comparison of their performance characteristics based on published validation data. Furthermore, a logical workflow for the cross-validation of these two distinct analytical methods is visualized.
Data Presentation: A Comparative Analysis
The performance of analytical methods is evaluated through a series of validation parameters. The following tables summarize the key performance characteristics of a validated HPLC-UV method and a validated GC-MS method for the analysis of this compound (perillyl alcohol).
Table 1: Performance Characteristics of a Validated HPLC-UV Method
| Validation Parameter | Performance Metric |
| Linearity Range | 2 - 2000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.07 - 101.99% |
| Precision (% RSD) | < 2.0% |
| Limit of Quantification (LOQ) | <10 ng/ml[1] |
| Limit of Detection (LOD) | Not Reported |
Table 2: Performance Characteristics of a Validated GC-MS Method
| Validation Parameter | Performance Metric |
| Linearity Range | 2 - 2000 ng/mL[1] |
| Correlation Coefficient (r²) | Not explicitly stated, but linearity was established[1] |
| Accuracy (% Bias) | Not explicitly stated, but within acceptable limits |
| Precision (% CV) | < 8% (within-run and between-run)[1] |
| Limit of Quantification (LOQ) | < 10 ng/mL[1] |
| Limit of Detection (LOD) | Not Reported |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are the experimental protocols for the HPLC-UV and GC-MS methods referenced in this guide.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in various matrices, including pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. The exact ratio may need to be optimized depending on the specific column and system.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength where this compound exhibits significant absorbance, often around 210 nm.
-
Sample Preparation: Samples are typically diluted in a suitable solvent, such as the mobile phase, and filtered before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly sensitive and selective, making it ideal for the analysis of this compound in complex biological matrices like plasma.[1]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A capillary column suitable for the analysis of terpenes is used.
-
Carrier Gas: Helium is a commonly used carrier gas.
-
Injection: Samples are introduced into the GC system via a split/splitless injector.
-
Temperature Program: A temperature gradient is typically employed to ensure good separation of the analyte from other components in the sample.
-
Ionization: Electron ionization (EI) is a common ionization technique.
-
Mass Analysis: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.
-
Sample Preparation: For biological samples, a liquid-liquid extraction or solid-phase extraction is often required to isolate the analyte from the matrix before analysis.[1]
Mandatory Visualization: Cross-Validation Workflow
Cross-validation is a critical process to ensure that two different analytical methods provide comparable results. This is particularly important when transferring methods between laboratories or when a new method is intended to replace an existing one. The following diagram illustrates a typical workflow for the cross-validation of an HPLC and a GC-MS method.
Caption: Workflow for the cross-validation of HPLC and GC-MS analytical methods.
References
A Head-to-Head Comparison of Dihydro Cuminyl Alcohol Synthesis Methods
Dihydro cuminyl alcohol, more commonly known as perillyl alcohol, is a naturally occurring monoterpene alcohol found in the essential oils of various plants. It has garnered significant interest in the pharmaceutical industry for its potential anticancer properties. This guide provides a head-to-head comparison of three primary methods for its synthesis: biocatalytic conversion of limonene, chemical synthesis from β-pinene oxide, and catalytic hydrogenation of perillaldehyde. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of these methods, supported by experimental data and detailed protocols.
Performance Comparison
The selection of a synthesis method for this compound is often a trade-off between yield, reaction conditions, and scalability. The following table summarizes the key quantitative data for the three distinct approaches.
| Parameter | Biocatalytic Conversion of Limonene | Synthesis from β-Pinene Oxide | Catalytic Hydrogenation of Perillaldehyde |
| Starting Material | (R)-(+)-Limonene | β-Pinene Oxide | Perillaldehyde |
| Key Reagents/Catalyst | Engineered E. coli | Acetic Anhydride, Pyridine, NaOH | 5% Ru/C, Isopropanol |
| Yield | 1.23 g/L (product concentration) | 53% | >99% |
| Reaction Time | 12 - 20 hours | Not specified | 3 hours |
| Temperature | 20 °C | 140 °C (for acetate pyrolysis) | 80 °C |
| Pressure | Atmospheric | Atmospheric/Vacuum Distillation | 10 bar H₂ |
| Purity | Not specified | Not specified | High (selective hydrogenation) |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to allow for replication and further investigation.
Biocatalytic Conversion of (R)-(+)-Limonene
This method utilizes genetically engineered Escherichia coli to perform a whole-cell biocatalytic conversion of limonene to perillyl alcohol.
Experimental Procedure:
Engineered E. coli cells expressing a cytochrome P450 monooxygenase are cultivated in a fermenter. The biotransformation is initiated by adding (R)-(+)-limonene to the culture. The reaction is carried out at 20 °C and a pH of 7.4, maintained with a phosphate buffer. The culture is agitated to ensure proper aeration and mixing. The production of perillyl alcohol is monitored over time, with peak concentrations typically reached within 12 to 20 hours.[1][2][3] Following the bioconversion, the perillyl alcohol is extracted from the fermentation broth using an organic solvent and purified by chromatography.
Synthesis from β-Pinene Oxide
This chemical synthesis route involves the rearrangement of β-pinene oxide to perillyl acetate, followed by hydrolysis to yield perillyl alcohol.
Experimental Procedure:
β-Pinene oxide is first reacted with acetic anhydride in the presence of a catalytic amount of pyridine. This reaction leads to the formation of perillyl acetate. The resulting acetate is then subjected to pyrolysis at approximately 140 °C, which promotes its rearrangement. Finally, the perillyl acetate is hydrolyzed using a solution of sodium hydroxide to yield perillyl alcohol. The crude product is then purified by vacuum distillation, with the final product distilling at 80-85 °C under 0.7 mm Hg pressure, resulting in a yield of 53%.[4]
Catalytic Hydrogenation of Perillaldehyde
This method involves the selective reduction of the aldehyde functional group of perillaldehyde to an alcohol using a heterogeneous catalyst.
Experimental Procedure:
Perillaldehyde is dissolved in a suitable solvent, such as isopropanol. A 5% Ruthenium-on-Carbon (Ru/C) catalyst is added to the solution in a pressure reactor. The reactor is then pressurized with hydrogen gas to 10 bar. The reaction mixture is heated to 80 °C and stirred for 3 hours. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield this compound. This method is highly selective for the aldehyde reduction, leaving the double bonds in the ring intact, and typically results in near-quantitative yields.
Synthesis Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthesis method.
Caption: Biocatalytic synthesis of perillyl alcohol from limonene.
Caption: Chemical synthesis of perillyl alcohol from β-pinene oxide.
Caption: Catalytic hydrogenation of perillaldehyde to perillyl alcohol.
References
- 1. researchgate.net [researchgate.net]
- 2. api.pageplace.de [api.pageplace.de]
- 3. Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Performances of Platinum Containing PLLA Macrocomplex in the Hydrogenation of α,β-Unsaturated Carbonyl Compounds [mdpi.com]
Dihydro Cuminyl Alcohol Derivatives Show Promise in Cancer Therapy: A Comparative Analysis
For Immediate Release
Researchers and drug development professionals are increasingly turning their attention to Dihydro cuminyl alcohol, also known as Perillyl Alcohol (POH), and its derivatives as potential anticancer agents. A growing body of evidence suggests that modifications to the parent compound can enhance its cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the anticancer properties of different this compound derivatives, supported by experimental data and detailed methodologies.
Enhanced Anticancer Activity of this compound Derivatives
Recent studies have focused on synthesizing and evaluating various derivatives of this compound to improve its therapeutic index. Notably, amino-modified derivatives and glycosides have demonstrated significantly lower IC50 values compared to the parent compound, indicating enhanced potency in inhibiting cancer cell growth.
Comparative Cytotoxicity (IC50) Data
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and its derivatives against several human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| (S)-Perillyl Alcohol | A549 (Lung Carcinoma) | >2000 | [1] |
| A375-S2 (Melanoma) | >2000 | [1] | |
| HT-1080 (Fibrosarcoma) | >2000 | [1] | |
| Amino-Modified Derivatives | |||
| Derivative VI5 | A549 | 92.3 | [1] |
| A375-S2 | 85.6 | [1] | |
| HT-1080 | 78.9 | [1] | |
| Derivative VI7 | A549 | 98.7 | [1] |
| A375-S2 | 91.4 | [1] | |
| HT-1080 | 88.2 | [1] | |
| Glycoside Derivatives | |||
| PG9 (4′-azido-d-glucoside) | A549 | ~100 | [2][3] |
| PC3 (Prostate Cancer) | ~150 | [2][3] | |
| PG13 (d-glucoside) | A549 | ~200 | [2][3] |
| PC3 | >250 | [2][3] | |
| Metabolites | |||
| Perillyl Aldehyde | B16 (Murine Melanoma) | 120 | [4] |
| Perillic Acid | PC12 (Rat Pheochromocytoma) | Inactive | [4] |
Mechanisms of Anticancer Action: A Multi-pronged Attack
This compound and its derivatives exert their anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[5]
The parent compound, Perillyl Alcohol, has been shown to modulate several key signaling pathways:
-
Induction of Apoptosis: POH activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. This is achieved by increasing the expression of pro-apoptotic proteins like Bax and enhancing the activity of caspases, the key executioners of apoptosis.[5][6]
-
Cell Cycle Arrest: POH can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often mediated by the upregulation of cyclin-dependent kinase inhibitors such as p21 and p27.[7]
-
Inhibition of Pro-Survival Pathways: POH has been found to inhibit critical signaling pathways that promote cancer cell growth and survival, including the Ras/Raf/MEK/ERK and PI3K/AKT/mTOR pathways.[5] Inhibition of Ras protein isoprenylation is a key mechanism attributed to POH.[8]
While the precise mechanisms of many derivatives are still under investigation, amino-modified derivatives have been shown to induce apoptosis in A549 lung cancer cells.[1] Glycoside derivatives are also believed to exert their effects through the inhibition of key signaling proteins.[3]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and the parent compound for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of the test compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizing the Pathways
To better understand the complex interactions involved in the anticancer activity of this compound derivatives, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: A general experimental workflow for the synthesis and evaluation of this compound derivatives.
References
- 1. Synthesis and Antiproliferative Effects of Amino-Modified Perillyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Identification of Perillyl Alcohol Glycosides with Improved Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical development and clinical use of perillyl alcohol for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Monoterpenoid Perillyl Alcohol: Anticancer Agent and Medium to Overcome Biological Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Dihydro Cuminyl Alcohol in a Laboratory Setting
The safe and compliant disposal of dihydro cuminyl alcohol is a critical aspect of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to ensure the proper handling and disposal of this aromatic alcohol. Adherence to these procedures will minimize risks and ensure compliance with institutional and regulatory standards.
Hazard Assessment and Classification
Before handling, it is essential to understand the hazards associated with this compound. While specific data for this compound may vary, related compounds like cuminyl alcohol are classified as harmful if swallowed and can cause skin and eye irritation[1][2][3]. Due to its alcoholic nature, it should be treated as a flammable liquid and therefore a hazardous waste.[4][5]
Key Hazard Information:
| Property | Value | Source |
| Molecular Formula | C10H16O | [6][7][8] |
| Appearance | Colorless to light yellow liquid | [3][6] |
| Flash Point | > 93°C (> 230°F) | [3][6] |
| Hazards | Harmful if swallowed, skin and eye irritant | [1][2][3] |
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment must be worn to prevent exposure.
Required PPE:
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat |
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5][9] this compound waste should be collected as a flammable liquid.
Segregation Guidelines:
-
Do not mix with incompatible waste streams such as oxidizers, acids, or bases.[5]
-
Collect in a designated, properly labeled hazardous waste container.[9][10]
-
Separate from non-hazardous waste and other classes of chemical waste.
Step-by-Step Disposal Procedure
Follow these steps for the safe collection and disposal of this compound waste:
-
Container Selection:
-
Labeling:
-
Immediately label the waste container with the words "Hazardous Waste".[4][5]
-
Clearly identify the contents, including "this compound" and its approximate concentration or volume.[4]
-
Indicate the associated hazards (e.g., "Flammable," "Irritant").[4]
-
Include the date when the first waste was added to the container.[4]
-
-
Waste Accumulation:
-
Storage in a Satellite Accumulation Area (SAA):
-
Requesting Waste Pickup:
Disposal of Empty Containers
Empty containers that previously held this compound must also be disposed of properly as they may retain hazardous residues.[10][11]
-
Triple Rinse:
-
Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect the first rinsate as hazardous waste and add it to your flammable liquid waste container.[10][11] Subsequent rinsates may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
-
-
Container Defacing:
-
Final Disposal:
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This guide provides general recommendations. Always consult your institution's specific chemical hygiene plan and hazardous waste management procedures, as well as local, state, and federal regulations. In case of a spill or exposure, follow your laboratory's emergency response protocol immediately.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. johndwalsh.com [johndwalsh.com]
- 3. Cas 536-59-4,this compound | lookchem [lookchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. De Monchy Aromatics this compound [demonchyaromatics.com]
- 7. This compound CAS#: 536-59-4 [m.chemicalbook.com]
- 8. This compound | C10H16O | CID 56924101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. gaiaca.com [gaiaca.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guidance for Handling Dihydro Cuminyl Alcohol
This document provides immediate safety, handling, and disposal protocols for Dihydro cuminyl alcohol (also known as perillyl alcohol), tailored for research, scientific, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.
This compound (CAS: 536-59-4) is recognized as a skin, eye, and respiratory irritant.[1][2] It is also moderately toxic if ingested and is a combustible liquid.[2][3][4][5] Appropriate personal protective equipment (PPE) and handling procedures are mandatory to mitigate these risks.
Personal Protective Equipment (PPE) Requirements
Based on the identified hazards, the following PPE is required when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1] | Protects against splashes and vapors that can cause serious eye irritation or damage.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6] A lab coat or chemical-resistant apron.[1] | Prevents skin contact, which can lead to irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Mitigates the risk of respiratory tract irritation from vapors.[1] |
| Hand Protection | Chemically resistant gloves.[6] | To avoid direct skin contact.[6] |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling and before breaks or meals.[6]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat sources and open flames. Keep containers tightly closed when not in use.[6]
Spill Management:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation to disperse vapors.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
Disposal Plan:
-
All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
